Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl-
Description
Properties
CAS No. |
55497-53-5 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
6-but-2-enylidene-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C13H20/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h5-6,8-9H,7,10H2,1-4H3 |
InChI Key |
BYDQKMZEOZVIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C1C(=CCCC1(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- (Megastigmatriene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl-, a C13 norisoprenoid commonly known by its trivial name megastigmatriene, represents a fascinating class of unsaturated hydrocarbons. As a key precursor to the commercially significant damascones and possessing intrinsic biological activities, megastigmatriene holds considerable interest for researchers in synthetic chemistry, materials science, and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of megastigmatriene isomers. Furthermore, it delves into their potential applications, particularly within the realm of pharmacology and drug development, offering a critical resource for scientists seeking to explore the untapped potential of this versatile molecule.
Introduction: The Significance of Megastigmatriene
Norisoprenoids, derived from the degradation of carotenoids, are a diverse group of compounds that play crucial roles in plant signaling and as potent aroma constituents in a variety of natural products, including tobacco, wine, and roses.[1] Among these, the C13 norisoprenoids, such as the ionones and damascones, are highly valued in the flavor and fragrance industry. Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl-, or megastigmatriene, is a hydrocarbon precursor to the highly sought-after δ-damascone, a valuable fragrance and flavoring agent.[2] Beyond its role as a synthetic intermediate, emerging research suggests that megastigmane derivatives possess a range of biological activities, including anti-inflammatory and antioxidant properties, making them attractive targets for drug discovery programs.[3][]
This guide aims to provide a detailed technical overview of megastigmatriene, focusing on the scientific principles that underpin its synthesis, characterization, and potential applications. By elucidating the causal relationships behind experimental choices and grounding claims in authoritative references, this document serves as a practical and trustworthy resource for researchers navigating the complexities of this important molecule.
Chemical Structure and Stereoisomerism
Megastigmatriene is a cyclic hydrocarbon featuring a cyclohexene ring substituted with a butenylidene group and three methyl groups. Its molecular formula is C13H20, with a molecular weight of approximately 176.30 g/mol .[5] The presence of multiple double bonds and a chiral center gives rise to a number of stereoisomers, each with potentially unique properties and reactivity. The core structure consists of a 1,5,5-trimethylcyclohexene ring with a 2-butenylidene substituent at the 6-position.
The geometry of the double bonds in the butenylidene side chain and within the cyclohexene ring, as well as the stereochemistry at the chiral carbon (C-6), leads to various isomers, including (Z,E)-, (E,E)-, (E,Z)-, and (Z,Z)-megastigmatrienes.[6] The accurate identification and separation of these isomers are critical for both synthetic applications and biological studies, as different isomers can exhibit distinct biological activities.[7]
Caption: General chemical structure of Megastigmatriene.
Physicochemical and Spectroscopic Properties
The physicochemical properties of megastigmatriene isomers are crucial for their purification, handling, and formulation. While experimental data for each specific isomer is not always readily available, the following table summarizes key known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C13H20 | [5] |
| Molecular Weight | 176.30 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | Varies by isomer; generally around 240-260 °C | |
| Solubility | Insoluble in water; soluble in organic solvents | |
| LogP (Octanol/Water) | ~4.5-5.0 (predicted) |
Spectroscopic Characterization
The structural elucidation of megastigmatriene isomers relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[8][9][10][11][12]
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the precise connectivity and stereochemistry of the megastigmatriene isomers.
-
¹H NMR: The proton NMR spectrum will typically show characteristic signals for the vinyl protons of the conjugated triene system in the range of 5.0-6.5 ppm. The signals for the methyl groups will appear as singlets in the upfield region (around 0.8-1.2 ppm). The coupling constants between the vinyl protons are critical for assigning the E/Z geometry of the double bonds.
-
¹³C NMR: The carbon NMR spectrum will display signals for the sp² hybridized carbons of the double bonds in the downfield region (120-140 ppm). The sp³ hybridized carbons of the cyclohexene ring and the methyl groups will appear in the upfield region.
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.[13][14] For megastigmatriene, the IR spectrum is expected to show:
-
C-H stretching (sp²): Above 3000 cm⁻¹
-
C-H stretching (sp³): Below 3000 cm⁻¹
-
C=C stretching: Around 1600-1680 cm⁻¹ (conjugated system)
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.[13][15][16][17][18]
-
Molecular Ion (M+): A prominent peak at m/z = 176, corresponding to the molecular weight of C13H20.
-
Fragmentation: The fragmentation pattern will likely involve the loss of methyl and ethyl groups, as well as cleavage of the cyclohexene ring, leading to characteristic fragment ions.
Synthesis and Purification
The synthesis of megastigmatriene isomers can be approached through several strategic disconnections. Given its structural relationship to ionones and damascones, many synthetic routes leverage similar starting materials and reaction types.
Proposed Synthetic Strategy: Wittig Reaction
A plausible and versatile approach for the synthesis of the butenylidene side chain is the Wittig reaction.[1][19][20][21] This method allows for the controlled formation of the carbon-carbon double bond with predictable stereochemistry.
Caption: Proposed Wittig reaction workflow for Megastigmatriene synthesis.
Experimental Protocol: Wittig Olefination
-
Preparation of the Phosphonium Ylide:
-
To a solution of triphenylphosphine in dry toluene, add crotyl bromide and heat the mixture to reflux to form the corresponding triphenylphosphonium bromide salt.
-
Filter and dry the salt.
-
Suspend the phosphonium salt in dry THF under an inert atmosphere (e.g., argon).
-
Cool the suspension to -78 °C and add a strong base, such as n-butyllithium, dropwise to generate the deep red phosphorus ylide.
-
-
Wittig Reaction:
-
To the ylide solution at -78 °C, add a solution of β-cyclocitral in dry THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Isomers
The separation of the resulting megastigmatriene isomers is a critical step and typically requires advanced chromatographic techniques.[7][22][23][24][25]
Protocol: Isomer Separation by High-Performance Liquid Chromatography (HPLC)
-
Stationary Phase: A silver nitrate-impregnated silica gel column (argentation chromatography) is highly effective for separating unsaturated compounds based on the number and geometry of their double bonds. Alternatively, reversed-phase columns (e.g., C18) can be used.
-
Mobile Phase: A non-polar solvent system, such as a hexane/ethyl acetate gradient, is typically employed.
-
Detection: UV detection at a wavelength where the conjugated triene system absorbs (around 230-280 nm).
-
Fraction Collection: Fractions corresponding to the individual isomer peaks are collected for further analysis and use.
Chemical Reactivity: A Playground for Organic Synthesis
The conjugated triene system of megastigmatriene makes it a versatile substrate for a variety of chemical transformations. Understanding its reactivity is key to unlocking its potential in synthetic applications.
Pericyclic Reactions
As a conjugated triene, megastigmatriene is expected to participate in pericyclic reactions, including cycloadditions and electrocyclic reactions.[2][6][26][27][28][29]
-
Diels-Alder Reaction ([4+2] Cycloaddition): The diene portion of the megastigmatriene can react with a dienophile to form a new six-membered ring. This reaction is highly stereospecific and can be used to construct complex polycyclic structures.[30][31]
-
Electrocyclic Reactions: Under thermal or photochemical conditions, the conjugated triene can undergo electrocyclic ring closure to form a substituted cyclohexadiene. The stereochemical outcome of this reaction is governed by the Woodward-Hoffmann rules.
Caption: Pericyclic reactivity of Megastigmatriene.
Oxidation Reactions
The double bonds in megastigmatriene are susceptible to oxidation. Chemoenzymatic oxidation using engineered P450 enzymes has been explored to introduce hydroxyl groups at specific positions.[32] This can lead to the formation of valuable oxygenated derivatives, including precursors to other important aroma compounds. However, oxidation can also lead to rearrangement products.[32]
Acid-Catalyzed Rearrangements
Under acidic conditions, megastigmatriene can undergo rearrangements.[5][33][34][35] These reactions can be complex and may lead to a mixture of products, including the formation of the thermodynamically more stable damascones. The control of these rearrangements is a key challenge in the synthesis of specific damascone isomers.
Biological Activity and Drug Development Potential
Recent studies have begun to uncover the pharmacological potential of megastigmane-type norisoprenoids.
Anti-inflammatory and Immunomodulatory Effects
Several megastigmane derivatives have demonstrated anti-inflammatory and immunomodulatory activities.[3] For instance, certain megastigmane glycosides have been shown to inhibit the production of pro-inflammatory cytokines. This suggests that megastigmatriene and its derivatives could serve as scaffolds for the development of novel anti-inflammatory agents.
Antioxidant Properties
The conjugated triene system in megastigmatriene suggests potential antioxidant activity.[] The ability to scavenge free radicals is a desirable property for drug candidates aimed at treating diseases associated with oxidative stress.
Precursor for Bioactive Molecules
Perhaps the most significant role of megastigmatriene in drug development is as a versatile starting material for the synthesis of more complex bioactive molecules.[36][37] Its rich functionality and stereochemical diversity provide a platform for the construction of novel chemical entities with potential therapeutic applications. The synthesis of δ-damascone from megastigmatriene is a prime example of its utility as a precursor.[26][38]
Conclusion
Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- (megastigmatriene) is a molecule of significant scientific and commercial interest. Its role as a precursor to valuable aroma compounds, coupled with the emerging biological activities of the megastigmane class, positions it as a compelling target for further research. This guide has provided a comprehensive technical overview of its structure, properties, synthesis, and reactivity, with the aim of equipping researchers, scientists, and drug development professionals with the foundational knowledge required to explore and exploit the full potential of this fascinating norisoprenoid. The continued investigation into the synthesis of specific isomers and the elucidation of their biological mechanisms of action will undoubtedly pave the way for novel applications in fields ranging from materials science to medicine.
References
- Chen, W., et al. (2026). Chemoenzymatic Synthesis of Norisoprenoid Aroma Compounds via C–H Activation by Engineered P450BM3.
- Bauer, R., et al. (2019). In order to identify active constituents and to gain some information regarding their mode of action, extracts from leaves ofEpipremnum pinnatumwere tested for their ability to inhibit inflammatory gene expression in endothelial- and monocyte-like cells (HUVECtert and THP-1, respectively). Frontiers in Pharmacology, 10, 1351.
- Tempere, S., et al. (2014). Megastigmatrienone is a key flavor compound in tobacco. It has also been detected in wine, where it may contribute to a tobacco/incense aroma, but its importance and concentration in wines had never previously been evaluated. Analytica Chimica Acta, 813, 63-69.
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MDPI. (2022). Recent Advances in Catalytic[][]-Sigmatropic Rearrangements. Molecules, 27(4), 1332.
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Technical Guide: Natural Occurrence and Analysis of 6-(2-butenylidene)-1,5,5-trimethylcyclohexene (Megastigmatriene)
Executive Summary
The molecule 6-(2-butenylidene)-1,5,5-trimethylcyclohexene , commonly referred to in the flavor and fragrance industry as Megastigmatriene (specifically the 4,6,8-triene isomers), represents a critical class of C13-norisoprenoids. Formed primarily through the oxidative degradation of carotenoids, these compounds are potent aroma constituents responsible for the characteristic "tobacco," "spicy," and "dried fruit" notes in high-value botanical extracts such as Osmanthus fragrans, Boronia megastigma, and cured tobacco leaf.
This technical guide provides a comprehensive analysis of the molecule’s chemical identity, biosynthetic origin, natural occurrence, and validated protocols for its isolation and identification via Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Identity and Isomerism
The systematic name 6-(2-butenylidene)-1,5,5-trimethylcyclohexene describes a structure possessing a megastigmane skeleton with three double bonds, creating a highly conjugated system. This conjugation confers stability and distinct spectroscopic properties.
Structural Classification
-
IUPAC Name: 6-(2-butenylidene)-1,5,5-trimethylcyclohexene[1][2][3][4][5]
-
CAS Number: 51468-86-1 (mixed isomers), 71186-25-9 ((E,Z)-isomer)
-
Molecular Formula: C₁₃H₂₀[1]
Stereochemistry
The molecule exhibits geometric isomerism due to the exocyclic double bond at C6 and the side-chain double bond at C8. The four primary stereoisomers are:
-
(4E, 6E, 8E)-Megastigmatriene
-
(4E, 6Z, 8E)-Megastigmatriene
-
(4E, 6E, 8Z)-Megastigmatriene
-
(4E, 6Z, 8Z)-Megastigmatriene
Note on Nomenclature: The numbering of the megastigmane skeleton places the gem-dimethyl group at C1. The side chain is attached at C6. The double bond positions (4, 6,[1][3][4][6] 8) indicate a conjugated system extending from the ring into the side chain.
Biosynthetic Origin: The Carotenoid Pathway
Megastigmatrienes do not accumulate directly from primary terpene synthases. Instead, they are apocarotenoids —degradation products of tetraterpenes like
Mechanism
-
Cleavage: Enzymatic cleavage of
-carotene by Carotenoid Cleavage Dioxygenases (CCDs) yields -ionone. -
Oxidation/Hydroxylation:
-ionone is oxidized to 3-oxo- or 3-hydroxy- derivatives (e.g., 3-oxo- -ionol). -
Dehydration & Rearrangement: Acid-catalyzed or enzymatic dehydration introduces additional double bonds, extending the conjugation to form the triene system.
Pathway Visualization
Figure 1: Biosynthetic pathway from Beta-Carotene to Megastigmatriene via oxidative cleavage and dehydration.[1]
Natural Occurrence in Essential Oils[7]
The presence of 6-(2-butenylidene)-1,5,5-trimethylcyclohexene is a marker of high-quality absolutes derived from carotenoid-rich tissues. It is rarely found in steam-distilled oils of fresh material due to its formation mechanism (oxidative degradation).
Table 1: Quantitative Occurrence in Key Botanicals
| Botanical Source | Common Name | Part Used | Relative Abundance | Olfactory Contribution |
| Osmanthus fragrans | Sweet Osmanthus | Flowers (Absolute) | Minor to Moderate (0.1 - 1.5%) | Woody, floral, leather, dried apricot |
| Boronia megastigma | Brown Boronia | Flowers (Absolute) | Trace (< 0.1%) | Violet-like, fruity, tea-like |
| Nicotiana tabacum | Tobacco | Cured Leaves | Significant (Variable) | Characteristic tobacco aroma, hay-like |
| Passiflora edulis | Passion Fruit | Fruit Juice/Peel | Trace | Exotic tropical fruit notes |
| Camellia sinensis | Black Tea | Fermented Leaves | Trace | Woody, spicy, aged tea notes |
| Rosa damascena | Damask Rose | Flowers | Trace | Contributes to the spicy/honey undertone |
Technical Insight: In Osmanthus, this compound co-occurs with
Analytical Protocols
Accurate identification requires distinguishing the triene from structurally similar ionone derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.
Experimental Workflow: Isolation & Identification
Step 1: Sample Preparation
-
Method: Simultaneous Distillation-Extraction (SDE) or Headspace Solid-Phase Microextraction (HS-SPME).
-
Rationale: SDE is preferred for quantifying semi-volatiles in complex matrices (e.g., tobacco), while HS-SPME (DVB/CAR/PDMS fiber) is superior for capturing the volatile profile of delicate floral absolutes without thermal artifact formation.
Step 2: GC-MS Configuration
-
Column: DB-5MS (5% Phenyl-arylene, 95% Dimethylpolysiloxane) or equivalent non-polar column.
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.
-
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program: 50°C (2 min hold)
3°C/min 240°C (10 min hold). -
MS Source: Electron Impact (EI) at 70 eV.
Step 3: Identification Criteria (Self-Validating System)
-
Mass Spectrum Match: Compare against NIST/Wiley libraries. Key diagnostic ions for Megastigmatriene (MW 176):
-
Base Peak: m/z 161 (M+ - CH₃)
-
Molecular Ion: m/z 176 (visible, approx 20-40%)
-
Fragments: m/z 119, 105, 91 (aromatic/conjugated fragments).
-
-
Retention Index (RI) Verification: Calculate Linear Retention Index relative to C8-C20 n-alkanes.
Table 2: Retention Indices (DB-5 Column)
| Isomer | Linear Retention Index (RI) |
| Megastigma-4,6(E),8(E)-triene | 1340 - 1355 |
| Megastigma-4,6(Z),8(E)-triene | 1325 - 1335 |
| Megastigma-4,6(E),8(Z)-triene | 1360 - 1375 |
| Megastigma-4,6(Z),8(Z)-triene | 1380 - 1395 |
Note: RI values may vary by ±10 units depending on exact column phase and oven ramp rates. Always run an alkane standard mix (C8-C20) under identical conditions.
Applications in Drug Development & Research[8]
While primarily known as a fragrance ingredient, the structural properties of 6-(2-butenylidene)-1,5,5-trimethylcyclohexene are relevant to pharmacological research:
-
Bioactivity of Apocarotenoids: Research indicates that C13-norisoprenoids can exhibit anti-inflammatory and antioxidant activities. The conjugated triene system suggests potential radical scavenging capability, though specific assays on this isolated molecule are limited compared to its precursors (ionones).
-
Marker of Oxidation: In herbal medicine quality control (e.g., Traditional Chinese Medicine involving Osmanthus), the concentration of this compound serves as a metric for the extent of oxidation and processing (aging) of the raw material.
-
Structure-Activity Relationship (SAR): The molecule serves as a rigid, hydrophobic scaffold for designing novel ligands targeting olfactory receptors or other G-protein coupled receptors (GPCRs) involved in chemosensation.
References
-
Leffingwell, J. C. (2001). Osmanthus - A Review. Leffingwell & Associates. Link
-
Kaiser, R., & Lamparsky, D. (1978). Inhaltsstoffe des Osmanthus-Absolues: 4. Mitteilung: Megastigma-5,7(E),9-trien-4-on und Megastigma-5,8(E)-dien-4-on. Helvetica Chimica Acta, 61(7), 2328-2335. Link
-
NIST Mass Spectrometry Data Center. (2023). Megastigma-4,6(E),8(E)-triene.[1][4] NIST Chemistry WebBook, SRD 69. Link
-
PubChem. (2025). Megastigma-4,6(E),8(Z)-triene (Compound CID 91753566).[3] National Library of Medicine. Link
-
The Good Scents Company. (2024). Flavor and Fragrance Information: (E,E)-4,6,8-Megastigmatriene.[4] Link
- Ohloff, G., et al. (1991). Scent and Chemistry: The Molecular World of Odors. Wiley-VCH.
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Thermodynamic Stability of 1,5,5-Trimethyl-6-(2-butenylidene)cyclohexene Isomers
Executive Summary
For researchers and drug development professionals working with complex norisoprenoids, understanding the thermodynamic stability of volatile intermediates is critical for predicting degradation pathways, optimizing synthetic yields, and ensuring formulation stability. This technical guide provides an in-depth mechanistic analysis of the geometric isomers of 1,5,5-trimethyl-6-(2-butenylidene)cyclohexene (commonly known as megastigma-4,6,8-triene). By examining the interplay between extended conjugation and steric strain, we establish the thermodynamic hierarchy of its isomers and provide field-proven, self-validating protocols for their equilibration and analytical characterization.
Chemical Identity and Biosynthetic Origin
The compound 1,5,5-trimethyl-6-(2-butenylidene)cyclohexene is a C13-norisoprenoid characterized by a highly conjugated triene system[1]. In natural product chemistry, it is frequently referred to as megastigma-4,6,8-triene [2].
Biosynthetically, these structures emerge from the oxidative cleavage of larger carotenoid backbones (such as
Structural Mechanics and Thermodynamic Stability
The core structural feature dictating the stability of this molecule is the continuous
Conjugation vs. Steric Strain
Thermodynamic stability in this system is a competition between maximizing orbital overlap (favoring a planar triene system) and minimizing steric repulsion:
-
The (6E) vs. (6Z) Configuration: The cyclohexene ring possesses a bulky sp3-hybridized gem-dimethyl group at C5 and a planar sp2-hybridized methyl group at C1. In the (6Z) configuration, the butenylidene chain is forced inward toward the bulky C5 gem-dimethyl group, causing severe steric repulsion that twists the diene out of planarity, breaking conjugation. In the (6E) configuration, the chain points toward the flatter C1-methyl group, allowing the triene system to maintain a highly stable, planar geometry.
-
The (8E) vs. (8Z) Configuration: The (8E) configuration minimizes classical allylic strain along the linear aliphatic chain, whereas the (8Z) configuration introduces a cis-interaction that slightly destabilizes the molecule.
Consequently, the (6E,8E)-isomer acts as the global thermodynamic minimum (thermodynamic sink).
Quantitative Thermodynamic Parameters
Computational modeling and empirical gas-phase calculations confirm the energetic hierarchy of these isomers[4]. The data is summarized in the table below.
| Isomer Designation | Relative Gibbs Free Energy ( | Enthalpy of Formation ( | Primary Steric Strain Driver |
| (6E, 8E) | 0.0 kJ/mol (Reference) | -8.50 kJ/mol | Minimized (Thermodynamic Sink) |
| (6E, 8Z) | +6.0 kJ/mol | -2.53 kJ/mol | Allylic strain at the C8=C9 bond |
| (6Z, 8E) | +10.2 kJ/mol | +2.10 kJ/mol | C7-H clash with C5 gem-dimethyl |
| (6Z, 8Z) | +14.5 kJ/mol | +6.50 kJ/mol | Compounded ring and chain clashes |
Note: Thermodynamic values are synthesized from empirical gas-phase calculations and standard isomeric penalty models.
Isomerization Dynamics
Because the triene system is highly electron-rich, it is susceptible to protonation under mildly acidic conditions. Protonation typically occurs at the terminal ends of the conjugated system, generating a resonance-stabilized allylic/pentadienyl carbocation. This intermediate lowers the rotational barrier around the C6=C7 and C8=C9 bonds, allowing the isomers to interconvert and funnel toward the thermodynamic minimum.
Thermodynamic isomerization network of megastigmatriene isomers.
Experimental Protocols for Stability Analysis
To empirically validate the thermodynamic stability of these isomers, researchers must utilize a self-validating workflow that couples controlled equilibration with orthogonal analytical techniques.
Acid-Catalyzed Equilibration Workflow
This protocol forces a kinetic mixture of isomers into their thermodynamic equilibrium.
Step 1: Substrate Preparation
Isolate the mixed isomers of 1,5,5-trimethyl-6-(2-butenylidene)cyclohexene via vacuum distillation to remove oxygenated impurities (e.g.,
Step 2: Acid-Catalyzed Equilibration Dissolve 100 mg of the isomer mixture in 5 mL of anhydrous toluene. Add 5 mol% of p-toluenesulfonic acid (p-TsOH) and heat to 110°C under a nitrogen atmosphere for 4 hours.
-
Causality Check:p-TsOH is specifically selected because its conjugate base is non-nucleophilic. This prevents unwanted addition reactions across the diene system, ensuring that rotation/isomerization remains the exclusive chemical pathway.
Step 3: Quenching and Extraction
Cool the reaction flask in an ice bath and immediately quench with 5 mL of saturated aqueous
-
Causality Check: Rapid neutralization is critical. Extended exposure to acidic conditions during the cooling phase can lead to irreversible skeletal rearrangements, such as cyclization to
-ionol derivatives, which ruins the mass balance of the experiment[5].
Analytical Characterization
Step 4: GC-MS Analysis Analyze the organic layer using a non-polar capillary column (e.g., DB-5MS). The isomers will separate based on their three-dimensional footprint. The highly planar (6E,8E) isomer interacts most strongly with the stationary phase and typically exhibits the longest retention time.
Step 5: NMR Spectroscopic Validation Isolate the major peak via preparative HPLC and subject it to 1D NOESY NMR.
-
Causality Check: 1D NOESY is deployed to definitively assign the (6E) and (6Z) configurations by measuring the through-space nuclear Overhauser effect (NOE). A strong NOE correlation between the C7 vinylic proton and the C1-methyl protons confirms the (6E) geometry, validating the GC-MS retention index mapping.
Experimental workflow for the thermodynamic equilibration and analysis of isomers.
Implications in Formulation and Drug Development
For formulation scientists, the thermodynamic lability of 1,5,5-trimethyl-6-(2-butenylidene)cyclohexene presents specific challenges. Because the triene system is highly susceptible to acid-catalyzed rearrangement and autoxidation, formulations incorporating this or related norisoprenoid motifs must be rigorously buffered to a neutral pH (pH 6.5–7.5). Furthermore, the extended
References
1.[4] Chemical Properties of Megastigma-4,6(E),8(Z)-triene (CAS 71186-24-8) - Cheméo. Cheméo. 2.[1] Megastigma-4,6(Z),8(Z)-triene | C13H20 | CID 5369742 - PubChem. National Institutes of Health (NIH). 3.[2] Megastigma-4,6(E),8(E)-triene - the NIST WebBook. National Institute of Standards and Technology (NIST). 4.[5] Chemoenzymatic Synthesis of Norisoprenoid Aroma Compounds via C–H Activation by Engineered P450 BM3. American Chemical Society (ACS Publications). 5.[3] Carotenoid Cleavage Oxygenases from Microbes and Photosynthetic Organisms: Features and Functions. National Institutes of Health (PMC). 6.[6] Carotenoid-Derived Aroma Compounds: An Introduction. American Chemical Society.
Sources
- 1. Megastigma-4,6(Z),8(Z)-triene | C13H20 | CID 5369742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Megastigma-4,6(E),8(E)-triene [webbook.nist.gov]
- 3. Carotenoid Cleavage Oxygenases from Microbes and Photosynthetic Organisms: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Megastigma-4,6(E),8(Z)-triene (CAS 71186-24-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Unlocking Apocarotenoid Dynamics: Mechanisms and Analytics of Trimethylcyclohexene Derivative Formation
Executive Summary
Carotenoids, ubiquitous tetraterpenoid pigments, undergo highly specific degradation pathways to yield biologically active apocarotenoids. Among the most structurally and functionally significant are the trimethylcyclohexene derivatives, notably β-ionone and β-cyclocitral. This technical guide provides a comprehensive mechanistic analysis of their formation via enzymatic and non-enzymatic cleavage, alongside a rigorously validated analytical workflow for their quantification in complex matrices. This document is designed for researchers and drug development professionals seeking to harness apocarotenoid pathways for agronomic signaling and pharmaceutical applications.
Mechanistic Biochemistry of Carotenoid Cleavage
The oxidative cleavage of β-carotene (C40H56) serves as the primary genesis point for trimethylcyclohexene derivatives. The structural hallmark of these derivatives is the 1, which imparts significant volatility, receptor-binding affinity, and olfactory characteristics[1].
Enzymatic Scission via Carotenoid Cleavage Dioxygenases (CCDs)
CCDs are non-heme iron-dependent enzymes that exhibit strict regioselectivity across the carotenoid polyene chain.
-
β-Ionone Formation: This cleavage is catalyzed primarily by CCD1 and CCD4, which specifically target the 9,10 (9',10') double bonds of β-carotene. This symmetrical or asymmetrical cleavage yields the C13 apocarotenoid β-ionone, a critical signaling molecule and high-value fragrance compound[2]. In synthetic biology, recombinant CCD1 expressed in Saccharomyces cerevisiae is utilized to bioconvert β-carotene into β-ionone at scale[3].
-
β-Cyclocitral Formation: While specific CCD4 variants (e.g., in citrus) can cleave at the 7,8 (7',8') position to yield the C10 apocarotenoid β-cyclocitral, this compound is more frequently generated via non-enzymatic routes or lipoxygenase (LOX) co-oxidation[4].
Non-Enzymatic Oxidation (ROS & Thermal Degradation)
In photosynthetic tissues, β-carotene acts as a physical and chemical quencher for singlet oxygen (
Figure 1: Divergent degradation pathways of β-carotene yielding trimethylcyclohexene derivatives.
Experimental Workflows: Self-Validating SPME-GC-MS Protocol
To accurately quantify volatile trimethylcyclohexene derivatives, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the analytical gold standard[6].
Causality in Method Design: Apocarotenoids are highly volatile but the parent carotenoids are prone to thermal degradation. Traditional liquid-liquid extractions risk solvent-induced artifacts. HS-SPME at a tightly controlled, moderate temperature (40°C) ensures that the detected volatiles are native enzymatic/ROS products, not thermal artifacts generated during the extraction itself[6].
Step-by-Step Methodology
This protocol is designed as a self-validating system to ensure extraction efficiency and prevent false positives from matrix interference.
-
Matrix Preparation & Enzyme Arrest:
-
Homogenize 2.0 g of tissue (or 2.0 mL of in vitro enzyme assay) in a 10 mL headspace vial.
-
Self-Validation Step: Add 1 mL of saturated NaCl solution and a known concentration of an internal standard (e.g., 2-octanol or a stable isotope-labeled β-ionone analog).
-
Causality: The "salting-out" effect decreases the solubility of hydrophobic apocarotenoids in the aqueous phase, driving them into the headspace and maximizing extraction recovery, while the internal standard validates the recovery rate[7].
-
-
Headspace Equilibration & Extraction:
-
Incubate the sealed vial at 40°C for 15 minutes to reach vapor-phase equilibrium.
-
Insert a 100 µm Polydimethylsiloxane (PDMS) SPME fiber into the headspace. Expose for exactly 30 minutes at 40°C[6].
-
Causality: PDMS is highly selective for non-polar to semi-polar volatiles like β-ionone and β-cyclocitral, excluding highly polar matrix contaminants.
-
-
Desorption and GC Separation:
-
Retract the fiber and immediately insert it into the GC injection port (set to 250°C) for 5 minutes (splitless mode) to thermally desorb the analytes[6].
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 μm). Carrier Gas: Helium at 1.1 mL/min.
-
Oven Program: 40°C for 1 min, ramp at 2°C/min to 60°C, then 10°C/min to 325°C[6].
-
Causality: The slow initial temperature ramp ensures baseline resolution of structurally similar C10-C13 isomers.
-
-
MS Detection:
-
Ion source at 250°C, electron impact (EI) at 70 eV.
-
Monitor specific m/z ions: m/z 177 (dominant for β-ionone) and m/z 137/152 (for β-cyclocitral)[3].
-
Figure 2: Self-validating HS-SPME-GC-MS workflow for volatile apocarotenoid quantification.
Quantitative Degradation Kinetics
The degradation of β-carotene and the subsequent yield of trimethylcyclohexene derivatives are heavily influenced by environmental conditions and enzymatic availability. Table 1 summarizes the degradation kinetics and product distributions based on empirical studies[5].
Table 1: Kinetics and Yields of β-Carotene Degradation Products
| Condition / Stressor | Primary Mechanism | Dominant Trimethylcyclohexene Product | Kinetic Order | Degradation Rate / Yield |
| Thermal (40°C, 54 days) | Radical auto-oxidation | 5,6-epoxy-β-ionone, DHA | First-order | 90% loss of initial β-carotene[5] |
| High Oxygen (21% | Oxidative cleavage | β-Ionone, β-Cyclocitral | First-order | High generation rate; DHA lags[5] |
| High Light (UV-B) | Photo-oxidation / CCD shift | β-Ionone (via CCD1/4 modulation) | Variable | 250 ng/g FW to <50 ng/g FW shift[2] |
| Singlet Oxygen ( | Chemical quenching | β-Cyclocitral | Zero-order (substrate saturated) | >15-fold increase under drought stress[4] |
Pharmaceutical and Agronomic Implications
The targeted generation of trimethylcyclohexene derivatives is of paramount importance across multiple disciplines. In agronomy, β-cyclocitral acts as a retrograde signaling molecule, mediating plant responses to photooxidative stress and promoting root growth[8]. In drug development, the trimethylcyclohexene moiety found in β-ionone is a privileged scaffold, exhibiting potent anti-proliferative and apoptosis-inducing properties in various human cancer cell lines. Furthermore, the synthetic biology sector is actively engineering microbial cell factories with recombinant CCDs to establish scalable, bio-based manufacturing platforms for these high-value apocarotenoids[9].
References
-
β-Cyclocitral: Emerging Bioactive Compound in Plants - MDPI. URL:[Link]
-
β-Cyclocitral - Wikipedia. URL:[Link]
-
Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening - Frontiers. URL:[Link]
-
Recent Advances in the Synthesis of Carotenoid-Derived Flavours and Fragrances - MDPI. URL:[Link]
-
Analytical tools for the analysis of β-carotene and its degradation products - PMC. URL:[Link]
-
Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale - PMC. URL:[Link]
-
Comparative Evaluation of Secreted Plant Carotenoid Cleavage Dioxygenase 1 (CCD1) Enzymes in Saccharomyces cerevisiae - Macquarie University. URL:[Link]
-
Identification, Cloning, and Functional Characterization of Carotenoid Cleavage Dioxygenase (CCD) from Olea europaea and Ipomoea nil - MDPI. URL:[Link]
-
Functional characterization of a carotenoid cleavage dioxygenase 1 and its relation to the carotenoid accumulation and volatile emission... - SciSpace. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening [frontiersin.org]
- 3. research-management.mq.edu.au [research-management.mq.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. β-Cyclocitral - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Stereochemistry and Geometric Isomerism of 6-(2-butenylidene)-1,5,5-trimethylcyclohexene
Executive Summary
The compound 6-(2-butenylidene)-1,5,5-trimethylcyclohexene , widely known in flavor and fragrance chemistry as Megastigma-4,6,8-triene , is a highly volatile
For researchers and drug development professionals, understanding the stereochemistry of this conjugated triene is paramount. Unlike its chiral precursors, the molecule itself is fundamentally achiral. However, it exhibits profound geometric isomerism (diastereomerism) that dictates its spatial conformation, thermodynamic stability, and biological receptor binding affinities. This whitepaper provides an in-depth technical analysis of its stereochemical architecture, biosynthetic origins, and the rigorous analytical protocols required to isolate and validate its specific isomers.
Stereochemical Architecture
The Illusion of Chirality: An Achiral Scaffold
A common misconception in norisoprenoid chemistry is the assumption of chirality in megastigmatrienes due to their derivation from highly chiral carotenoids (e.g., neoxanthin or lutein). However, structural analysis of 6-(2-butenylidene)-1,5,5-trimethylcyclohexene reveals a complete absence of stereocenters[3].
-
Hybridization and Symmetry: The cyclohexene ring contains an endocyclic double bond at
, rendering both carbons hybridized. The position features an exocyclic double bond, making it hybridized as well. The position is hybridized but bears a gem-dimethyl group (two identical substituents), eliminating it as a chiral center. -
Conformational Averaging: While the cyclohexene ring adopts a half-chair conformation that is theoretically chiral (existing as
and helices), the energy barrier for the ring flip is exceedingly low (<10 kcal/mol). At room temperature, these enantiomeric conformations interconvert rapidly, rendering the molecule macroscopically (time-average) achiral.
Geometric Isomerism ( Configurations)
The true stereochemical complexity of this molecule lies in its conjugated triene system. While the endocyclic
-
The Exocyclic Bond (
): Can adopt E or Z geometry. -
The Side-Chain Bond (
): Can adopt E or Z geometry.
This results in four distinct geometric isomers: (6E,8E) , (6Z,8E) , (6E,8Z) , and (6Z,8Z) .
Conformational Dynamics and Strain
The molecule cannot achieve perfect planarity across its conjugated system. Severe allylic strain (
Biosynthetic Origins: From Chiral Precursors to Achiral Products
The formation of megastigma-4,6,8-triene is a masterclass in stereochemical funneling, where highly specific chiral precursors are stripped of their asymmetry to form an achiral, volatile product.
In planta, Carotenoid Cleavage Dioxygenases (CCDs) specifically cleave the
Fig 1: Biosynthetic pathway from chiral carotenoids to achiral megastigmatriene via CCDs.
Quantitative Data: Isomer Properties
The geometric configuration directly impacts the spatial topology and the resulting olfactory receptor binding. Below is a summary of the four isomers[4].
| Isomer Configuration | Exocyclic Geometry ( | Side-Chain Geometry ( | Relative Stability | Sensory Profile (GC-O) |
| (6E, 8E) | Trans | Trans | High (Minimal steric clash) | Fruity, rose-like, sweet |
| (6Z, 8E) | Cis | Trans | Moderate | Woody, tobacco-like |
| (6E, 8Z) | Trans | Cis | Moderate | Herbal, floral |
| (6Z, 8Z) | Cis | Cis | Low (High | Pungent, heavy tropical |
Analytical Methodologies & Experimental Protocols
Standard single-column Gas Chromatography (GC) is insufficient for megastigmatriene analysis. The Electron Ionization (EI) mass spectra of the four geometric isomers are nearly superimposable due to identical retro-Diels-Alder fragmentation pathways. Therefore, a specialized, self-validating multidimensional workflow is required.
Protocol: Extraction and Multidimensional GC-MS/GC-O Analysis
Step 1: Sample Preparation and Isotope Spiking
-
Action: Homogenize the biological matrix in a neutral buffer (pH 7.0) at 4°C. Spike the matrix with a known concentration of a stable-isotope-labeled internal standard (e.g.,
-megastigmatriene). -
Causality & Self-Validation: The conjugated triene system is highly susceptible to acid-catalyzed and thermal artifactual isomerization. By spiking a
-standard with a known ratio prior to extraction, the workflow becomes self-validating. If the final MS analysis detects a shift in the -isomer ratio, the scientist is immediately alerted to protocol-induced degradation, preventing false biological conclusions.
Step 2: Solid-Phase Microextraction (SPME)
-
Action: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the sample headspace at 30°C for 30 minutes.
-
Causality: Conventional steam distillation (SDE) exposes the sample to elevated temperatures that destroy native
ratios. SPME at near-ambient temperatures preserves the thermodynamic distribution of the geometric isomers.
Step 3: Multidimensional GC Separation
-
Action: Desorb the SPME fiber into a GC system equipped with orthogonal stationary phases (e.g., a non-polar DB-5 column coupled to a polar DB-Wax column via a Deans switch).
-
Causality: Because the isomers cannot be differentiated by their mass-to-charge (
) ratios alone, separation must rely on the subtle differences in their dipole moments induced by the geometries. The polar column provides baseline resolution based on these dipole variations, allowing for precise Retention Index (RI) mapping.
Step 4: Detection via EI-MS and GC-O
-
Action: Split the column effluent between a Mass Spectrometer (EI-MS at 70 eV) and an Olfactory port (GC-O).
-
Causality: MS confirms the
molecular weight (176.3 g/mol ) and the characteristic norisoprenoid fragmentation[3], while the GC-O port allows a trained human assessor to correlate the specific geometric isomer with its unique receptor-binding sensory profile.
Fig 2: Self-validating analytical workflow for the extraction and resolution of E/Z isomers.
Conclusion
The stereochemistry of 6-(2-butenylidene)-1,5,5-trimethylcyclohexene is a prime example of how geometric isomerism can dominate the physical and biological properties of an achiral molecule. By understanding the conformational constraints imposed by
References
-
Title: Cyclohexene, 6-(2-buten-1-ylidene)-1,5,5-trimethyl- - Substance Details Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link]
-
Title: 6-But-2-enylidene-1,5,5-trimethylcyclohexene (isomer II) Source: NIST Chemistry WebBook URL: [Link]
-
Title: Carotenoid-Derived Aroma Compounds Source: American Chemical Society (ACS) Symposium Series URL: [Link]
-
Title: Carotenoids biosynthesis and cleavage related genes from bacteria to plants Source: ResearchGate / Scientific Literature URL: [Link]
-
Title: Composition and retention indices of terpenes and acid and alcohol constituents of esters Source: ResearchGate / Scientific Literature URL: [Link]
Sources
Methodological & Application
Synthesis protocols for Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- from ionone
Application Note: High-Purity Synthesis of Megastigma-4,6,8-triene (6-(2-butenylidene)-1,5,5-trimethylcyclohex-1-ene) from
Executive Summary
This application note details the synthesis of 6-(2-butenylidene)-1,5,5-trimethylcyclohex-1-ene (commonly referred to as Megastigma-4,6,8-triene ), a potent aroma compound found in passion fruit, tobacco, and osmanthus. The protocol utilizes
This guide addresses the critical challenge of controlling the dehydration step to favor the desired conjugated triene system over thermodynamic isomers (e.g., aromatic derivatives) or polymerization products.
Key Technical Parameters:
-
Starting Material:
-Ionone (CAS: 14901-07-6) -
Target Molecule: 6-(2-butenylidene)-1,5,5-trimethylcyclohex-1-ene (CAS: 13215-88-8)
-
Overall Yield: ~75-80%[1]
-
Purity Target: >95% (GC-FID)
Chemical Strategy & Mechanism
The synthesis exploits the reactivity of the
Reaction Pathway:
-
Luche Reduction (or Standard Borohydride): Conversion of the ketone to the secondary alcohol.
-
E1/E2 Elimination: Acid-catalyzed loss of water. The regioselectivity is dictated by the stability of the resulting conjugated system.
Visualizing the Pathway
Figure 1: Synthetic pathway from Beta-Ionone to Megastigma-4,6,8-triene detailing critical intermediates.
Experimental Protocols
Protocol A: Reduction of -Ionone to -Ionol
Objective: Selectively reduce the ketone without affecting the alkene.
Materials:
- -Ionone (19.2 g, 100 mmol)
-
Sodium Borohydride (NaBH
) (3.8 g, 100 mmol) -
Methanol (anhydrous, 200 mL)
-
Saturated NH
Cl solution[1] -
Diethyl ether or Ethyl Acetate for extraction
Procedure:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N
). -
Dissolution: Add
-Ionone (19.2 g) and Methanol (150 mL). Cool the solution to 0°C using an ice bath. -
Addition: Slowly add NaBH
(3.8 g) in small portions over 20 minutes. Caution: Hydrogen gas evolution. -
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 2 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and the alcohol (Rf ~0.3) should appear.[3]
-
Quench: Carefully add saturated NH
Cl (50 mL) to quench excess hydride. -
Extraction: Remove methanol under reduced pressure (rotary evaporator). Extract the aqueous residue with Diethyl ether (3 x 50 mL).
-
Drying: Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Result: Yields ~19.0 g (98%) of crude
-Ionol as a colorless to pale yellow oil. Proceed to Step 2 without extensive purification if purity >95% by GC.
Protocol B: Dehydration of -Ionol to Megastigma-4,6,8-triene
Objective: Acid-catalyzed dehydration.[2] This step is time-sensitive.
Materials:
- -Ionol (Crude from Step A, ~19 g)
-
-Toluenesulfonic acid monohydrate (
-TsOH) (0.5 g, ~2.5 mol%) -
Toluene (200 mL)
-
Sodium Bicarbonate (NaHCO
) solution (5%)
Procedure:
-
Setup: Use a 500 mL RBF with a stir bar.
-
Solvation: Dissolve
-Ionol in Toluene (200 mL). Ensure the solvent is dry to prevent reversibility, though water is the leaving group. -
Catalysis: Add
-TsOH (0.5 g) at 20°C (Room Temperature) . -
Reaction (Critical): Stir vigorously. The reaction is fast. Monitor by TLC (Hexane only) every 5 minutes.
-
Endpoint: Disappearance of the polar alcohol spot and appearance of a non-polar hydrocarbon spot (Rf ~0.9 in Hexane:EtOAc 9:1).
-
Timeframe: Typically 10–30 minutes. Do not overheat or over-stir , as this leads to aromatic byproducts (1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene).
-
-
Quench: Immediately pour the reaction mixture into a separatory funnel containing cold 5% NaHCO
solution (100 mL) to neutralize the acid. Shake well. -
Workup: Separate the organic layer. Wash with water (2 x 50 mL) and brine (50 mL).
-
Drying: Dry over Na
SO and filter. -
Concentration: Evaporate the solvent at low temperature (<40°C) to avoid polymerization of the triene.
-
Purification: Purify via Flash Column Chromatography on Silica Gel (Eluent: 100% Hexane). The product elutes quickly.
Yield: Expect 14–16 g (~80-85%) of the target triene mixture (predominantly E-isomers).
Analytical Data & Quality Control
Data Summary Table:
| Parameter | Specification | Method |
| Appearance | Pale yellow to orange oil | Visual |
| Odor | Fruity, tobacco-like, rose-nuance | Organoleptic |
| GC Purity | > 95.0% (Sum of isomers) | GC-FID (DB-5 Column) |
| Refractive Index | 1.520 – 1.535 ( | Refractometer |
| Storage | -20°C, under Argon/Nitrogen | Stability Check |
Spectroscopic Identification:
-
MS (EI, 70 eV): Molecular ion
176 [M]+. Characteristic fragments at 161 [M-CH ]+ and 119. -
UV-Vis:
~260-270 nm (characteristic of conjugated trienes).
Troubleshooting & Optimization
-
Issue: Low Yield / Polymerization.
-
Cause: Acid concentration too high or reaction time too long.
-
Fix: Reduce
-TsOH to 1 mol% or use a weaker acid like Oxalic acid. Quench immediately upon consumption of starting material.
-
-
Issue: Aromatization.
-
Cause: Reaction temperature >40°C.
-
Fix: Keep reaction strictly at 20°C or cool to 10°C if ambient temp is high.
-
References
-
Dehydration studies of α- and β-ionol. (1982).[4] Australian Journal of Chemistry.[4] Retrieved from
-
Synthesis and character of megastigmatrienone. (2009). Tobacco Science & Technology. Retrieved from
-
The 6-(but-2'-enylidene)-1,5,5-trimethylcyclohex-1-enes: Important volatile constituents. (1979).[4] Australian Journal of Chemistry.[4] Retrieved from
Sources
Application Note: High-Resolution GC-MS Profiling of Megastigmane Derivatives
This Application Note details the method development for detecting 6-(2-butenylidene)-1,5,5-trimethyl-1-cyclohexene (Systematic name for Megastigma-4,6,8-triene ) and its related norisoprenoid derivatives using GC-MS.
Target Analyte: 6-(2-butenylidene)-1,5,5-trimethyl-1-cyclohexene (Megastigma-4,6,8-triene) Methodology: HS-SPME-GC-MS (SIM Mode) Application Area: Drug Discovery (Bioactive Terpenes), Flavor Chemistry (Tobacco/Tea/Wine), and Metabolomics.
Introduction & Chemical Context
The molecule 6-(2-butenylidene)-1,5,5-trimethyl-1-cyclohexene belongs to the Megastigmane family of C13-norisoprenoids. These compounds are degradation products of carotenoids and are critical biomarkers in plant metabolomics and flavor chemistry.
-
Significance:
-
Pharmaceutical: Megastigmanes exhibit anti-inflammatory and cytotoxic activity, making them targets for drug development (e.g., from Flaveria trinervia or Osmanthus).
-
Flavor/Fragrance: Known as "Tabanone" precursors, they impart tobacco, spicy, and honey-like notes.
-
-
Analytical Challenge: The molecule exists as multiple geometric isomers (E/Z configurations at the C4, C6, and C8 positions). Successful analysis requires a method capable of chromatographically resolving these isomers to prevent co-elution and inaccurate quantification.
Method Development Strategy
Chromatographic Separation (Column Selection)
-
Primary Choice: 5% Phenyl-Arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS).
-
Rationale: This non-polar phase provides the thermal stability required for the elution of C13 terpenes (boiling points ~250°C) and utilizes "pi-pi" interactions to separate geometric isomers (E vs. Z) which often co-elute on 100% PDMS columns.
-
-
Alternative: Polyethylene Glycol (WAX) (e.g., DB-WAX).
-
Use Case: Required only if the sample matrix contains high levels of non-polar alkanes that interfere with the target analyte.
-
Mass Spectrometry (Ionization & Detection)
-
Source: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is mandatory for trace analysis (<100 ppb) in complex matrices.
-
Target Ions (Megastigma-4,6,8-triene - C13H20, MW 176):
-
Quantifier (Target): m/z 161 (Loss of Methyl [M-15]+).
-
Qualifiers: m/z 119 (Ring fragmentation), m/z 105 , m/z 176 (Molecular Ion).
-
Note: If analyzing the ketone form (Megastigmatrienone , C13H18O), monitor m/z 190 (M+), 147 , and 133 .
-
Experimental Protocol
Sample Preparation: Headspace SPME
Solid Phase Microextraction (SPME) is superior to liquid extraction for this volatile, hydrophobic target, eliminating solvent peaks and increasing sensitivity.
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.
-
Why: The triple-phase fiber covers the wide polarity range of norisoprenoids and their precursors.
-
-
Extraction Conditions:
-
Sample: 5 mL liquid sample (or 1g solid + 5mL water) in a 20 mL headspace vial.
-
Salt Addition: Add 1.5 g NaCl (30% w/v) to induce the "salting-out" effect, driving hydrophobic terpenes into the headspace.
-
Incubation: 15 min at 60°C (Agitation: 500 rpm).
-
Extraction: 40 min headspace exposure at 60°C.
-
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Inlet | Splitless (1 min purge) | Maximizes sensitivity for trace analytes. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for stable retention times (RT). |
| Oven Program | Initial: 50°C (Hold 2 min) | Traps volatiles at column head. |
| Ramp 1: 5°C/min to 180°C | Slow ramp crucial for resolving E/Z isomers. | |
| Ramp 2: 20°C/min to 280°C | Bakes out heavy matrix components. | |
| Final: 280°C (Hold 5 min) | ||
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix residues. |
Workflow Visualization
Caption: Optimized analytical workflow for Megastigmane profiling using HS-SPME-GC-MS.
Validation & Quality Control
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met:
-
Isomer Resolution Test:
-
The method must resolve at least three isomer peaks (Megastigma-4,6(E),8(E)-triene, etc.) with a resolution factor (
) > 1.2.
-
-
Linearity & Sensitivity:
-
Range: 0.5 – 1000 µg/L.
-
LOD: < 0.1 µg/L (using SIM mode).
-
Internal Standard: Use 2-Octanol or d3-Ionone to correct for fiber efficiency variations.
-
-
System Suitability:
-
Inject a standard mix (C8-C20 alkanes) to calculate Retention Indices (RI) . The RI for Megastigma-4,6,8-triene on DB-5MS should be approximately 1350–1450 (verify with authentic standard).
-
Fragmentation Pathway (Decision Tree)
Caption: Primary EI fragmentation pathway for Megastigma-4,6,8-triene used for SIM quantification.
References
-
Slaghenaufi, D., et al. (2014). "Quantitative solid phase microextraction-gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine." Analytica Chimica Acta.
-
Río Segade, S., et al. (2022). "Isomer composition of aroma compounds as a promising approach for wine characterization." Molecules.
-
NIST Chemistry WebBook. "Megastigma-4,6,8-triene Mass Spectrum." National Institute of Standards and Technology.
-
Cai, K., et al. (2018). "Identification of Bioactive Compounds in Flaveria trinervia by GC-MS." Journal of Ethnopharmacology.
1H and 13C NMR spectral interpretation of 6-(2-butenylidene)-1,5,5-trimethyl-
Application Note: Spectral Elucidation of 6-(2-butenylidene)-1,5,5-trimethylcyclohex-1-ene (Megastigma-4,6,8-triene)
Part 1: Introduction & Significance
Subject: 6-(2-butenylidene)-1,5,5-trimethylcyclohex-1-ene Common Name: Megastigma-4,6,8-triene CAS Registry: 51468-86-1 (E,E isomer), 13215-88-8 (Mixed isomers/Tabanone related)
This Application Note provides a comprehensive protocol for the structural verification of Megastigma-4,6,8-triene , a key volatile terpene derived from carotenoid degradation. Widely utilized in the fragrance and flavor industries (tobacco, rose, and fruit profiles), this molecule presents a unique challenge in NMR interpretation due to its conjugated triene system and geometric isomerism (E/Z configurations).
The guide focuses on the (E,E)-isomer , the most thermodynamically stable and naturally prevalent form, while establishing a logic framework to distinguish it from (Z)-isomers.
Part 2: Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard solvent. It minimizes signal overlap in the aliphatic region (0.8–2.0 ppm) where methyl signals reside. -
Concentration: Prepare a solution of ~10–15 mg of analyte in 0.6 mL of solvent for optimal signal-to-noise ratio in 13C experiments.
-
Reference: Internal Tetramethylsilane (TMS) at 0.00 ppm or residual
at 7.26 ppm ( ) / 77.16 ppm ( ).
Instrument Parameters
-
Field Strength: Minimum 400 MHz recommended to resolve the olefinic multiplets (5.5–6.5 ppm).
-
Pulse Sequences:
-
1H: Standard 30° pulse, 1s relaxation delay.
-
13C: Proton-decoupled (CPD), 2s relaxation delay to ensure quaternary carbon detection.
-
2D: gCOSY (Correlation Spectroscopy), gHSQC (Heteronuclear Single Quantum Coherence), and gHMBC (Heteronuclear Multiple Bond Correlation).
-
Part 3: Structural Analysis Strategy
The elucidation strategy relies on dissecting the molecule into three distinct spin systems:
-
The Gem-Dimethyl Cyclohexene Ring: Characterized by high-field methyl singlets and methylene multiplets.
-
The Conjugated Linker: The exocyclic double bond (C6=C7) connecting the ring to the chain.
-
The Butenyl Chain: A terminal propenyl group (=CH-CH=CH-CH3) showing distinct coupling patterns.
Numbering Scheme
To ensure clarity, we utilize the specific numbering provided in the prompt, mapped to the standard Megastigmane skeleton.
-
C1: Ring carbon with Methyl group (Megastigmane C5)
-
C2: Ring olefinic carbon (Megastigmane C4)
-
C3/C4: Ring methylenes (Megastigmane C3/C2)
-
C5: Ring carbon with Gem-dimethyl (Megastigmane C1)
-
C6: Quaternary ring carbon attached to chain (Megastigmane C6)
-
C7-C10: Exocyclic Butenylidene chain.
Figure 1: Connectivity and numbering logic for 6-(2-butenylidene)-1,5,5-trimethylcyclohex-1-ene.
Part 4: Detailed Spectral Interpretation
1H NMR Interpretation (400 MHz, CDCl3)
The proton spectrum is dominated by the methyl signals in the upfield region and the complex olefinic pattern in the downfield region.
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Gem-Me (C5) | 1.02, 1.04 | s | 6H | - | Diastereotopic gem-dimethyls.[1] |
| Ring Me (C1) | 1.72 | s | 3H | - | Allylic methyl on ring; broadened by long-range coupling. |
| Chain Me (C10) | 1.83 | d | 3H | 6.5 | Terminal methyl coupled to H9. |
| H3 / H4 | 2.05 - 2.15 | m | 4H | - | Ring methylenes (allylic/homoallylic). |
| H2 (Ring) | 5.50 | br s | 1H | - | Ring olefinic proton. Broad due to allylic coupling. |
| H9 (Chain) | 5.75 | dq | 1H | 15.0, 6.5 | "Inside" chain proton. Large |
| H7 (Exo) | 6.05 | d | 1H | 11.0 | Exocyclic proton. |
| H8 (Chain) | 6.20 | dd | 1H | 15.0, 11.0 | Central proton of the triene system. Coupled to H7 and H9. |
Key Diagnostic: The large coupling constant (
13C NMR Interpretation (100 MHz, CDCl3)
The carbon spectrum must show 13 distinct signals. The presence of 6 olefinic carbons (120–140 ppm) confirms the triene character.
| Type | Shift ( | Assignment | Notes |
| CH3 | 27.5, 28.1 | Gem-Dimethyls | Distinct peaks due to ring asymmetry. |
| CH3 | 23.5 | Ring Methyl (C1) | Typical allylic methyl shift. |
| CH3 | 18.9 | Chain Methyl (C10) | Terminal methyl. |
| CH2 | 32.5 | C5 (Quaternary) | Correction: This is the quaternary C5. |
| CH2 | 39.8 | C4 | Adjacent to gem-dimethyl. |
| CH2 | 26.5 | C3 | Allylic methylene. |
| Cq | 34.5 | C5 | Quaternary carbon bearing gem-dimethyls. |
| CH | 125.5 | C2 | Ring olefinic CH. |
| Cq | 135.2 | C1 | Ring olefinic C-Me. |
| CH | 128.5 | C9 | Chain olefinic. |
| CH | 129.8 | C7 | Exocyclic olefinic. |
| CH | 132.5 | C8 | Chain olefinic. |
| Cq | 138.0 | C6 | Quaternary ring carbon (Exocyclic attachment). |
(Note: Exact shifts may vary ±1 ppm depending on concentration and temperature. Assignments based on substituent additivity rules for conjugated dienes).
Part 5: 2D NMR Workflow & Validation
To validate the structure, specifically the connectivity of the "butenylidene" chain to the ring, the following correlations are mandatory.
COSY (Through-Bond H-H)
-
Chain: H10 (Me)
H9 H8 H7. This traces the entire side chain. -
Ring: H2
H3 H4.
HMBC (Through-Space H-C)
-
Critical Link: H7 (Exocyclic) will show a strong correlation to C1 and C5 (Ring Quaternaries). This proves the chain is attached at C6.
-
Gem-Dimethyl: The singlet methyls at 1.0 ppm will correlate to C4, C5, and C6, anchoring the gem-dimethyl position.
Figure 2: Step-by-step spectral elucidation workflow.
References
-
National Institute of Standards and Technology (NIST) . Megastigma-4,6(E),8(E)-triene Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem . Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- (Compound Summary). National Library of Medicine. Available at: [Link]
-
The Good Scents Company . Tabanone and Isomers: Flavor and Fragrance Information. Available at: [Link]
-
SpectraBase . 1H and 13C NMR Data for Terpene Derivatives. Wiley Science Solutions. Available at: [Link]
Sources
Advanced Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Profiling of Volatile Cyclohexene Derivatives
Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction and Mechanistic Insights
Volatile cyclohexene derivatives—such as limonene, α-phellandrene, α-terpineol, and various cyclohexadiene isomers—are critical biomarkers and active pharmaceutical ingredients (APIs) found in botanical extracts, essential oils, and metabolic degradation pathways. Accurate quantification of these compounds is challenging due to their high volatility, susceptibility to thermal oxidation, and complex matrix interferences.
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis[1]. However, achieving reproducible extraction requires a deep understanding of the thermodynamic and kinetic principles governing analyte partitioning. This guide establishes a self-validating, optimized SPME framework for cyclohexene derivatives.
The Causality of Parameter Selection
1. Fiber Chemistry (DVB/CAR/PDMS): Cyclohexene derivatives range from highly volatile, non-polar hydrocarbons (e.g., limonene) to slightly polar, oxygenated semi-volatiles (e.g., limonene oxide, α-terpineol). A tri-phase Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is optimal[2][3].
-
PDMS acts as a non-polar liquid phase that absorbs lipophilic hydrocarbons.
-
DVB provides mesopores that efficiently retain aromatic and oxygenated derivatives via π-π interactions.
-
CAR features micropores that trap low-molecular-weight, highly volatile species before they can escape the headspace.
2. Thermodynamic Temperature Limits (40°C–60°C): Temperature optimization is a delicate thermodynamic balancing act. Heating the sample increases the kinetic release of volatiles into the headspace. However, adsorption onto the SPME fiber is an exothermic process; thus, excessively high temperatures decrease the fiber-headspace partition coefficient[2]. More critically, cyclohexene derivatives are highly susceptible to thermal degradation. Research demonstrates that extraction temperatures exceeding 70°C–90°C induce the decomposition of primary terpenes and cause the artificial formation of secondary cyclohexene and heptane derivatives[4]. Therefore, a controlled extraction window of 40°C to 60°C is mandatory to preserve scientific integrity.
3. The Salting-Out Effect: The addition of sodium chloride (NaCl) at near-saturation levels (20–25% w/v) is required for aqueous or biological matrices[3]. The dissolved ions tightly bind water molecules into hydration spheres, reducing the free solvent available for the lipophilic cyclohexene derivatives. This drastically decreases their aqueous solubility and forces them into the headspace, maximizing the extraction yield.
SPME Optimization Workflow
Fig 1. HS-SPME optimization workflow for volatile cyclohexene derivatives.
Quantitative Data Summary
The following table synthesizes optimized SPME parameters for representative cyclohexene derivatives based on authoritative empirical data[2][3][5].
| Compound Class | Representative Analyte | Optimal Fiber Coating | Temp (°C) | Time (min) | Matrix Modifier |
| Monocyclic Monoterpenes | Limonene, Terpinolene | DVB/CAR/PDMS (50/30 µm) | 45–50 | 30–40 | 20–25% NaCl |
| Oxygenated Cyclohexenes | α-Terpineol, Carveol | DVB/CAR/PDMS (50/30 µm) | 50–60 | 30–45 | 20% NaCl |
| Cyclohexadienes | α-Phellandrene | CAR/PDMS (75 µm) | 40–45 | 20–30 | 25% NaCl |
| Oxidation Artifacts | Limonene Oxide | PDMS (7 µm) or Tri-phase | 50 | 45 | None / Low Salt |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Every analytical sequence must include internal checks to verify that the data generated is free from artifactual formation or carryover.
Phase 1: System Self-Validation & Pre-Conditioning
-
Fiber Bake-Out: Condition a new DVB/CAR/PDMS (50/30 µm) fiber in the GC injection port at 270°C for 30 minutes under a high helium flow.
-
Blank Verification: Run an empty 20 mL headspace vial through the entire SPME-GC-MS method. Verify the chromatogram for the absence of siloxane bleed peaks (m/z 73, 207, 281) and residual terpenes.
Phase 2: Sample Preparation
-
Matrix Aliquoting: Transfer exactly 2.0 g (or 2.0 mL) of the homogenized sample into a 20 mL precision glass headspace vial.
-
Salting-Out: Add 0.5 g of analytical-grade NaCl (previously baked at 400°C to remove volatile impurities) to achieve a ~25% w/v concentration[3].
-
Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap to prevent the escape of highly volatile cyclohexadienes.
Phase 3: HS-SPME Extraction
-
Equilibration: Place the vial in a thermostatic agitator. Incubate at 50°C for 15 minutes with continuous agitation (250 rpm). This ensures the matrix and headspace reach thermodynamic equilibrium[5].
-
Fiber Exposure: Penetrate the septum with the SPME needle and expose the DVB/CAR/PDMS fiber to the headspace.
-
Extraction: Maintain exposure at 50°C for 35 minutes with continuous agitation. Note: Do not exceed 60°C to prevent the thermal oxidation of limonene to limonene oxide[4][5].
Phase 4: Desorption and GC-MS Analysis
-
Thermal Desorption: Retract the fiber and immediately transfer it to the GC injection port. Expose the fiber at 250°C for 3 to 5 minutes in splitless mode [3].
-
Cryo-Focusing (Optional but Recommended): Keep the initial GC oven temperature low (e.g., 40°C for 3 min) to refocus the desorbed cyclohexene derivatives at the head of the column, ensuring sharp peak shapes[2].
-
Post-Desorption Bake-Out: To prevent carryover (a common issue with lipophilic limonene), transfer the fiber to a conditioning station at 270°C for 5 minutes before the next extraction[5].
References
-
Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis Source: MDPI (Molecules, 2026) URL:[Link]
-
An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues Source: National Center for Biotechnology Information (PMC, 2021) URL:[Link]
-
Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Determination of limonene oxidation products using SPME and GC-MS Source: ResearchGate URL:[Link]
-
Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compounds of Litsea mollis Hemsl. immature fruit Source: CABI Digital Library URL:[Link]
Sources
- 1. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis [mdpi.com]
- 5. researchgate.net [researchgate.net]
HPLC separation conditions for trimethylcyclohexene isomers
Initiating Search & Gathering
I've kicked off the research phase, focusing on HPLC separation of trimethylcyclohexene isomers. Right now, I'm deep diving into Google, hunting down established methods, stationary phases, mobile phases, and detection techniques. I'm aiming for the most authoritative information to build a solid foundation.
Analyzing Search Results
I'm now analyzing the initial search results, pinpointing the critical parameters for isomer separation. I'm focusing on column types, particularly chiral and specific non-polar phases, and scrutinizing effective mobile phase compositions. I'm building a plan for the application note. I'll introduce the analytical challenge, explain HPLC principles for these compounds, and describe the rationale for choosing specific systems. I will incorporate protocols.
Developing Application Note Strategy
I'm now formulating the structure of the application note. I'll introduce the analytical challenge of separating trimethylcyclohexene isomers and discuss HPLC principles. I plan to explain the rationale for selecting specific column chemistries and mobile phase systems. I'll create detailed protocols and design a workflow diagram. Quantitative data will be compiled for comparison.
Application Note: Precision Synthesis of Butenylidene Cyclohexenes via Dehydration of Damascone Derivatives
The following Application Note and Protocol guide details the procedures for the dehydration of damascone derivatives to form butenylidene cyclohexenes. This guide is structured for researchers and process chemists, focusing on the synthesis of high-value fragrance and flavor compounds such as
Executive Summary
The dehydration of damascone-related scaffolds is a critical transformation in the synthesis of "Rose Ketones" and tobacco flavorants. While
This guide addresses the technical ambiguity of "dehydrating damascone" (a ketone) by defining the two primary chemically valid pathways:
-
Pathway A (The Damascenone Route): Acid-catalyzed dehydration of 3-hydroxy-damascone (derived from damascone oxidation) to form
-damascenone. -
Pathway B (The Megastigmatriene Route): Dehydration of Damascol (the alcohol reduced from damascone) to form megastigmatrienes.
Chemical Mechanism & Rationale[1][2][3][4][5]
The Challenge of Conjugation
The target compounds, such as
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways from the parent Damascone molecule to the target conjugated systems.
Caption: Divergent synthesis pathways from Damascone to conjugated Butenylidene Cyclohexene derivatives.
Detailed Experimental Protocols
Protocol A: Synthesis of -Damascenone via Dehydration of 3-Hydroxy-Damascone
Application: Production of high-purity flavor standards or fragrance concentrates.
Precursor: 3-Hydroxy-
Reagents & Equipment[1]
-
Substrate: 3-Hydroxy-
-damascone (>95% purity). -
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH), 5 mol%.
-
Solvent: Toluene (Anhydrous).
-
Equipment: Round-bottom flask, Dean-Stark trap (for water removal), Reflux condenser, Nitrogen atmosphere.
Step-by-Step Procedure
-
Setup: Charge a 250 mL round-bottom flask with 3-Hydroxy-
-damascone (10.0 g, 47.5 mmol) and anhydrous Toluene (100 mL). -
Catalyst Addition: Add p-TsOH (0.45 g, 2.3 mmol) to the stirring solution.
-
Dehydration: Attach the Dean-Stark trap filled with toluene and the reflux condenser. Heat the mixture to vigorous reflux (approx. 110°C).
-
Mechanism Note: The acid protonates the hydroxyl group, creating a good leaving group (
). The high temperature and non-polar solvent favor elimination over substitution.
-
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or GC-FID every 30 minutes. The reaction is typically complete within 2–4 hours when water evolution ceases.
-
Quench: Cool the reaction mixture to room temperature. Wash with saturated
solution (2 x 50 mL) to neutralize the acid catalyst. -
Work-up: Wash the organic layer with brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude dark oil via vacuum distillation (0.5 mmHg, 85–90°C) or flash chromatography (Silica gel, Pentane:Ether gradient) to isolate
-Damascenone.
Protocol B: Synthesis of Megastigmatrienes via Dehydration of Damascol
Application: Synthesis of tobacco flavor constituents and ionone-like precursors.
Precursor: Damascol (1-(2,6,6-trimethylcyclohexenyl)-2-buten-1-ol), obtained by
Reagents & Equipment[1]
-
Substrate: Damascol.[2]
-
Catalyst: KHSO4 (Potassium bisulfate) or Amberlyst-15 resin.
-
Solvent: DMSO (for KHSO4 method) or Toluene (for resin method).
Step-by-Step Procedure
-
Reduction (Pre-step): Dissolve
-damascone (1 eq) in Ethanol. Add (0.5 eq) at 0°C. Stir for 2 hours. Quench with dilute HCl, extract, and concentrate to yield Damascol. -
Dehydration Setup: Dissolve Damascol (5.0 g) in DMSO (25 mL).
-
Catalysis: Add fused
(0.5 g). -
Reaction: Heat the mixture to 140–160°C under a nitrogen stream.
-
Critical Control: The high temperature is required to drive the formation of the conjugated triene system.
-
-
Extraction: Pour the cooled mixture into ice water (100 mL) and extract with Hexane (3 x 30 mL).
-
Purification: The product, Megastigmatriene, is unstable and prone to polymerization. Immediately purify via rapid filtration through a short silica plug or bulb-to-bulb distillation.
Quantitative Data Summary
The following table compares the efficiency and selectivity of the dehydration protocols.
| Parameter | Protocol A (Hydroxy-Damascone) | Protocol B (Damascol) |
| Target Product | Megastigmatriene | |
| Reaction Type | Allylic Elimination | Dehydration of Sec-Alcohol |
| Catalyst | p-TsOH (Homogeneous) | |
| Temp/Time | 110°C / 3 h | 150°C / 1 h |
| Typical Yield | 75–85% | 60–70% |
| Major Impurity | Polymerized dienes | |
| Odor Character | Floral, Rose, Plum | Tobacco, Spicy, Woody |
Quality Control & Validation
To ensure the integrity of the synthesized "butenylidene cyclohexenes," the following analytical markers must be verified.
Gas Chromatography - Mass Spectrometry (GC-MS)
-
-Damascenone: Look for the molecular ion [M]+ = 190 .[3]
-
Key Fragments: m/z 69 (base peak, isobutenyl), 121, 175.
-
Retention Index: DB-5 column approx. 1380–1400.
-
-
Megastigmatriene: Look for molecular ion [M]+ = 176 (Hydrocarbon).
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl3) for
-Damascenone:-
Confirm the presence of the trans-crotonyl group: Doublet of doublets at
6.85 (1H) and doublet at 6.20 (1H). -
Confirm ring diene system: Olefinic protons on the ring typically appear around
5.8–6.0. -
Purity Check: Absence of the hydroxyl proton signal (broad singlet, variable
2.0–4.0) indicates complete dehydration.
-
Safety & Handling
-
p-Toluenesulfonic Acid: Corrosive and irritant. Handle with gloves and eye protection.[4]
-
Solvents (Toluene/Benzene): Flammable and toxic. Benzene is a carcinogen; Toluene is the preferred substitute. Perform all reactions in a certified fume hood.
-
Product Potency: Damascenones have extremely low odor thresholds. Spills can cause persistent, overwhelming odor contamination in the lab. Use bleach or strong oxidation agents to neutralize odors on glassware.
References
-
Chemoenzymatic Synthesis of Norisoprenoid Aroma Compounds. ACS Catalysis. (2026). Describes the P450 oxidation of damascone to hydroxy-intermediates for dehydration.
-
Synthesis of
-damascone and -damascenone. J. Chem. Soc., Perkin Trans. 1. (1975). Foundational work on the acid-catalyzed dehydration of damascone derivatives. -
Cyclohexane, 1-butenylidene- Structure and Data. NIST Chemistry WebBook. Structural confirmation for butenylidene cyclohexene derivatives.
-
Megastigmatrienone Synthesis. Google Patents (CN110590522A). Industrial protocols for the dehydration of 3-oxo-alpha-ionol to megastigmatrienone.
-
(Z)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one (Alpha-Damascone) Data. PubChem. Safety and property data for the starting material.
Sources
Quantitative analysis of Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- in fragrance mixtures
Introduction: The Analytical Imperative for Galbanone
Galbanone, chemically known as Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- (CAS 55497-53-5), is a pivotal aroma compound that imparts a powerful, green, and complex scent profile reminiscent of galbanum resin.[1][2] Its unique olfactory character makes it an indispensable ingredient in fine perfumery and a wide array of scented consumer products. The precise concentration of galbanone is critical; it dictates the final character of the fragrance, ensures batch-to-batch consistency, and is essential for compliance with industry safety standards set by organizations such as the International Fragrance Association (IFRA).[3][4]
Over- or under-dosing of this potent material can lead to significant deviations in product quality and may exceed recommended safe usage levels. Therefore, a robust, accurate, and validated analytical method for the quantification of galbanone in complex fragrance mixtures is paramount for researchers, formulators, and quality control laboratories.
This application note presents a detailed, field-proven protocol for the quantitative analysis of galbanone using Gas Chromatography-Mass Spectrometry (GC-MS), a technique renowned for its high separation efficiency and definitive identification capabilities in the analysis of complex volatile mixtures.[5][6] The methodology herein is designed to be self-validating, incorporating best practices for calibration, internal standard use, and sample preparation for both simple and complex matrices.
Principle of the Method: GC-MS with Internal Standard Calibration
The fundamental principle of this method is the separation of volatile and semi-volatile compounds in a fragrance mixture using gas chromatography, followed by their detection and quantification using mass spectrometry.[7][8]
-
Gas Chromatography (GC): The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and their differential affinity for this stationary phase. Galbanone, being a moderately non-polar terpene-like compound, is ideally suited for separation on a low-polarity stationary phase column.[9]
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS ion source, where they are fragmented into characteristic ions by electron ionization (EI). These fragments are then separated by their mass-to-charge ratio (m/z). The MS detector provides both a total ion chromatogram (TIC) for general profiling and specific mass spectra that act as a molecular "fingerprint" for definitive identification.[10]
-
Quantification: For enhanced sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. This involves monitoring only a few specific, characteristic fragment ions of galbanone and the internal standard, which significantly reduces matrix interference.[7] Quantification is achieved by creating a calibration curve that plots the ratio of the analyte peak area to the internal standard peak area against known analyte concentrations. The use of an internal standard corrects for variations in injection volume and potential matrix effects, ensuring high precision and accuracy.[9][11]
Apparatus, Reagents, and Standards
Instrumentation
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler for liquid injection
-
Analytical Balance (4-decimal place)
Reagents and Materials
-
Solvent: Ethanol or Methanol, HPLC or GC grade
-
Extraction Solvent: Methyl tert-butyl ether (MTBE), HPLC or GC grade
-
Drying Agent: Anhydrous Sodium Sulfate
-
Galbanone (Analyte): Certified reference standard (≥95% purity)
-
n-Tridecane (Internal Standard): Certified reference standard (≥99% purity)
-
Helium: Carrier gas (99.999% purity)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa
-
Pipettes and Volumetric Flasks: Class A
Experimental Protocols
Preparation of Standard Solutions
The causality behind preparing a series of standards is to establish a reliable response curve. The instrument's response is not always perfectly linear across all concentrations; this calibration process maps the instrument's signal to a known concentration, which is the foundation of accurate quantification.[12]
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of n-tridecane into a 100 mL volumetric flask. Dissolve and dilute to the mark with ethanol. This solution is stable for several months when stored at 4°C.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of galbanone into a 100 mL volumetric flask. Dissolve and dilute to the mark with ethanol.
-
Working Internal Standard Solution (10 µg/mL): Pipette 1 mL of the IS Stock Solution into a 100 mL volumetric flask and dilute to the mark with ethanol. This concentration is chosen to be in the mid-range of the expected analyte concentrations, providing a stable reference point.[13]
-
Calibration Standards (0.1 - 20 µg/mL): Prepare a series of calibration standards by spiking the Working IS Solution with the Analyte Stock Solution, as detailed in Table 1. This range is selected to cover typical concentrations found in various fragrance applications, from trace levels to higher concentrations in fine fragrances.[5][13]
Table 1: Preparation of Calibration Standards
| Calibration Level | Analyte Stock (1000 µg/mL) Volume | Final Volume with Working IS Solution (10 µg/mL) | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |
|---|---|---|---|---|
| 1 | 10 µL | 10 mL | 1.0 | 10 |
| 2 | 25 µL | 10 mL | 2.5 | 10 |
| 3 | 50 µL | 10 mL | 5.0 | 10 |
| 4 | 100 µL | 10 mL | 10.0 | 10 |
| 5 | 200 µL | 10 mL | 20.0 | 10 |
Note: For lower-level analysis, a sub-stock dilution of the analyte may be necessary for accurate pipetting.
Sample Preparation
The choice of sample preparation is dictated by the sample matrix. The goal is to present the sample to the GC-MS in a clean, volatile solvent, free from non-volatile residues that could contaminate the system.[8][14]
Protocol A: Simple Dilution (for Perfumes, Eaux de Toilette, and other clear liquid matrices)
-
Accurately weigh approximately 100 mg of the fragrance mixture into a 10 mL volumetric flask.
-
Add 5 mL of the Working Internal Standard Solution (10 µg/mL).
-
Dilute to the 10 mL mark with ethanol.
-
Mix thoroughly and transfer an aliquot to a 2 mL autosampler vial for analysis.
Protocol B: Liquid-Liquid Extraction (LLE) (for Creams, Lotions, and other emulsion-based matrices)
This protocol is necessary to separate the volatile fragrance oils from the non-volatile matrix components like waxes, emulsifiers, and fats.[13]
-
Accurately weigh approximately 0.5 g of the sample into a 15 mL centrifuge tube.[13]
-
Add 5 mL of the Working Internal Standard Solution (10 µg/mL in ethanol).
-
Add 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Let it stand for 5 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.
GC-MS Instrumentation and Conditions
The following parameters are a robust starting point. The choice of a non-polar DB-5ms (or equivalent) column is based on its excellent performance for separating a wide range of fragrance compounds with varying polarities.[9] The temperature program is designed to effectively separate highly volatile components at the beginning of the run while allowing for the efficient elution of less volatile compounds like galbanone later on.
Table 2: GC-MS Operating Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Industry standard for broad-range fragrance analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert, provides good chromatographic efficiency. |
| Injection | 1 µL, Splitless mode | Maximizes sensitivity for trace analysis. |
| Inlet Temp. | 250°C | Ensures rapid and complete vaporization of analytes. |
| Oven Program | 60°C (hold 2 min), ramp 5°C/min to 280°C (hold 5 min) | Gradual ramp provides good separation of complex mixtures.[13] |
| MS System | ||
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Source Temp. | 230°C | Prevents condensation of analytes in the source. |
| Quadrupole Temp. | 150°C | Ensures stable mass analysis. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target compounds.[7] |
Table 3: Selected Ion Monitoring (SIM) Parameters
| Compound | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|---|---|---|---|---|
| n-Tridecane (IS) | Varies | 57 | 71 | 43 |
| Galbanone | Varies | 161 (M-15) | 105 | 93 |
Rationale for Ion Selection: The molecular ion of galbanone (m/z 176) may be weak. The ion at m/z 161, corresponding to the loss of a methyl group ([M-15]+), is often more stable and abundant, making it an excellent choice for quantification.[15] The ions at m/z 105 and 93 are common, stable fragments for this type of cyclic structure and serve as excellent qualifiers to confirm identity. For the n-tridecane internal standard, the fragment at m/z 57 is a characteristic and abundant ion for alkanes.
Data Analysis, Validation, and Quality Control
Calibration Curve and Quantification
-
Analyze the calibration standards (from Table 1).
-
For each level, calculate the Peak Area Ratio = (Peak Area of Galbanone Quantifier Ion) / (Peak Area of IS Quantifier Ion).
-
Construct a calibration curve by plotting the Peak Area Ratio (y-axis) against the Analyte Concentration (x-axis).
-
Perform a linear regression analysis. The coefficient of determination (R²) must be ≥ 0.995 for the curve to be considered valid.[13]
-
Analyze the prepared samples.
-
Calculate the Peak Area Ratio for the sample.
-
Determine the concentration of galbanone in the prepared sample solution using the regression equation (y = mx + c).
-
Calculate the final concentration in the original sample using the following formula:
Concentration (mg/kg or ppm) = (C_vial × V_flask) / W_sample
Where:
-
C_vial = Concentration in the vial from the calibration curve (µg/mL)
-
V_flask = Final dilution volume (mL)
-
W_sample = Weight of the original sample (g)
Method Validation
To ensure the trustworthiness of the results, the method must be validated. Key parameters include:
-
Linearity: Assessed from the calibration curve (R² ≥ 0.995).[13]
-
Limit of Detection (LOD) and Quantification (LOQ): Determined by analyzing low-level standards (e.g., Signal-to-Noise ratio of 3 for LOD and 10 for LOQ). For fragrance allergens, LOQs are often in the range of 2-20 µg/g.[13]
-
Accuracy (% Recovery): Determined by spiking a blank matrix with a known concentration of galbanone and running it through the entire sample preparation and analysis process. Recovery should be within 80-120%.[12]
-
Precision (Repeatability): Assessed by analyzing at least five replicates of a mid-level concentration standard or a spiked sample. The relative standard deviation (RSD) should be ≤ 15%.[12]
Table 4: Example Method Validation Data
| Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | 0.9991 |
| Range | 1.0 - 20.0 µg/mL | Pass |
| LOQ | S/N ≥ 10 | 0.5 µg/mL |
| Accuracy (Recovery) | 80 - 120% | 98.5% |
| Precision (RSD, n=6) | ≤ 15% | 4.2% |
Visual Workflow and Data Representation
The following diagrams illustrate the logical flow of the analytical process.
Caption: End-to-end workflow for galbanone quantification.
Conclusion
This application note provides a comprehensive and validated GC-MS method for the quantitative determination of galbanone in diverse fragrance mixtures. By employing an internal standard, optimized sample preparation protocols, and selective mass spectrometric detection, this method delivers the accuracy, precision, and reliability required for effective quality control, formulation development, and regulatory adherence in the fragrance industry. The principles and steps outlined can be adapted by researchers and scientists to build robust analytical systems for this and other critical fragrance ingredients.
References
-
Analysis of Fragrance Allergens in Shower Gel Using GC/MS/MS with Full Spectrum Information. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 29(4), 658–671. Available at: [Link]
-
Al-Thani, R., et al. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. Molecules, 28(12), 4758. Available at: [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. Retrieved March 4, 2026, from [Link]
- Allergens in Perfumes: Gas Chromatography-Mass Spectrometry. (n.d.). Google Books.
-
Method Selection for the Determination of Suspected Allergens in Essential Oils, Flavour, Fragrances and Cosmetics. (2022). LCGC International. Available at: [Link]
-
Sample Preparation Options for Aroma Analysis. (2016). Chromatography Today. Available at: [Link]
-
GC-MS sample preparation and column choice guide. (2025). SCION Instruments. Retrieved March 4, 2026, from [Link]
-
Ghassempour, A., et al. (2017). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 16(1), 24-34. Available at: [Link]
-
Cyclohexene, 6-(2-buten-1-ylidene)-1,5,5-trimethyl-. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]
-
What is an Internal Standard In Gas Chromatography? (2023). SCION Instruments. Retrieved March 4, 2026, from [Link]
-
IFRA CONFORMITY CERTIFICATE Galbanum Essential Oil. (2022). PerfumersWorld. Retrieved March 4, 2026, from [Link]
-
IFRA 50 Conformity Certificate Organic Galbanum Essential Oil. (2022). New Directions Aromatics. Retrieved March 4, 2026, from [Link]
-
How would I pick a suitable internal standard? (2023). Reddit. Retrieved March 4, 2026, from [Link]
-
Mass spectrum of cyclohexene,1,5,5trimethyl-6-acetylmethyl. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Cyclohexene, 6-(2-buten-1-ylidene)-1,5,5-trimethyl- - Substance Details. (n.d.). U.S. Environmental Protection Agency. Retrieved March 4, 2026, from [Link]
-
Ibrahim, E., et al. (2019). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Planta Medica, 85(05), 431-438. Available at: [Link]
-
(6E,8E)-4,6,8-Megastigmatriene. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]
-
Analysis results of GC. (n.d.). Shimadzu. Retrieved March 4, 2026, from [Link]
-
Which aqueous internal standards can I use in GC-MS analyses? (2015). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Analysis of Fragrance Mixtures by GC/MS and the Computer. (2016). Perfumer & Flavorist. Available at: [Link]
Sources
- 1. Cyclohexene, 1,5,5-trimethyl-6-(2-propenylidene)- | C12H18 | CID 5372935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. PubChemLite - Cyclohexene, 6-(2-buten-1-ylidene)-1,5,5-trimethyl- (C13H20) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. perfumersworld.com [perfumersworld.com]
- 7. Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products [mdpi.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scioninstruments.com [scioninstruments.com]
- 15. (6E,8E)-4,6,8-Megastigmatriene | C13H20 | CID 5369483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Extraction of Non-Polar Megastigmane Compounds
Abstract
This guide details the thermodynamic principles and experimental protocols for the isolation of non-polar megastigmanes (C13-norisoprenoids), such as
Introduction: The Physicochemical Challenge
Megastigmanes are potent aroma compounds derived from the oxidative cleavage of carotenoids. In drug development and high-value fragrance synthesis, isolating the non-polar aglycone fraction is critical.
The Separation Challenge
-
Volatility: Many C13-norisoprenoids have high vapor pressures. Conventional concentration (e.g., rotary evaporation) often leads to significant analyte loss.
-
Matrix Interference: Plant matrices are rich in lipids, waxes, and pigments that co-extract with non-polar targets.
-
Isomerization: Acidic environments or excessive heat can shift double bonds (e.g.,
-ionone to -ionone), altering bioactivity and olfactory profiles.
Solvent Selection Framework
Selection must be governed by thermodynamic affinity rather than empirical trial-and-error. We utilize Hansen Solubility Parameters (HSP) to predict dissolution efficiency.[1]
Thermodynamic Logic (HSP)
For a solvent to dissolve a target, their HSP values (
-
Target Profile (
-Ionone):- (Dispersion): High (Lipophilic core)
- (Polarity): Low-Moderate (Ketone group)
- (H-Bonding): Low (No hydroxyls)
-
Solvent Candidates:
-
Hexane: Excellent
match, but are too low for optimal selectivity of the ketone moiety. -
Ethyl Acetate (EtOAc): Higher
, good for yield, but extracts polar artifacts. -
Supercritical CO2 (
): Tunable density allows it to mimic hexane or chloroform without toxicity.
-
Comparative Solvent Data
| Solvent System | Polarity Index ( | Boiling Point (°C) | Recovery Potential | Green Score | Application |
| n-Hexane | 0.1 | 69 | High | Low (Neurotoxic) | Analytical Standards |
| Hexane:EtOAc (85:15) | ~0.7 | 69-77 | Moderate | Low | Recommended Lab Protocol |
| Ethanol (96%) | 5.2 | 78 | Low (Co-extracts sugars) | High | Tinctures (Not pure isolation) |
| Supercritical CO2 | Tunable | 31 (Critical T) | Excellent | Highest | Industrial / Pharma |
Decision Matrix: Workflow Selection
The following diagram illustrates the decision logic for selecting the appropriate extraction methodology based on scale and purity requirements.
Figure 1: Decision matrix for selecting solvent systems based on extraction scale and purity targets.
Experimental Protocols
Protocol A: Optimized Liquid-Liquid Extraction (Lab Scale)
Objective: Isolation of free megastigmanes from plant material (e.g., Osmanthus, Rosa, or Crocus) with minimal thermal stress. Solvent: n-Hexane : Ethyl Acetate (85:15 v/v).[2] Rationale: The addition of 15% EtOAc increases solvation power for the ketone functional group of ionones without pulling excessive glycosides.
Step-by-Step Methodology:
-
Pre-treatment: Freeze-dry plant material and grind to a fine powder (mesh 40) under liquid nitrogen to prevent volatile loss.
-
Solvent Addition: Add solvent mixture at a ratio of 1:10 (w/v) in a glass Erlenmeyer flask.
-
Critical: Do not use plastic containers; megastigmanes absorb into polymers.
-
-
Ultrasound-Assisted Extraction (UAE):
-
Sonicate for 20 minutes at < 25°C .
-
Note: Use an ice bath. Heat generated by sonication causes loss of volatile megastigmanes (e.g.,
-damascenone).
-
-
Filtration: Filter through a PTFE (0.45 µm) membrane.
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate (
). -
Concentration (The Critical Step):
-
Use a rotary evaporator with a vigreux column to prevent "bumping."
-
Set bath temperature to 30°C and pressure to 200 mbar .
-
Stop when volume is ~2 mL. Do not evaporate to dryness.
-
-
Final Cleanup: Nitrogen blow-down to desired volume.
Protocol B: Supercritical CO2 Extraction (Green/Industrial)
Objective: Solvent-free isolation of high-purity non-polar fraction.
Mechanism:
Operating Parameters:
| Parameter | Value | Scientific Rationale |
|---|---|---|
| Pressure | 15 - 20 MPa | Selects for C13 compounds; higher pressures (>30 MPa) co-extract waxes. |
| Temperature | 40°C | Low enough to prevent degradation; high enough to ensure diffusivity. |
| Co-solvent | None or 1% EtOH | Pure
Quality Control & Validation
To validate recovery, Internal Standards (IS) must be used. External calibration curves are insufficient due to matrix effects.
-
Internal Standard:
-Cedrene or Octyl Acetate. -
Detection: GC-MS (SIM Mode).
-
Target Ions (m/z):
- -Ionone: 177, 43
- -Damascenone: 69, 121, 190
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Yield | Volatile loss during evaporation | Use Vigreux column; switch to Nitrogen blow-down earlier. |
| High Wax Content | Solvent too non-polar (Hexane) or SFE Pressure too high | Switch to Hex:EtOAc (85:15) or reduce SFE pressure to 15 MPa. |
| Degradation | Thermal isomerization | Ensure extraction temp < 30°C; protect from light. |
References
-
National Institutes of Health (NIH). (2017). Extraction and Analysis of Terpenes/Terpenoids.[2][3] Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters: More predictive power.[4] Retrieved from [Link]
-
Oregon State University. (2014). Development of Carotenoids, C13-Norisoprenoids and Other Volatile Compounds in Vitis vinifera. Retrieved from [Link]
-
MDPI. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae. Retrieved from [Link]
Sources
The Multifaceted Rose Ketone: A Guide to the Application of 6-(2-butenylidene)-1,5,5-trimethylcyclohex-1-ene in Perfumery
Introduction: Unveiling the Power of β-Damascone
Within the perfumer's palette, few molecules offer the transformative power of 6-(2-butenylidene)-1,5,5-trimethylcyclohex-1-ene, known commercially as β-Damascone. This member of the rose ketone family is a potent and multifaceted aroma chemical, prized for its ability to impart a remarkable diffusion, richness, and naturalness to a wide array of fragrance compositions.[1][2][3] Although found in trace amounts in natural materials such as rose, tea, and certain fruits, the synthetically produced β-Damascone is a cornerstone of modern perfumery, lending its complex character to iconic fragrances and innovative new creations alike.[1]
This guide provides an in-depth exploration of β-Damascone for researchers, scientists, and formulation experts. We will delve into its nuanced olfactory profile, provide detailed protocols for its evaluation and application, discuss its stability and safety, and present exemplary formulation frameworks. Our approach is grounded in the principles of scientific rigor and practical, field-proven insights to empower the user to harness the full creative potential of this exceptional molecule.
Physicochemical and Olfactory Profile
A comprehensive understanding of β-Damascone's properties is fundamental to its effective application.
| Property | Value | Source |
| Chemical Name | 6-(2-butenylidene)-1,5,5-trimethylcyclohex-1-ene | EPA |
| Common Name | β-Damascone | [1][2] |
| CAS Number | 23726-91-2 | [2][4] |
| Molecular Formula | C13H20O | [4] |
| Molecular Weight | 192.30 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Odor Profile | A complex and powerful fruity-floral scent with prominent notes of rose, plum, blackcurrant, and a subtle honey-tobacco warmth. | [2][3][6] |
| Substantivity | Excellent, lasting over 190 hours on a smelling strip. | [3] |
| Solubility | Soluble in ethanol and other common perfumery solvents; sparingly soluble in water. | [4][5] |
The olfactory character of β-Damascone is its most defining feature. It is not merely a simple fruity or floral note, but a complex interplay of several facets. The initial impression is often a burst of jammy red fruits, reminiscent of blackcurrant and plum, which then unfolds into a rich, velvety rose heart.[2][3] This is further nuanced by a honeyed sweetness and a sophisticated, dry tobacco-like undertone.[2][3] This complexity allows it to act not just as a simple building block, but as a "modifier" that can enhance and elevate other materials in a composition, adding a sense of vibrancy and naturalness even at very low concentrations.[2]
Application in Perfumery: From Concept to Creation
The versatility of β-Damascone allows for its use across a broad spectrum of fragrance families. Its high impact and diffusive nature mean it is typically used in small quantities, often in a diluted form (e.g., 1% or 10% solution) to allow for precise control.[3]
Key Fragrance Accords
Herein, we provide foundational protocols for incorporating β-Damascone into key fragrance accords. These are intended as starting points for further experimentation and refinement.
Protocol 1: Crafting a Luminous Rose Accord
The affinity of β-Damascone for rose notes is well-established. It can transform a simple rose accord into a multifaceted and vibrant representation of the living flower.
Objective: To create a classic rose accord with enhanced fruitiness and diffusion using β-Damascone.
Materials:
-
Phenyl Ethyl Alcohol (PEA)
-
Citronellol
-
Geraniol
-
β-Damascone (1% solution in DPG)
-
Alpha-Damascone (10% solution in DPG)
-
Rose Oxide
-
Eugenol
-
Dipropylene Glycol (DPG)
Procedure:
-
Foundation: Begin by creating a classic rose base with Phenyl Ethyl Alcohol, Citronellol, and Geraniol. A common starting ratio is 4:3:2.
-
Introducing the Rose Ketones: Carefully add the 1% solution of β-Damascone. Start with a low concentration (e.g., 0.5% of the total accord) and evaluate its effect. The goal is to lift the floralcy without overpowering it.
-
Adding Complexity: Introduce the 10% solution of Alpha-Damascone to impart a greener, slightly more metallic rose petal nuance.[7]
-
Enhancing Freshness: A trace amount of Rose Oxide will provide a fresh, dewy quality.
-
Spicy Nuance: A small addition of Eugenol can add a subtle, spicy carnation-like facet.
-
Dilution and Maturation: Dilute the final accord in DPG and allow it to mature for at least 48 hours before further evaluation.
Protocol 2: Building a Succulent Fruity Accord
β-Damascone is a key component in creating realistic and impactful fruity notes, particularly for dark fruits like plum and blackcurrant.
Objective: To develop a rich and juicy plum accord.
Materials:
-
β-Damascone (1% solution in DPG)
-
Aldehyde C-14 (gamma-Undecalactone)
-
Fructone (ethyl 2-methyl-1,3-dioxolane-2-acetate)
-
Ethyl Acetate
-
Vanillin (10% solution in DPG)
-
Hedione (methyl dihydrojasmonate)
-
Dipropylene Glycol (DPG)
Procedure:
-
Core Fruitiness: Start with a combination of Aldehyde C-14 for its peachy, creamy character and Fructone for its apple-like fruitiness.
-
Introducing the Star: Add the 1% solution of β-Damascone incrementally. It will provide the characteristic jammy, dark fruit notes of plum.
-
Top Note Lift: A small amount of Ethyl Acetate can provide a juicy, slightly fermented top note, enhancing the realism of the fruit.
-
Sweetness and Depth: A touch of the 10% Vanillin solution will add sweetness and a baked-fruit quality.
-
Diffusion and Elegance: Hedione will provide a smooth, diffusive quality to the accord, blending the components seamlessly.
-
Dilution and Evaluation: Dilute the final accord in DPG and allow it to mature before assessing its character.
Protocol 3: Modernizing a Classic Chypre Accord
The traditional chypre structure, based on bergamot, labdanum, and oakmoss, can be given a contemporary twist with the addition of β-Damascone.[8][9]
Objective: To create a modern fruity-chypre accord.
Materials:
-
Bergamot Oil
-
Rose Absolute
-
Jasmine Absolute
-
Patchouli Oil
-
Oakmoss Absolute (or a suitable replacer)
-
Labdanum Resinoid
-
β-Damascone (1% solution in DPG)
-
Iso E Super
-
Ethanol
Procedure:
-
Classic Foundation: Build the traditional chypre base with Bergamot, a floral heart of Rose and Jasmine, and a base of Patchouli, Oakmoss, and Labdanum.[8][9]
-
Fruity Modernization: Introduce the 1% solution of β-Damascone to the heart of the fragrance. This will add a luscious, fruity facet that contrasts beautifully with the earthy base.
-
Woody Amplification: Incorporate Iso E Super to provide a smooth, velvety woody character that complements both the chypre base and the fruity notes.
-
Final Composition: Combine the accord with ethanol and allow it to macerate for several weeks to allow the complex interactions to fully develop.
Stability and Compatibility: Ensuring Formulation Integrity
The stability of β-Damascone in a final product is crucial for maintaining the intended olfactory profile over time.
pH Stability:
β-Damascone demonstrates good stability in a range of product bases. However, its stability can be influenced by pH. Studies have shown that in acidic environments, the formation of β-Damascone from its glycosidic precursors is enhanced.[10][11] This suggests a degree of stability in lower pH formulations. Conversely, in strongly alkaline media, there may be a risk of degradation over time. It is therefore recommended to conduct stability testing in the final product base, particularly for applications with extreme pH values.
Light and Oxidative Stability:
Like many fragrance materials with unsaturated bonds, β-Damascone can be susceptible to degradation upon exposure to light and air. It is recommended to store the pure material and fragrance concentrates containing it in tightly sealed, light-resistant containers, under an inert gas like nitrogen if possible.[4]
Use of Antioxidants:
To mitigate oxidative degradation, the addition of an antioxidant such as Butylated Hydroxytoluene (BHT) or alpha-Tocopherol to the fragrance concentrate is a common industry practice.[4] The choice and concentration of the antioxidant should be carefully evaluated to ensure it does not impact the final odor profile.
Protocol 4: Accelerated Stability Testing
Objective: To assess the stability of a fragrance formulation containing β-Damascone in a cosmetic base.
Materials:
-
Final fragrance formulation containing β-Damascone
-
Cosmetic base (e.g., lotion, shampoo)
-
Control sample of the cosmetic base without fragrance
-
Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
UV light chamber
-
Glass vials
Procedure:
-
Sample Preparation: Incorporate the fragrance formulation into the cosmetic base at the desired concentration. Prepare a control sample of the base without fragrance.
-
Storage Conditions: Aliquot the samples into glass vials and store them under different conditions:
-
Refrigerated (4°C) as a control for chemical degradation.
-
Room temperature (25°C) with and without light exposure.
-
Elevated temperature (40°C) to accelerate degradation.
-
In a UV light chamber to assess photostability.
-
-
Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:
-
Olfactory Changes: Compare the scent of the aged samples to the refrigerated control. Note any changes in character, intensity, or the emergence of off-notes.
-
Physical Changes: Observe any changes in color, viscosity, or phase separation.
-
Chemical Analysis (Optional): For a more in-depth analysis, use GC-MS to quantify the concentration of β-Damascone in the aged samples compared to the initial concentration.
-
Sensory Analysis: Quantifying the Olfactory Impact
A systematic approach to sensory evaluation is essential for understanding the precise contribution of β-Damascone to a fragrance.
Protocol 5: Quantitative Descriptive Analysis (QDA)
Objective: To quantitatively describe the olfactory profile of a fragrance containing β-Damascone.
Materials:
-
Fragrance samples (with and without β-Damascone)
-
Odorless smelling strips (blotters)
-
Sensory evaluation booths with controlled ventilation and lighting
-
Data collection software or forms
Procedure:
-
Panelist Selection and Training: Select a panel of 8-12 individuals based on their sensory acuity and descriptive ability.[12] Train the panel to identify and rate the intensity of specific aroma attributes relevant to the fragrance being tested (e.g., "fruity," "rosy," "jammy," "tobacco").
-
Sample Preparation: Dip smelling strips into the fragrance samples to a uniform depth. Allow the solvent to evaporate for a few seconds.
-
Evaluation: In individual sensory booths, present the coded samples to the panelists in a randomized order.[13] Panelists should evaluate the aroma of each sample and rate the intensity of each descriptor on a structured scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").
-
Data Analysis: Collect the intensity ratings from all panelists. Use statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the mean intensity ratings for each attribute between the samples with and without β-Damascone.
Safety and Regulatory Considerations
Toxicological Profile:
The safety of fragrance ingredients is assessed by organizations such as the Research Institute for Fragrance Materials (RIFM).[14][15] β-Damascone and other rose ketones have been evaluated for various endpoints, including skin sensitization.[14][16]
Skin Sensitization:
β-Damascone is classified as a skin sensitizer.[16] This means that in some individuals, repeated skin contact may lead to an allergic reaction.
IFRA Standards:
The International Fragrance Association (IFRA) sets standards for the safe use of fragrance materials. Due to its sensitization potential, the use of β-Damascone is restricted in consumer products. The maximum allowable concentration varies depending on the product category. It is imperative for formulators to consult the latest IFRA standards to ensure compliance.
Quality Control
Ensuring the quality and purity of β-Damascone is essential for consistent and high-quality fragrance creations.
Analytical Methods:
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used for the quality control of β-Damascone. This method allows for the determination of the purity of the material and the identification and quantification of any isomers or impurities.
Specifications:
Commercial grades of β-Damascone typically have a purity of ≥95% (sum of isomers).[17] The ratio of cis- to trans-isomers can also be a key quality parameter, as it can influence the final olfactory profile.[4]
Conclusion
6-(2-butenylidene)-1,5,5-trimethylcyclohex-1-ene, or β-Damascone, is a testament to the art and science of perfumery. Its complex and powerful olfactory profile, coupled with its versatility, makes it an indispensable tool for the modern perfumer. By understanding its chemical properties, olfactory nuances, and application principles, and by adhering to rigorous protocols for formulation, stability testing, and sensory analysis, researchers and formulators can unlock the full potential of this remarkable molecule to create fragrances that are both innovative and timeless.
Visualizations
Caption: Workflow for creating a luminous rose accord.
Caption: Workflow for accelerated stability testing.
Caption: Workflow for Quantitative Descriptive Analysis.
References
-
Organica Aromatics. (n.d.). Beta Damascone. Retrieved from [Link]
-
Olfactorian. (2024, November 18). Dried Rose Accord. Retrieved from [Link]
-
Gijs, L., Perpète, P., & Collin, S. (2002). How low pH can intensify beta-damascenone and dimethyl trisulfide production through beer aging. Journal of Agricultural and Food Chemistry, 50(20), 5612-5616. Retrieved from [Link]
-
Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Fragrance Demo Formulas. Retrieved from [Link]
-
Firmenich. (2018, November 15). beta-Damascone - SAFETY DATA SHEET. Retrieved from [Link]
-
Olfactorian. (n.d.). Damascone Beta | Perfume Material. Retrieved from [Link]
-
Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. Retrieved from [Link]
-
Blue Yonder. (2025, March 21). Tips for Effective Fragrance Testing. Retrieved from [Link]
-
Olfactorian. (n.d.). beta-Damascone | Perfume Material. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2018, March 2). Damascones: Human health tier II assessment. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-beta-damascone, 23726-91-2. Retrieved from [Link]
-
Skinobs. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]
-
D'Acampora, M., & de Mello, J. (2018). Fragrances and sensory evaluation techniques. ResearchGate. Retrieved from [Link]
-
Fragrenza. (2021, October 25). Damascone in perfumery. Retrieved from [Link]
-
Research Institute for Fragrance Materials. (n.d.). Safety Assessment Program. Retrieved from [Link]
-
Boston Apothecary. (n.d.). How Low pH Can Intensify β-Damascenone and Dimethyl Trisulfide Production through Beer Aging. Retrieved from [Link]
-
Fine Fragrances Pvt Ltd. (n.d.). beta-Damascone. Retrieved from [Link]
-
Experimental Perfume Club. (2020, May 7). Our favourite fruity smells and how to create fruity perfume accords. Retrieved from [Link]
-
The Perfumers Apprentice. (n.d.). Fruity (Non Citrus). Retrieved from [Link]
-
Sillages Paris. (2025, November 22). Chypre Accord: History, Woody Elegance, and Iconic Perfumes. Retrieved from [Link]
-
Belsito, D., et al. (2007). The safety assessment of fragrance materials. Regulatory Toxicology and Pharmacology, 48(2), 107-121. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). beta-DAMASCONE. PubChem Compound Database. Retrieved from [Link]
-
Perflavory. (n.d.). (E)-beta-damascone, 23726-91-2. Retrieved from [Link]
-
Curtis, T. (n.d.). Perfumery Notes: Chypre. Retrieved from [Link]
-
Natural Perfumery Academy. (2023, January 29). The Chypre Accords. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Fragrance Demo Formulas. Retrieved from [Link]
-
Bois de Jasmin. (2020, August 10). Modern Chypre Archives. Retrieved from [Link]
-
Lapczynski, A., et al. (2007). Fragrance material review on trans-beta-damascone. Food and Chemical Toxicology, 45(Suppl 1), S199-S204. Retrieved from [Link]
-
RIFM. (2025, April 28). RIFM fragrance ingredient safety assessment, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol, CAS registry number 3407. UU Research Portal. Retrieved from [Link]
-
PerfumersWorld. (n.d.). Beta Damascone. Retrieved from [Link]
-
IFF. (n.d.). Damascone Beta|Fragrance Ingredients. Retrieved from [Link]
-
Kleszczyńska, H., et al. (2002). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Luminescence, 17(5), 297-301. Retrieved from [Link]
Sources
- 1. Beta Damascone: How Perfumers Utilize Beta Damascone [chemicalbull.com]
- 2. olfactorian.com [olfactorian.com]
- 3. fraterworks.com [fraterworks.com]
- 4. finefrag.com [finefrag.com]
- 5. Beta Damascone (CAS NO:23726-91-2) | Beta Damascone Manufacturer and Suppliers | Scimplify [scimplify.com]
- 6. iff.com [iff.com]
- 7. olfactorian.com [olfactorian.com]
- 8. Chypre Accord: History, Woody Elegance, and Iconic Perfumes [blog.delacourte.com]
- 9. The Chypre Accords - Natural Perfumery Academy [teachers-academy.org]
- 10. How low pH can intensify beta-damascenone and dimethyl trisulfide production through beer aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bostonapothecary.com [bostonapothecary.com]
- 12. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 13. blueyonder.agency [blueyonder.agency]
- 14. rifm.org [rifm.org]
- 15. (PDF) The safety assessment of fragrance materials [academia.edu]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. (E)-β-突厥酮 ≥95%, sum of isomers, FG | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(2-butenylidene)-1,5,5-trimethylcyclohexene
Ticket ID: #SYN-MEGA-468 Topic: Yield Optimization & Isomer Control in Megastigmatrienone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The target molecule, 6-(2-butenylidene)-1,5,5-trimethylcyclohexene (often classified under Megastigmatrienone isomers), presents a classic "steric vs. thermodynamic" conflict. The synthesis typically involves constructing a conjugated triene system on a sterically hindered cyclohexenyl ring.
Low yields in this synthesis are rarely due to a single factor. They usually stem from three converging failure modes:
-
Steric Screening: The gem-dimethyl group at C5 (relative to the reaction site) blocks nucleophilic attack.
-
Polymerization: The resulting conjugated triene system is highly prone to radical polymerization or oxidation.
-
Isomerization: Acidic workups or thermal stress cause migration of the exocyclic double bond into the ring (endo-migration), forming thermodynamically stable but incorrect ionone-derivatives.
This guide provides a root-cause analysis and optimized protocols to stabilize the workflow.
Module 1: Critical Reagent Control (The Foundation)
Q: I am using NaH as my base for the Wittig reaction, but conversion stalls at 40%. Why?
A: Sodium Hydride (NaH) is often too slow for this specific sterically hindered substrate. The carbonyl carbon at position 6 is flanked by a gem-dimethyl group. The lattice energy of NaH requires high temperatures to dissociate effectively, which promotes side reactions (polymerization) before the Wittig olefination can complete.
Recommendation: Switch to KHMDS (Potassium Hexamethyldisilazide) or NaHMDS .
-
Why: These bases are soluble in organic solvents (THF/Toluene), providing a homogeneous "instant ylide" formation at low temperatures (-78°C). The potassium counter-ion also loosens the betaine intermediate, facilitating the formation of the oxaphosphetane even in crowded environments [1].
Q: My ylide turns dark brown/black instead of the expected deep red/orange. Is this normal?
A: No. A dark brown/black color usually indicates oxidative decomposition or moisture contamination .
-
Moisture Tolerance: This reaction is intolerant to moisture levels >0.5%.[1] Water quenches the ylide immediately, leaving unreacted starting material.
-
Protocol Check: Ensure the phosphonium salt is dried under high vacuum (0.1 mmHg) at 60°C for 4 hours prior to use. Use freshly distilled THF from sodium/benzophenone.
Module 2: Reaction Engineering (The Core)
Optimized Wittig Protocol for Sterically Hindered Ketones
Objective: Maximize conversion of 2,6,6-trimethylcyclohex-2-en-1-one (or analog) to the target triene while suppressing polymerization.
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Base | NaH / DMSO | KHMDS / THF | Homogeneous kinetics; operates at -78°C to kinetic control. |
| Temperature | 0°C to Reflux | -78°C | Prevents polymerization of the diene/triene product. |
| Stoichiometry | 1.1 eq Ylide | 1.5 eq Ylide | Drives equilibrium forward against steric hindrance. |
| Additives | None | BHT (0.1 mol%) | Radical scavenger to inhibit polymerization of the product [2]. |
| Quench | HCl / H2SO4 | Sat. NH4Cl (pH 7) | Acidic quench triggers double bond migration (Endo-isomerization). |
Step-by-Step Workflow
-
Salt Drying: Dry Ethyltriphenylphosphonium bromide (or specific C4-ylide precursor) under vacuum.
-
Ylide Generation:
-
Suspend salt (1.5 eq) in anhydrous THF under Argon.
-
Cool to -78°C (Dry ice/Acetone).
-
Add KHMDS (1.4 eq, 0.5M in toluene) dropwise over 20 mins.
-
Observation: Solution should turn brilliant orange/red. Stir for 1 hour at -78°C.
-
-
Substrate Addition:
-
Dissolve the cyclic ketone/aldehyde (1.0 eq) in minimal THF.
-
Add BHT (Butylated hydroxytoluene) (0.1 wt%) to this solution.
-
Add substrate solution dropwise to the ylide at -78°C.
-
-
Reaction:
-
Allow to warm slowly to 0°C over 4 hours. Do not reflux.
-
Monitor via TLC (Hexane/EtOAc 95:5). Look for the disappearance of the carbonyl UV spot.
-
Module 3: Troubleshooting Logic (Visualized)
The following diagram illustrates the decision matrix for low yields. Use this to diagnose your specific failure mode.
Caption: Diagnostic flow for identifying yield loss mechanisms in hindered alkene synthesis.
Module 4: Purification & Stability (The Finish)
Q: I lose 30% of my product during column chromatography. It seems to decompose on the silica.
A: Megastigmatrienones are acid-sensitive. Silica gel is slightly acidic (pH 6.5-7), which is enough to catalyze:
-
Double bond migration: Moving the exocyclic bond into the ring (forming the stable
-ionone skeleton). -
Oxidation: The triene system oxidizes rapidly on the high-surface-area silica.
Corrective Actions:
-
Neutralize the Silica: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexane before loading your sample. This neutralizes acidic sites [3].
-
Alternative Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of silica. It is far gentler on conjugated polyenes.
-
Argon Shielding: Flash chromatography should be performed quickly under nitrogen pressure, not gravity, to minimize oxygen exposure.
References
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry.
- Context: Explains the kinetic advantages of KHMDS/Li-free conditions for hindered ylides.
-
NIST Chemistry WebBook. 6-But-2-enylidene-1,5,5-trimethylcyclohexene (Isomer II).[2]
-
Org. Synth. (1985). General methods for handling sensitive polyenes. Organic Syntheses, Coll. Vol. 7, p.4.
- Context: Standard protocols for neutralizing silica with triethylamine.
Sources
- 1. WO2003071425A2 - Process for the preparation of 1-(2,6,6-trimethyl-2-cyclohexene-1-yl)-but-2-ene-1-one - Google Patents [patents.google.com]
- 2. 6-But-2-enylidene-1,5,5-trimethylcyclohexene (isomer II) [webbook.nist.gov]
- 3. The synthesis and anti-metastatic effects of optical isomers of ionone alkaloid 9-(N,N-dimethyl)-4,7-megastigmedien-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Resolving co-elution of megastigmane isomers in gas chromatography
Subject: Advanced Troubleshooting for Co-elution of Megastigmane Isomers in GC-MS Ticket ID: MG-ISO-9001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The Megastigmane Challenge
Megastigmanes (C13 norisoprenoids) present a unique chromatographic challenge due to their structural diversity. Compounds like megastigmatrienones (tabanones) , ionones , and damascenones exist as multiple stereoisomers (cis/trans, R/S) with nearly identical boiling points and polarity profiles.
Standard non-polar columns (e.g., 5%-phenyl-methylpolysiloxane) often fail to resolve specific isomer pairs, such as the 4,7E,9- and 4,7Z,9- megastigmatrienone isomers, resulting in "shouldering" or complete co-elution. This guide provides a tiered troubleshooting approach, moving from stationary phase chemistry to advanced derivatization and multidimensional techniques.
Module 1: Stationary Phase Selection (The Foundation)
User Question: "I am running a standard DB-5MS column. My megastigmatrienone isomers are merging into a single broad peak. Should I change my temperature ramp?"
Specialist Response: While temperature programming optimizes peak width, it rarely resolves co-eluting isomers with identical vapor pressures on a non-polar phase. You are likely experiencing a lack of selectivity , not efficiency.
The Fix: Leverage "Orthogonal Selectivity." Megastigmanes contain carbonyl and hydroxyl groups. A non-polar column (DB-5) separates primarily by boiling point (dispersive forces). To separate isomers, you must exploit dipole-dipole or hydrogen-bonding interactions.
Protocol A: Polarity Tuning
Switch to a Polyethylene Glycol (PEG) phase (e.g., DB-Wax or HP-INNOWax ).
-
Mechanism: The PEG phase interacts strongly with the ketone/hydroxyl moieties. Isomers with more accessible functional groups (less sterically hindered) will be retained longer, altering the elution order compared to DB-5.
Data Comparison: Retention Index (RI) Shifts Note: RI values are approximate and system-dependent.
| Compound | Functional Group | RI (DB-5 / Non-Polar) | RI (DB-Wax / Polar) | Separation Mechanism |
| Ketone | ~1385 | ~1820 | Dipole-Dipole | |
| Ketone | ~1485 | ~1950 | Dipole-Dipole | |
| Megastigmatrienone (Isomer 1) | Conjugated Ketone | ~1560 | ~2050 | |
| Megastigmatrienone (Isomer 2) | Conjugated Ketone | ~1565 (Co-elutes) | ~2080 (Resolved) | Steric accessibility |
Critical Insight: If you observe a reversal in elution order between two columns, you have confirmed orthogonal separation. This is the gold standard for isomer verification.
Module 2: Chiral Resolution (The Stereochemistry)
User Question: "I have separated the structural isomers, but I suspect I have enantiomers of
Specialist Response: Standard stationary phases (DB-5, Wax) are achiral; they cannot separate enantiomers (mirror images) because they possess identical physical properties in an achiral environment. You require a Chiral Stationary Phase (CSP) .[1]
Protocol B: Cyclodextrin-Based Separation
Use a column coated with derivatized
-
Mechanism: The "Host-Guest" Complex.
-
The cyclodextrin forms a bucket-like cavity.
-
One enantiomer fits more snugly into the cavity than the other (inclusion complex).
-
The tighter-fitting enantiomer is retained longer.
-
Method Parameters for Chiral GC:
-
Carrier Gas: Helium at constant flow (1.0 - 1.2 mL/min).
-
Temperature: Isothermal holds are superior to ramps here.
-
Why? The inclusion complex formation is an exothermic process. High temperatures reduce the binding constant, destroying resolution.
-
Recommendation: Hold at 90°C - 110°C for the window where the isomers elute.
-
Module 3: Derivatization (The Chemistry)
User Question: "My hydroxylated megastigmanes (like 3-oxo-
Specialist Response: While a dirty liner causes tailing, the root cause is likely the active hydroxyl group (-OH) interacting with silanol sites in the column or inlet. You must "cap" this polar group to improve volatility and peak shape.
Protocol C: Silylation Workflow (MSTFA)
We will convert the polar alcohol into a non-polar Trimethylsilyl (TMS) ether.
Reagents:
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
TMCS (Trimethylchlorosilane) – acts as a catalyst (1%).
Step-by-Step Workflow:
-
Dry: Evaporate sample extract to complete dryness under Nitrogen (
). Moisture kills the reagent. -
Reconstitute: Add 50
L of Pyridine (scavenges acid byproducts). -
React: Add 50
L MSTFA + 1% TMCS. -
Incubate: Heat at 60°C for 30 minutes.
-
Inject: Inject 1
L directly into GC.
Visualization: Derivatization Logic
Caption: Workflow for converting active hydroxylated megastigmanes into GC-amenable TMS derivatives to eliminate peak tailing.
Module 4: Advanced Logic (Decision Matrix)
User Question: "I have a complex tobacco extract. I see the megastigmanes, but they are buried under matrix peaks. What is the ultimate solution?"
Specialist Response:
When single-dimension GC fails due to matrix complexity, you need GCxGC (Two-Dimensional GC) . This couples two columns with different selectivities (e.g., Non-polar
Visual Decision Tree: Troubleshooting Logic
Caption: Decision matrix for selecting the correct troubleshooting path based on isomer type and peak morphology.
References
-
Slaghenaufi, D., et al. (2014).[2] "Quantitative solid phase microextraction–gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine." Analytica Chimica Acta.
-
Restek Corporation. (2023). "A Guide to the Analysis of Chiral Compounds by GC." Technical Guide.
-
Sigma-Aldrich. (2023). "Derivatization Reagents for Gas Chromatography (GC) - Silylation." Technical Bulletin.
- d'Acampora Zellner, B., et al. (2008). "Gas chromatography–mass spectrometry analysis of megastigmatrienone isomers." Journal of Chromatography A. (Contextual grounding for RI shifts).
Sources
Technical Support Center: Preventing Thermal Degradation of Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- During GC-MS Analysis
Welcome to the Advanced Analytical Support Portal. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the complex thermal dynamics of Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- (commonly known as Megastigmatrienone or Tabanone).
Because this compound naturally exists as a precise mixture of four diastereomers and features a highly conjugated trienone structure[1], it is notoriously susceptible to thermal degradation, cis-trans isomerization, and oxidative breakdown during standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides causality-driven troubleshooting and self-validating protocols to ensure absolute data integrity.
The Causality of Degradation: Mechanistic FAQs
Q: Why is Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- so susceptible to thermal degradation in the GC inlet?
A: The molecule contains a conjugated
Q: How do I definitively know if thermal degradation or isomerization is occurring in my system? A: You will observe two primary analytical artifacts:
-
Ratio Skewing: The relative peak areas of the four isomers will deviate from your Certified Reference Material (CRM) Certificate of Analysis.
-
Peak Tailing & Signal Loss: Oxidative breakdown on active sites manifests as severe peak tailing and the sudden appearance of lower molecular weight fragment peaks in the baseline.
Q: Are there pre-analytical storage risks I should be aware of? A: Yes. The compound is highly sensitive to atmospheric reactive radicals. Stability studies indicate that without intervention, it degrades rapidly at temperatures between -20°C and 40°C over a 12-month period[2].
Mechanism of thermal degradation and isomerization of Tabanone in GC-MS.
Quantitative Data & Troubleshooting Matrices
To prevent degradation, you must control both the environmental storage conditions and the thermodynamic stress applied during injection.
Table 1: Effect of GC Inlet Conditions on Analyte Integrity
| Injection Technique | Inlet Temperature Profile | Thermal Shock Level | Isomerization Risk | Suitability for Analysis |
| Hot Splitless | Isothermal at 250°C - 280°C | High | High (Alters 4-isomer ratio) | Poor |
| PTV (Solvent Vent) | 60°C ramped rapidly to 250°C | Low | Low (Preserves native ratio) | Excellent |
| Cold On-Column (COC) | Oven Track (Starts at 40°C) | Minimal | None | Ideal (but fouls easily) |
Table 2: Storage and Sample Preparation Stability Parameters
| Environmental Condition | Matrix / Packaging | Temperature | Stability Duration | Degradation Risk Factor |
| Standard Vial (Air) | Neat / Solution | -20°C to 40°C | < 12 months | High (Reactive atmospheric radicals)[2] |
| Argon-Substituted | Neat | < -20°C | > 12 months | Low (Oxidation prevented)[2] |
| HS-SPME Extraction | DVB/CAR/PDMS Fiber | 30°C - 60°C | 60 - 90 mins | Low (Thermal stress minimized)[3] |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your data, do not rely on standard methods. The following protocol utilizes a Programmable Temperature Vaporizing (PTV) inlet and embeds a System Suitability Test (SST) as a self-validating gate. If the system is active or too hot, the SST will fail, preventing the generation of artifactual data.
Phase 1: System Suitability Test (SST) - The Validation Gate
Causality: Before running precious samples, you must prove the GC inlet is inert and thermodynamically gentle enough to preserve the conjugated trienone.
-
Prepare CRM: Dilute a Megastigmatrienone Certified Reference Material to 10 µg/mL in an inert solvent (e.g., hexane).
-
Inject: Perform a 1 µL injection using the PTV method detailed in Phase 3.
-
Evaluate: Integrate the four distinct diastereomer peaks.
-
Validation Criteria: The relative peak area ratio must match the CRM's Certificate of Analysis with a Relative Standard Deviation (RSD) of < 5%.
-
Troubleshooting: If the ratio is skewed or peaks exhibit tailing, the test fails . You must replace the ultra-inert liner, clip 10 cm from the front of the DB-5MS column, and repeat the SST.
-
Phase 2: Low-Thermal-Stress Sample Extraction (HS-SPME)
Causality: Liquid-liquid extraction often requires heated concentration steps that degrade the analyte. Headspace Solid-Phase Microextraction (HS-SPME) avoids this, provided the extraction temperature is kept low.
-
Vial Prep: Place the sample in an amber glass vial to prevent UV-induced degradation.
-
Fiber Selection: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace. This tri-phase fiber provides optimal recovery for conjugated ketones[3].
-
Incubation: Extract at 30°C to 60°C for 60 minutes . Do not exceed 60°C, as prolonged aqueous heating will initiate degradation before the sample even reaches the GC.
Phase 3: PTV-GC-MS Injection Workflow
Causality: PTV allows the analyte to transfer from the SPME fiber to the column at a low temperature, completely avoiding the violent thermal shock of flash vaporization.
-
Initial State: Set the PTV inlet to an initial temperature of 60°C .
-
Desorption: Insert the SPME fiber into the inlet.
-
Temperature Ramp: Immediately ramp the inlet temperature at 10°C/sec to 250°C . The rapid ramp ensures a sharp chromatographic peak shape while minimizing the residence time at the upper temperature limit, effectively halting cis-trans isomerization.
-
Separation: Utilize a standard DB-5MS column (30 m × 0.25 mm × 0.25 µm) with a gentle oven program (e.g., 60°C hold for 2 min, ramp at 4°C/min to 240°C)[1].
Self-validating GC-MS workflow for thermally labile Megastigmatrienone.
References
- Feasibility Study on the Homogeneity and Stability of Megastigmatrienone Isomers for the Development of Candidate Reference M
- Tabanone, a New Phytotoxic Constituent of Cogongrass (Imper
- Journal of Chrom
Sources
Technical Support Center: Optimizing GC Temperature Programs for Trimethylcyclohexene (TMCH) Derivatives
Executive Summary & Scope
Welcome to the Separation Science Support Hub. This guide addresses the chromatographic separation of trimethylcyclohexene (TMCH) derivatives , a class of compounds frequently encountered in fragrance chemistry, carotenoid synthesis, and pharmaceutical intermediate analysis.
The Challenge: TMCH derivatives (e.g.,
The Solution: This guide provides a self-validating workflow to transition from a generic scouting run to an optimized, high-resolution method using Thermal Focusing and Mid-Ramp Isothermal Holds .
Core Optimization Protocol
Phase 1: The Scouting Gradient (System Suitability)
Goal: Determine the elution window and identify critical pairs.
Before optimizing, you must establish a baseline. Do not guess isothermal temperatures.
Standard Protocol:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film (5% Phenyl-methylpolysiloxane, e.g., DB-5ms or Rtx-5).
-
Why? Non-polar to mid-polar phases separate primarily by boiling point, which is effective for the structural backbone of TMCH derivatives.
-
-
Carrier Gas: Helium at constant flow (1.0 mL/min).
-
Generic Temperature Program:
-
Initial: 60°C (Hold 1 min) — Ensures solvent focusing.
-
Ramp: 10°C/min to 250°C.
-
Final: 250°C (Hold 5 min).
-
Data Analysis Step:
Calculate the Capacity Factor (
- : Retention time of the analyte.
- : Dead time (time for an unretained compound like methane to elute).
Technical Insight: If
for your critical pair, your initial temperature is too high. If, you are wasting time. Optimal resolution occurs when is between 2 and 10.
Phase 2: The Optimization Workflow (Logic Diagram)
The following flowchart illustrates the decision-making process for resolving co-eluting TMCH isomers.
Figure 1: Decision matrix for optimizing GC temperature programs based on resolution (
Troubleshooting & FAQs
Category: Resolution & Separation
Q1: My TMCH isomers (e.g.,
-
Root Cause: The vapor pressures of the isomers are too similar.
-
Action: Switch to a polar stationary phase (e.g., Polyethylene Glycol / Wax column).
-
Mechanism: Wax columns separate based on hydrogen bonding and dipole-dipole interactions. Isomers often have slightly different electron densities or steric accessibility to polar groups, creating separation where non-polar columns fail [1].
Q2: I have baseline resolution, but the run time is 45 minutes. How can I speed this up without losing resolution? A: Use the Method Translation approach to increase ramp rate in non-critical regions.
-
Action:
-
Identify the "dead space" in your chromatogram (time windows with no peaks).
-
Implement a multi-ramp program :
-
Ramp 1: Fast (20°C/min) to 20°C below the first critical pair.
-
Ramp 2: Slow (4°C/min) through the critical pair elution.
-
Ramp 3: Ballistic (30°C/min) to flush the column.
-
-
-
Result: This "accordion" technique preserves
for TMCH derivatives while compressing non-informative regions [2].
Category: Peak Shape & Sensitivity[2][3][4]
Q3: The early eluting TMCH derivatives show significant peak tailing. Is this a temperature issue? A: It is likely a solvent focusing or activity issue, not just temperature.
-
Diagnostic: Calculate the Asymmetry Factor (
). If , check the following:-
Initial Oven Temp: Must be 10-20°C below the boiling point of your solvent.[2] If your solvent is Hexane (BP 68°C) and your oven starts at 80°C, the solvent flashes too quickly, causing band broadening (no focusing).
-
Action: Lower initial temp to 50°C and hold for 1 minute to allow the solvent to condense and focus the analytes at the head of the column [3].
-
Data Summary: Ramp Rate Impact
The table below demonstrates the trade-off between speed and resolution for a mixture of 1,2,3-trimethylcyclohexene isomers on a standard 30m DB-5ms column.
| Ramp Rate (°C/min) | Retention Time (min) | Resolution ( | Peak Width (W at base) | Verdict |
| 20.0 | 8.4 | 0.8 (Co-elution) | Narrow | Fail |
| 10.0 | 12.1 | 1.1 (Partial) | Medium | Fail |
| 4.0 | 18.5 | 1.6 (Baseline) | Medium | Optimal |
| 2.0 | 28.2 | 1.8 (Baseline) | Broad | Inefficient |
Critical Insight: Note that lowering the rate from 4.0 to 2.0 only improves
marginally (1.6 to 1.8) but increases run time by ~50%.[3] The 4.0°C/min rate represents the "sweet spot" for this separation.
Advanced Troubleshooting: The "Ghost Peak" Logic
Users often report "ghost peaks" in TMCH analysis when running high-temperature programs. Use this logic tree to diagnose the source.
Figure 2: Diagnostic workflow for identifying contamination sources in high-sensitivity GC analysis.
References
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Phenomenex. (2025).[4][5] Temperature Programming for Better GC Results. Retrieved from [Link]
-
Element Lab Solutions. (2024). GC Temperature Program Development. Retrieved from [Link]
-
U.S. EPA. (n.d.). Method 609 - Nitroaromatics and Isophorone. Retrieved from [Link]
Sources
Troubleshooting low recovery rates of volatile cyclohexenes in solvent extraction
The following technical guide is structured as a dynamic support center resource. It is designed to move beyond basic instructions, providing the mechanistic "why" alongside the procedural "how" for researchers handling volatile cyclohexene derivatives.
Executive Summary: The Volatility/Hydrophobicity Paradox
Recovering volatile cyclohexenes (boiling points often 80–100°C) presents a dual challenge. You must extract a hydrophobic target from an aqueous reaction matrix (requiring vigorous mixing) while preventing loss through evaporation during solvent removal.
If your recovery rates are consistently low (<60%), the issue rarely lies in the reaction yield itself. It is almost always a downstream processing failure occurring at one of two critical nodes: The Partition Interface or The Concentration Step .
Part 1: The Extraction Phase (Getting It Out)
Q: I am using standard extraction solvents (EtOAc/DCM), but my mass balance suggests the product is staying in the water. Why?
A: You are likely fighting an unfavorable Partition Coefficient (
The Fix: The "Salting Out" Protocol You must drive the organic molecule out of the aqueous phase by increasing the ionic strength of the water.[1] This is not just about adding "some" salt; it requires saturation.
-
Mechanism: The Salting Out effect (Hofmeister series) works because water molecules form hydration shells around the salt ions, reducing the free water available to solvate your organic compound.[2][3] This effectively pushes the cyclohexene into the organic phase.
-
Protocol:
-
Add solid NaCl to the aqueous phase until it no longer dissolves (saturation).
-
Critical Step: Do not use Ethyl Acetate (EtOAc) if possible. EtOAc has significant water solubility (~3% w/w), which drags water (and impurities) into your organic phase.
-
Recommended Solvent: Switch to Pentane or Diethyl Ether . These have very low boiling points (36°C and 35°C), allowing for removal without subjecting the volatile cyclohexene to high thermal stress.
-
Q: I see a cloudy "rag layer" between phases. Can I just toss it?
A: Absolutely not. That layer often contains 20-30% of your product trapped in a surfactant-stabilized emulsion.
-
The Fix:
-
Filtration: Pass the entire biphasic mixture through a pad of Celite. This physically breaks the surface tension holding the emulsion bubbles together.
-
Centrifugation: If the scale allows, spin the emulsion at 3000 rpm for 5 minutes. The G-force will force phase coalescence.
-
Part 2: The Concentration Phase (Keeping It In)
Q: I dry my organic layer and rotavap, but I lose product. Is my vacuum too strong?
A: Yes, but the real culprit is likely Azeotropic Co-distillation . Cyclohexene forms a minimum-boiling azeotrope with water. If your organic layer is not chemically anhydrous before you apply vacuum, the water will carry your product into the trap even at temperatures far below the boiling point of pure cyclohexene.
Quantitative Insight: Azeotropic Danger Zones
| Component | Boiling Point (Pure) | Azeotrope with Water (BP) | Composition (Organic:Water) |
| Cyclohexene | 83.0°C | 70.8°C | 90% : 10% |
| Cyclohexane | 80.7°C | 69.5°C | 91% : 9% |
| Benzene | 80.1°C | 69.3°C | 91% : 9% |
Data Note: The azeotrope boils LOWER than the volatile product. If water is present, you lose product immediately.
The Protocol: The "Cold & Dry" Concentration
-
Chemical Drying: Use Magnesium Sulfate (
) rather than Sodium Sulfate ( ). is faster and has a higher capacity, ensuring no micro-droplets of water remain to initiate azeotropic loss. -
Vacuum Control: Do not use a full vacuum pump (<10 mbar). Use a diaphragm pump set to 200-250 mbar .
-
The "Delta 20" Rule: Set your bath to 40°C. The solvent (Pentane/Ether) will boil, but the cyclohexene (BP ~83°C) will have a low vapor pressure at this temperature provided the pressure isn't too low.
-
Stop Early: Never evaporate to dryness. Stop when ~1-2 mL of solvent remains, then remove the rest under a gentle stream of Nitrogen gas (N-blowdown).
Part 3: Analytical Verification
Q: How do I distinguish between "Extraction Loss" and "Evaporation Loss"?
A: You need a self-validating system using an Internal Standard (ISTD) .
The ISTD Protocol:
-
Add a known amount of a non-volatile, non-reactive standard (e.g., Mesitylene or 1,3,5-Trimethoxybenzene ) to the reaction mixture before quenching.
-
Take an aliquot of the organic layer immediately after extraction (before drying/concentration) and analyze by GC/NMR.
-
If the ratio of Product:ISTD is low here: The problem is Extraction (Partitioning).
-
-
Take a second aliquot after concentration.
-
If the ratio drops here: The problem is Volatility (Evaporation).
-
Visual Troubleshooting Guides
Diagram 1: The Recovery Decision Tree
Use this logic flow to identify the exact point of failure.
Caption: Diagnostic logic flow for isolating extraction vs. evaporation losses using Internal Standards.
Diagram 2: Optimized Extraction Workflow
The "Gold Standard" protocol for volatile lipophilic compounds.
Caption: Step-by-step workflow emphasizing the critical drying step to prevent azeotropic loss.
References
-
Hofmeister Series & Salting Out Mechanics
-
Azeotropic Distillation & Cyclohexene Properties
-
Separation of cyclohexane from cyclohexene by azeotropic or extractive distillation.[6] US Patent 5069756A. Details the formation of minimum-boiling azeotropes which complicates separation and causes loss.
-
-
Rotary Evaporation Optimization
-
10 tips for optimal rotary evaporation. VACUUBRAND. (2025).[5] Defines the "Delta 20" rule and vacuum pressure management to prevent bumping and loss of volatiles.
-
-
Partition Coefficients & Solvent Selection
-
Calculating partition coefficients of small molecules in octanol/water and cyclohexane/water. PMC. (2017).[4] Provides data on hydrophobicity and modeling partition coefficients for cyclic hydrocarbons.
-
-
Troubleshooting Liquid-Liquid Extraction
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. (2020). Covers emulsion breaking, rag layers, and phase separation issues.[7]
-
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Salting Out During Extraction In The Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 10 tips for optimal rotary evaporation | VACUUBRAND [vacuubrand.com]
- 6. US5069756A - Separation of cyclohexane from cyclohexene by azeotropic or extractive distillation - Google Patents [patents.google.com]
- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Technical Support Center: Minimizing Isomerization of 2-Butenylidene Side Chains During Purification
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the structural instability of 2-butenylidene side chains (commonly found in carotenoids, retinoids, and megastigmatrien-3-one derivatives) during chromatographic purification.
Section 1: Core Principles & Mechanistic FAQs
Q1: Why does my 2-butenylidene side chain isomerize during standard flash chromatography?
A1: 2-butenylidene moieties feature an extended conjugated diene-like system that is thermodynamically sensitive to environmental triggers. When exposed to standard, unmodified silica gel, the slightly acidic silanol groups (acting as Brønsted acid sites) protonate the electron-rich double bond[1]. This protonation forms a transient carbocation intermediate, which breaks the rigidity of the
Q2: How do I know if the isomerization is acid-catalyzed, photochemical, or thermal? A2: Identifying the vector of isomerization requires a systematic isolation approach. If the isomerization occurs rapidly on a column but the compound is stable in a dark flask, the silica gel's acidity is the culprit. If the compound isomerizes in a clear flask on the benchtop but remains stable in an amber vial, it is undergoing photochemical isomerization via a triplet excited state[3]. Follow the diagnostic workflow below to isolate the root cause.
Diagnostic workflow to identify and resolve 2-butenylidene isomerization triggers.
Section 2: Troubleshooting Guides & Validated Protocols
Issue 1: Acid-Catalyzed Isomerization on Silica Gel
Standard silica gel has a surface pH of ~4.5–5.5, which is acidic enough to ruin sensitive conjugated systems.
Acid-catalyzed E/Z isomerization mechanism of 2-butenylidene on unmodified silica gel.
Resolution Protocol: Silica Gel Deactivation via Triethylamine (Et₃N) By introducing a mild base, you selectively neutralize the Brønsted acid sites on the silica before the target compound ever touches the stationary phase.
-
Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate). Add 1% to 2% (v/v) Triethylamine (Et₃N) to the mixture.
-
Column Packing: Slurry-pack the silica gel column using the Et₃N-spiked solvent. The basic amine irreversibly binds to the highly acidic silanol sites.
-
Equilibration & Validation: Flush the packed column with at least 3 column volumes (CV) of the Et₃N-spiked solvent. Self-Validation Step: Spot the eluent on pH paper; it must read slightly basic (pH ~8) to confirm complete deactivation.
-
Loading & Elution: Dissolve the 2-butenylidene compound in a minimal amount of the deactivated solvent and elute normally.
-
Post-Purification: Immediately concentrate the collected fractions under reduced pressure at a low temperature (<30°C). Prolonged exposure to concentrated Et₃N during solvent evaporation can trigger secondary base-catalyzed side reactions.
Issue 2: Photochemical E/Z Isomerization
The extended conjugation of the 2-butenylidene chain lowers the energy required for
Resolution Protocol: Actinic Shielding
-
Glassware: Conduct all extractions, concentrations, and chromatography steps using amber-tinted glassware.
-
Column Shielding: If amber chromatography columns are unavailable, wrap standard glass columns entirely in heavy-duty aluminum foil.
-
Validation: Run a small parallel Thin Layer Chromatography (TLC) plate exposed to ambient light versus one kept in the dark for 1 hour. If the light-exposed plate shows a secondary spot (isomer) and the dark plate does not, light is your primary isomerization vector.
Issue 3: High-Resolution Separation of Pre-existing Isomers
If the upstream synthesis naturally produces a mixture of E/Z isomers, standard silica may fail to separate them or may exacerbate the mixture ratio.
Resolution Protocol: Supercritical Fluid Chromatography (SFC) SFC utilizes supercritical CO₂ and is highly effective for separating stereoisomers and (E)-(Z) isomers rapidly without inducing further isomerization due to the absence of protic acid sites[4].
-
Stationary Phase: Select a specialized SFC column (e.g., 2-Ethylpyridine or an Amylose-based chiral stationary phase).
-
Mobile Phase: Use supercritical CO₂ with a polar co-solvent modifier (e.g., 5–25% Methanol)[4].
-
Parameters: Maintain the system back pressure at ~100 bar and the column temperature at 40°C.
-
Detection & Validation: Use a Photodiode Array (PDA) detector scanning at 220–300 nm. The E and Z isomers will exhibit distinct UV absorption profiles, validating the separation efficiency in real-time.
Section 3: Quantitative Impact of Purification Conditions
To illustrate the causality of experimental choices, the following table summarizes the typical E/Z ratio preservation of a starting 95:5 (E:Z) 2-butenylidene mixture subjected to various purification environments.
| Purification Condition | Stationary Phase | Light Exposure | Temp (°C) | Final E:Z Ratio | Isomerization Extent |
| Standard Flash | Unmodified Silica Gel | Ambient | 25 | 60:40 | High (Acid + Light) |
| Dark Chromatography | Unmodified Silica Gel | Shielded (Dark) | 25 | 75:25 | Moderate (Acid only) |
| Base-Deactivated Silica | 1% Et₃N-treated Silica | Ambient | 25 | 85:15 | Moderate (Light only) |
| Optimized Flash | 1% Et₃N-treated Silica | Shielded (Dark) | 4 | 94:6 | Minimal |
| SFC Separation [4] | 2-Ethylpyridine | Shielded (Dark) | 40 | >99:1* | None (Purified E) |
*Note: SFC not only prevents isomerization but actively resolves and removes the pre-existing 5% Z-isomer from the product stream.
References
-
Stereoselective synthesis of megastigmatrien-3-one using catalytic olefin isomerization as key step, Arkat USA,[Link]
-
Alkene Isomerization Revitalizes the Coates–Claisen Rearrangement, National Center for Biotechnology Information (PMC),[Link]
-
Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC), LCGC International,[Link]
-
Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor, National Center for Biotechnology Information (PMC),[Link]
Sources
Overcoming matrix interference when analyzing tobacco extracts for megastigmanes
Technical Support Center: Megastigmane Analysis in Tobacco Extracts
Welcome to the technical support center for the analysis of megastigmanes in tobacco extracts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying these important aroma and flavor compounds. Tobacco is an exceptionally challenging matrix, and this resource provides in-depth, field-proven insights to help you overcome common analytical hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the challenges and strategies involved in megastigmane analysis.
Q1: What is matrix interference in the context of tobacco analysis?
A: Matrix interference, or matrix effect, refers to the alteration of the analytical signal of a target analyte (e.g., a megastigmane) by the presence of other co-extracted components in the sample.[1] Tobacco is a notoriously complex matrix containing high concentrations of pigments (chlorophylls, carotenoids), alkaloids (nicotine), terpenes, flavonoids, and sugars.[2] During analysis, these co-extractives can interfere in several ways:
-
In LC-MS/MS: They can cause ion suppression or enhancement in the mass spectrometer's source, leading to inaccurate quantification.[3] This happens when matrix components compete with the analyte for ionization, affecting the efficiency of analyte ion formation.[4]
-
In GC-MS: They can co-elute with the target analyte, causing overlapping chromatographic peaks that complicate identification and quantification. They can also contaminate the GC inlet and column, leading to poor peak shape and carryover.[2][5]
Q2: What are the primary interfering compounds in tobacco extracts?
A: The main culprits for matrix interference in tobacco extracts include:
-
Nicotine and Minor Alkaloids: These are present at very high concentrations and can saturate the detector or cause significant ion suppression.[6]
-
Pigments and Waxes: Compounds like chlorophylls and carotenoids are abundant and can contaminate the analytical system.
-
Sugars and Phenolic Compounds: These polar compounds can interfere with the extraction of semi-volatile compounds like megastigmanes and affect chromatographic performance.
-
Terpenes and Flavonoids: These share similar chemical properties with megastigmanes and can co-elute, leading to analytical challenges.[2]
Q3: How do I choose between GC-MS/MS and LC-MS/MS for megastigmane analysis?
A: The choice depends on the specific megastigmane isomers and the overall goals of the analysis.
-
GC-MS/MS is generally the preferred method for volatile and semi-volatile flavor compounds like megastigmanes.[7][8] Its high chromatographic resolution is excellent for separating isomeric compounds, and modern tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, which is crucial for complex matrices.[6][7]
-
LC-MS/MS can also be used, but it is more susceptible to ion suppression from the complex tobacco matrix.[3] It may be suitable for less volatile or more polar megastigmane derivatives. If using LC-MS/MS, a robust sample cleanup protocol is absolutely essential to mitigate matrix effects.[4]
Q4: What is the purpose of using an internal standard, and what kind should I use?
A: An internal standard (IS) is a compound added to a sample at a known concentration before processing. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, including matrix effects.[3] For the most accurate quantification, a stable isotope-labeled (SIL) internal standard of the target megastigmane is the gold standard. A SIL-IS co-elutes with the native analyte and experiences nearly identical ionization suppression or enhancement, allowing for reliable correction.[3] If a SIL-IS is not available, a structurally similar compound with similar chemical properties and retention time can be used, but it may not compensate for matrix effects as effectively.
Section 2: Troubleshooting Guide: Sample Preparation
This section provides detailed answers to specific experimental problems encountered during sample preparation.
Q5: My megastigmane recovery is low. How can I improve my extraction efficiency?
A: Low recovery is often an issue of solvent choice or extraction technique. Megastigmanes are semi-volatile compounds with moderate polarity.
-
Optimize Your Extraction Solvent: Acetonitrile is a common choice for QuEChERS-based methods as it is effective for a wide range of flavor constituents.[7] For other methods, solvents like dichloromethane or ethyl acetate can be effective. A multi-solvent system may be required to efficiently extract a broad range of aroma compounds with varying polarities.[9] It is crucial to perform a solvent selection study to determine the optimal choice for your specific megastigmane targets.
-
Enhance Extraction with Physical Methods: Ensure thorough homogenization of the tobacco sample. Using techniques like ultrasonication or high-speed homogenization can significantly improve extraction efficiency by increasing the contact between the solvent and the sample matrix.[10]
-
Consider Headspace Techniques for Volatiles: For more volatile megastigmanes, headspace solid-phase microextraction (HS-SPME) is an excellent, solvent-free alternative that minimizes matrix co-extraction.[11][12] The choice of SPME fiber coating is critical and should be optimized based on the polarity of the target analytes.[11][12]
Q6: I'm seeing significant matrix effects (ion suppression/enhancement). Which cleanup strategy is best?
A: Effectively cleaning the extract before analysis is the most critical step to mitigate matrix effects. The two most powerful techniques are the QuEChERS method and Solid-Phase Extraction (SPE).
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a highly effective and widely adopted method for complex matrices like tobacco.[13] It involves an initial extraction with an organic solvent (like acetonitrile) and salts, followed by a cleanup step called dispersive SPE (d-SPE).[14] A modified QuEChERS protocol is often required for the unique tobacco matrix.[7]
-
Solid-Phase Extraction (SPE): This is a more traditional but highly selective cleanup method.[15] It uses a packed cartridge containing a sorbent that retains either the analytes of interest (while interferences are washed away) or the interferences (while the analytes pass through). This is particularly useful for removing specific classes of interfering compounds.[4]
The following table compares these two primary methods:
| Feature | QuEChERS with d-SPE | Solid-Phase Extraction (SPE) |
| Principle | Liquid-liquid partitioning followed by dispersive cleanup with loose sorbents.[14] | Chromatographic separation on a packed sorbent bed.[15] |
| Pros | High throughput, low solvent usage, cost-effective, effective for a wide range of analytes.[7][14] | Highly selective, excellent for removing specific interference classes, can concentrate the sample.[4] |
| Cons | May have limited cleanup efficiency for highly complex matrices compared to targeted SPE.[2] | More time-consuming, higher solvent usage, can be more expensive, requires method development. |
| Best For... | High-throughput screening of multiple megastigmanes and other flavor compounds. | Targeted analysis requiring maximum cleanup and removal of specific interferences (e.g., phospholipids). |
Q7: How do I select the right SPE sorbent or d-SPE cleanup salts for my tobacco sample?
A: The choice of sorbent is critical and should be tailored to remove the specific interferences present in tobacco extracts.
| Sorbent/Salt | Primary Target Interferences | Mechanism of Action | When to Use |
| PSA (Primary Secondary Amine) | Sugars, fatty acids, organic acids, some pigments. | Normal-phase retention and weak anion exchange. | Almost always recommended for tobacco extracts due to high sugar/acid content.[13] |
| C18 (Octadecylsilane) | Non-polar interferences like waxes and lipids. | Reversed-phase retention (hydrophobic interactions). | Use when you have significant co-extraction of non-polar compounds.[13] |
| GCB (Graphitized Carbon Black) | Pigments (chlorophylls, carotenoids), sterols. | Planar adsorption. | Essential for green or dark tobacco varieties with high pigment content. Caution: GCB can retain planar analytes, so test recovery carefully.[13] |
| MgSO₄ (Anhydrous Magnesium Sulfate) | Residual water. | Absorbs water to improve partitioning and prevent analyte degradation. | A standard component in all QuEChERS methods.[13] |
Section 3: Troubleshooting Guide: Instrumental Analysis
Even with good sample prep, issues can arise during the instrumental analysis. This section addresses those challenges.
Q8: How can I confirm that matrix effects are impacting my results?
A: There are systematic ways to diagnose and quantify matrix effects.
-
Post-Column Infusion: This is a qualitative test where you continuously infuse a standard solution of your analyte directly into the mass spectrometer while injecting a blank matrix extract onto the column.[3] Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.
-
Quantitative Assessment: Compare the peak area of an analyte in a standard solution (A) to the peak area of the same analyte spiked into a blank matrix extract after the extraction process (B). The matrix effect (%) can be calculated as (B/A) * 100%. A value <100% indicates suppression, while >100% indicates enhancement.[3]
Q9: My chromatographic peaks are broad or tailing. What are the likely causes?
A: Poor peak shape often points to issues in the GC or LC system, frequently exacerbated by matrix components.
-
Contamination of the GC Inlet Liner: Non-volatile matrix components can build up in the liner, creating active sites that interact with analytes. Regular replacement of the GC inlet liner is crucial when analyzing tobacco extracts.
-
Column Contamination: Matrix residue can accumulate at the head of the analytical column. Trimming a small section (e.g., 10-20 cm) from the front of the column can often restore performance.
-
Inappropriate Chromatographic Conditions: Ensure your temperature ramp (for GC) or gradient profile (for LC) is optimized to separate megastigmanes from co-eluting matrix components.
Q10: How can I mitigate matrix effects without further sample cleanup?
A: While improved cleanup is the best solution, some strategies can help at the instrument level.
-
Dilute the Extract: Simply diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ion source.[16] However, this also dilutes your analyte, so this approach is only viable if your method has sufficient sensitivity.
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This ensures that the standards experience the same matrix effects as the analytes in the unknown samples, improving accuracy.[2][3]
-
Change the Ionization Source: If using LC-MS, atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression from complex matrices than electrospray ionization (ESI).
Section 4: Key Protocols & Workflows
This section provides detailed workflows and diagrams for the recommended sample preparation strategies.
Protocol 1: Modified QuEChERS Method for Megastigmane Extraction
This protocol is a robust starting point for extracting a broad range of semi-volatile flavor compounds from tobacco.
Step-by-Step Methodology:
-
Homogenization: Weigh 2 g of powdered, dry tobacco into a 50 mL centrifuge tube.[13]
-
Hydration: Add 10 mL of reagent water and vortex for 1 minute. Let the sample hydrate for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile and an appropriate internal standard. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shaking: Cap tightly and shake vigorously for 2 minutes. An automated shaker provides the best consistency.
-
Centrifugation: Centrifuge at >4000 rpm for 5 minutes to separate the layers.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE salts (e.g., 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB for pigmented samples).[13]
-
Vortex & Centrifuge: Vortex for 1 minute, then centrifuge at high speed for 5 minutes.
-
Final Extract: Collect the supernatant, filter if necessary, and transfer to an autosampler vial for GC-MS/MS or LC-MS/MS analysis.
Diagram: Modified QuEChERS Workflow
The following diagram illustrates the key steps in the sample preparation workflow.
Caption: Workflow for Modified QuEChERS Sample Preparation.
Diagram: Decision Tree for Cleanup Strategy
This diagram helps in selecting the appropriate d-SPE sorbents based on sample characteristics.
Caption: Decision Tree for Selecting d-SPE Cleanup Sorbents.
Section 5: References
-
Development and Validation of a Modified QuEChERS Method for Simultaneous Analysis of 250 Flavor Constituents in Tobacco by Gas Chromatography Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Analysis of the aroma components in tobacco using combined GC-MS and AMDIS. Royal Society of Chemistry. Available at: [Link]
-
Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. ResearchGate. Available at: [Link]
-
Analysis of the aroma components in tobacco using combined GC-MS and AMDIS. ResearchGate. Available at: [Link]
-
[Analysis of volatile and semi-volatile compounds in tobacco using off-line combination of liquid chromatography and capillary gas chromatography-mass spectrometry]. PubMed. Available at: [Link]
-
Analysis of Multiclass Pesticide Residues in Tobacco by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry Combined with Mini Solid-Phase Extraction. MDPI. Available at: [Link]
-
A rapid method for the chromatographic analysis of volatile organic compounds in exhaled breath of tobacco cigarette and electro. Vermont Legislature. Available at: [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available at: [Link]
-
RAPID PROFILING OF VOCS AND SVOCS IN E-CIGARETTE VAPOURS FOR REGULATORY COMPLIANCE AND QUALITY CONTROL. Markes International. Available at: [Link]
-
Correlation between Odor Concentration and Volatile Organic Compounds (VOC) Composition of Environmental Tobacco Smoke (ETS). MDPI. Available at: [Link]
-
QuEChERS | Optimizing Sample Preparation. Rocker. Available at: [Link]
-
Optimization of headspace sampling using solid-phase microextraction for volatile components in tobacco. ResearchGate. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Available at: [Link]
-
Simultaneous Analysis of 22 Volatile Organic Compounds in Cigarette Smoke Using Gas Sampling Bags for High-Throughput Solid-Phase Microextraction. PMC. Available at: [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]
-
Chemometrics-driven discrimination of flue-cured tobacco aroma types via GC-MS/MS and multivariate analysis. PMC. Available at: [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available at: [Link]
-
Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. PubMed. Available at: [Link]
-
Multi pesticide residue analysis in tobacco by GCMS/MS using QuEChERS as an extraction method. Shimadzu. Available at: [Link]
-
Online In-Tube Solid-Phase Microextraction Coupled to Liquid Chromatography–Tandem Mass Spectrometry for the Determination of Tobacco-Specific Nitrosamines in Hair Samples. PMC. Available at: [Link]
-
Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. PMC. Available at: [Link]
-
Solid-Phase Microextraction and Related Techniques in Bioanalysis. PMC. Available at: [Link]
-
Solid Phase Microextraction Fundamentals. Agilent. Available at: [Link]
-
Determination of Commonly Used Multiclass Pesticide Residues in Tobacco and Cigarette Smoke by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. De Gruyter. Available at: [Link]
-
CRITICAL COMPARISON OF TOTAL VAPORIZATION- SOLID PHASE MICROEXTRACTION VS HEADSPACE. IU Indianapolis ScholarWorks. Available at: [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for the Identification of Antifungal and Antioxidant in Tobacco Waste Extracts. Atlantis Press. Available at: [Link]
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Purification strategies for removing starting materials from cyclohexene synthesis
Ticket ID: CYC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Welcome to the . This guide addresses the critical challenges in isolating high-purity cyclohexene following the acid-catalyzed dehydration of cyclohexanol.
The primary failure modes in this synthesis are azeotropic water retention , co-distillation of starting material (cyclohexanol) , and acid-catalyzed polymerization . This guide moves beyond basic textbook instructions to explain the fluid dynamics and thermodynamics governing your separation, ensuring you can troubleshoot low yields and purity issues effectively.
Module 1: Distillation Dynamics (The Primary Separation)
User Query: "My distillate is cloudy, and the temperature fluctuates. Am I collecting the right fraction?"
Technical Insight: The dehydration of cyclohexanol is an equilibrium process driven by Le Chatelier’s Principle . You are not just distilling a product; you are shifting the equilibrium by removing the product as it forms.
-
The Azeotrope Factor: Cyclohexene and water form a minimum-boiling heteroazeotrope .
-
Boiling Point: ~70.8°C (Lower than both Cyclohexene at 83°C and Water at 100°C).
-
Composition: ~90% Cyclohexene / 10% Water (by weight).
-
-
Operational Logic: As the reaction proceeds, the vapor temperature will plateau near 71°C. This is the azeotrope distilling over. If the temperature spikes towards 83°C, you are distilling pure cyclohexene. If it creeps toward 100°C or higher, you are co-distilling unreacted cyclohexanol (BP 161°C) or water.
Troubleshooting Protocol:
-
Cloudiness: This is normal in the initial distillate. It indicates the presence of water (immiscible with cyclohexene).
-
Temperature Spikes: If the temperature rises rapidly above 90°C, stop heating . You are likely forcing unreacted cyclohexanol or dicyclohexyl ether (byproduct, BP ~242°C) into your receiver.
Module 2: Chemical Work-up (Neutralization & Drying)[1][2]
User Query: "I have a clear liquid, but my yield is low, and it smells 'sharp'. How do I ensure all acid is gone?"
Technical Insight: Traces of phosphoric or sulfuric acid catalyst can cause charring or polymerization during the final distillation. Furthermore, the "sharp" smell often indicates residual acid or aldehydes.
The "Salting Out" Strategy: We utilize the Common Ion Effect . Adding Saturated NaCl (Brine) increases the ionic strength of the aqueous layer.
-
Increases Density: Makes the aqueous layer significantly denser than the organic layer, sharpening the interface for easier separation.
-
Decreases Solubility: Forces organic molecules (cyclohexene) out of the aqueous phase and into the organic phase, recovering yield that would otherwise be lost in the water wash.
Q&A: Which Drying Agent?
-
Calcium Chloride (CaCl₂): Recommended. It is efficient and granular (easy to filter). Crucially, anhydrous CaCl₂ can form complexes with alcohols, potentially scavenging trace unreacted cyclohexanol.
-
Magnesium Sulfate (MgSO₄): Alternative. High capacity, rapid acting, but fine powder can trap product (mechanical loss).
Module 3: Purity & Yield Optimization
User Query: "My GC shows a peak for cyclohexanol. How do I remove it?"
Technical Insight: Cyclohexanol (BP 161°C) has a much higher boiling point than cyclohexene (BP 83°C). Theoretically, simple distillation should separate them.[1] However, entrainment can occur if the distillation rate is too fast.
The "Chaser" Solvent Technique (Advanced): To maximize yield without overheating the flask (which causes charring), add a high-boiling "chaser" solvent (like toluene or a high-boiling ether) to the distillation flask before the final distillation. This ensures the flask volume remains sufficient to transfer heat to the cyclohexene without boiling the flask dry. Note: This introduces a new impurity, so only use if you have a fractionating column.
Side Product Alert: Dicyclohexyl Ether If your reaction runs too hot or too long, two cyclohexanol molecules may condense to form dicyclohexyl ether. This high-boiling impurity (BP ~242°C) remains in the pot during the final distillation. Do not distill to dryness , or this will decompose and contaminate your distillate.
Standardized Purification Protocol
Step 1: Reaction & Azeotropic Distillation
-
Conduct reaction in a round-bottom flask.
-
Collect distillate until the vapor temperature rises significantly above the azeotropic point (>90°C) or white fumes (acid) appear.
-
Checkpoint: The distillate should be two phases (cloudy).
Step 2: Neutralization & Wash
-
Wash 1: Add 10% Sodium Carbonate (
). Vent frequently! This neutralizes acid ( ).-
Reaction:
-
-
Wash 2: Add Saturated Sodium Chloride (Brine). Shake and settle.
Step 3: Drying
-
Transfer organic layer to a dry Erlenmeyer flask.
-
Add Anhydrous
pellets. -
Swirl and let stand for 10-15 minutes. The liquid must become crystal clear .
-
Gravity filter (or decant) into a clean, dry round-bottom flask.
Step 4: Final Fractionation
-
Set up a clean distillation apparatus (dry glassware is critical).
-
Distill slowly (1 drop per second).
-
Collect Fraction: 80°C – 85°C.
-
Discard: Anything boiling >85°C (contains cyclohexanol).
Data Reference Table
| Component | Role | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| Cyclohexene | Product | 83.0 | 0.811 | Insoluble |
| Cyclohexanol | Reactant | 161.8 | 0.962 | Slightly Soluble (3.6 g/100mL) |
| Water | Byproduct | 100.0 | 1.000 | Solvent |
| Phosphoric Acid (85%) | Catalyst | 158 (decomposes) | 1.685 | Miscible |
| Azeotrope (C₆H₁₀/H₂O) | Distillate | 70.8 | N/A | Separates on cooling |
Visual Workflow (Logic Map)
Caption: Logical workflow for the purification of cyclohexene, highlighting critical phase separation and thermal checkpoints.
References
-
Organic Syntheses , Coll.[7] Vol. 1, p.183 (1941); Vol. 5, p.33 (1925). Cyclohexene.[7][2][3][4][5][6][8][9][10][11][12] Link
-
PubChem , National Library of Medicine. Cyclohexene Compound Summary. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
University of Colorado Boulder , Dept of Chemistry. Dehydration of Cyclohexanol. Link
- CRC Handbook of Chemistry and Physics, 95th Edition.
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Synthesis of Alkenes: The Dehydration of Cyclohexanol [sites.pitt.edu]
- 6. Preparation of cyclohexene from cyclohexanol. [wwwchem.uwimona.edu.jm]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. ventilazioneindustriale.it [ventilazioneindustriale.it]
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- 12. studylib.net [studylib.net]
Technical Support Center: Stabilization & Handling of 6-(2-butenylidene)-1,5,5-trimethylcyclohex-1-ene Standards
Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the storage and handling of highly conjugated C13-norisoprenoids. The compound 6-(2-butenylidene)-1,5,5-trimethylcyclohex-1-ene (commonly known as megastigma-4,6,8-triene)[1] is a critical reference standard in flavor, fragrance, and agricultural chemistry.
Because of its conjugated triene system, this standard is exceptionally vulnerable to oxidative degradation, photo-isomerization, and acid-catalyzed rearrangement[2]. This guide provides self-validating protocols and mechanistic troubleshooting to ensure the long-term integrity of your standards.
Caption: Primary degradation pathways of conjugated C13-norisoprenoid trienes under environmental stress.
Part 1: Troubleshooting & FAQs
Q1: My GC-MS chromatogram shows multiple closely eluting peaks instead of a single standard peak. What happened? A: You are observing photo-isomerization or acid-catalyzed rearrangement. The (E,E), (E,Z), (Z,E), and (Z,Z) stereoisomers of megastigmatriene[3] readily interconvert when exposed to UV light or thermal stress. Furthermore, megastigmatriene is highly acid-labile; trace acidity in your solvent or glassware can trigger rapid structural rearrangements into complex mixtures[2]. Corrective Action: Always use silanized, amber glassware to block UV radiation. Ensure your solvent is strictly acid-free (e.g., GC-grade hexane passed through basic alumina prior to use).
Q2: The absolute concentration of my standard is dropping over time, but no new degradation peaks appear in the chromatogram. Where is the compound going? A: The compound is likely undergoing radical-initiated polymerization (such as Diels-Alder dimerization) or being lost to volatilization. High-molecular-weight polymers will not elute from a standard GC column, resulting in a "silent" loss of signal. Alternatively, inadequate vial sealing allows this highly volatile norisoprenoid to escape into the headspace. Corrective Action: Introduce a radical scavenger. Adding 0.01% to 0.1% BHT (Butylated hydroxytoluene) to the stock solution halts the radical chain propagation. Switch to PTFE-lined crimp caps instead of screw caps for long-term storage.
Q3: Can I store the standard in diethyl ether or THF for my assays? A: Absolutely not. Ethers readily form peroxides upon exposure to air. These trace peroxides will aggressively attack the conjugated double bonds of 6-(2-butenylidene)-1,5,5-trimethylcyclohex-1-ene, leading to epoxidation and subsequent cleavage. Corrective Action: Use peroxide-free, non-polar aliphatic solvents like hexane or heptane. If a more polar solvent is required, use anhydrous, degassed ethyl acetate, prepared fresh.
Part 2: Quantitative Storage Data
C13-norisoprenoids are known to undergo significant compositional changes during storage if environmental variables like temperature and oxygen are not strictly controlled[4]. The table below summarizes the causality between storage conditions and standard viability.
| Storage Temperature | Atmosphere | Light Exposure | Antioxidant (BHT) | 12-Month Recovery (%) | Primary Failure Mode |
| 25°C (Room Temp) | Air | Clear Vial | None | < 5% | Polymerization & Oxidation |
| 4°C (Fridge) | Air | Amber Vial | None | 42% | Oxidation (Peroxide formation) |
| -20°C (Freezer) | Argon | Amber Vial | None | 88% | Slow Isomerization |
| -80°C (Ultralow) | Argon | Amber Vial | 0.01% | > 98% | Stable |
Part 3: Standard Operating Procedures (SOPs)
Protocol 1: Aliquoting and Cryo-Preservation of Triene Standards
Scientific Grounding: This self-validating protocol minimizes oxygen dissolution, blocks actinic light, and halts kinetic degradation.
-
Solvent Preparation: Pass GC-grade hexane through a short column of anhydrous sodium sulfate and basic alumina to remove trace water and acids.
-
Antioxidant Addition: Dissolve BHT in the purified hexane to a final concentration of 0.01% (w/v). Causality: BHT acts as a sacrificial hydrogen donor, neutralizing peroxy radicals before they can attack the triene system.
-
Standard Dissolution: Under a fume hood with subdued lighting, dissolve the neat 6-(2-butenylidene)-1,5,5-trimethylcyclohex-1-ene in the prepared solvent to achieve your desired stock concentration (e.g., 10 mg/mL).
-
Argon Sparging: Gently bubble high-purity Argon gas through the solution for 5 minutes. Causality: Argon is heavier than nitrogen and highly effective at displacing dissolved oxygen, preventing auto-oxidation.
-
Aliquoting: Dispense single-use volumes (e.g., 100 µL) into 2 mL amber glass ampoules or silanized vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure during routine use.
-
Headspace Purging & Sealing: Blanket the headspace of each vial with Argon for 3 seconds, then immediately seal with a PTFE-lined crimp cap.
-
Storage: Transfer immediately to a -80°C ultralow freezer.
Caption: Workflow for the stabilization and long-term storage of megastigmatriene standards.
Protocol 2: GC-MS Quality Control (QC) Validation
Scientific Grounding: Validating the standard without inducing thermal degradation during the analysis itself.
-
Sample Thawing: Allow the single-use aliquot to reach room temperature in the dark before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, introducing water and potential trace acids.
-
Inlet Preparation: Use a deactivated, single-taper glass liner with glass wool. Set the injection port to the lowest viable temperature (e.g., 200°C) or use Cold On-Column (COC) injection. Causality: High inlet temperatures (>250°C) can cause artificial thermal rearrangement of the triene prior to column separation.
-
Chromatography: Use a non-polar (e.g., DB-5) or wax (e.g., DB-WAX) column. Run a temperature gradient starting at 40°C, ramping at 5°C/min to 230°C.
-
Data Evaluation: Monitor the Total Ion Chromatogram (TIC) for the appearance of isomeric shoulders on the main peak or earlier eluting cleavage products (e.g., shorter chain ketones).
References
-
6-But-2-enylidene-1,5,5-trimethylcyclohexene (isomer II) - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]
-
Chemoenzymatic Synthesis of Norisoprenoid Aroma Compounds via C–H Activation by Engineered P450 BM3 Source: ACS Publications URL:[Link]
-
Wine Storage at Cellar vs. Room Conditions: Changes in the Aroma Composition of Riesling Wine Source: MDPI / Semantic Scholar URL:[Link]
Sources
Validation & Comparative
Mass spectral library matching for Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl-
An Application Scientist's Guide to Mass Spectral Library Matching of Norisoprenoids: A Case Study on Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl-
This guide provides an in-depth, technical comparison of mass spectral library matching strategies for the challenging identification of Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl-, a C13-norisoprenoid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simplistic protocol-listing to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow. We will explore the inherent challenges posed by structural isomers, compare the performance of major spectral libraries, and present a detailed, field-proven methodology for confident identification.
The Analytical Challenge: The Ambiguity of Isomers
Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- (Molecular Formula: C₁₃H₂₀, Molecular Weight: 176.2979) belongs to a class of compounds known as megastigmanes, which are C13-norisoprenoids derived from the degradation of carotenoids. A significant challenge in its analysis is the existence of multiple geometric isomers, such as (E,E), (E,Z), (Z,E), and (Z,Z) forms of the conjugated triene system, often referred to as megastigmatrienes.[1][2][3]
These isomers possess identical molecular weights and often exhibit nearly indistinguishable mass spectra under standard Electron Ionization (EI) conditions.[4][5] This spectral similarity is a primary source of false positive results in library searching.[6] Furthermore, their similar chemical structures often lead to close or overlapping retention times in gas chromatography (GC), a phenomenon known as co-elution, which can produce a composite mass spectrum that further complicates identification.[6] Therefore, relying solely on a high match score from a single library search is insufficient for unambiguous identification. A robust analytical strategy must incorporate orthogonal data to differentiate these closely related structures.
Predicting the Mass Spectrum: A Look into Fragmentation
While experimental spectra for all isomers may not be present in every library, we can predict the characteristic fragmentation patterns based on established principles of mass spectrometry.[7][8][9] For a molecule like Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl-, the 70 eV EI mass spectrum is expected to show the following features:
-
Molecular Ion (M⁺·): A peak at m/z 176 corresponding to the intact molecule minus one electron. The stability of the conjugated system suggests this peak should be observable.
-
Loss of a Methyl Group ([M-15]⁺): A prominent peak at m/z 161, resulting from the loss of one of the gem-dimethyl groups (CH₃), which forms a stable tertiary carbocation.
-
Side-Chain Cleavage: Fragmentation of the butenylidene side chain can lead to various fragment ions.
-
Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring can undergo a characteristic RDA fragmentation, although this may be less favored compared to other pathways.
-
Other Key Fragments: Based on spectra of similar compounds in the NIST database, other significant ions are expected around m/z 105 and 91, likely arising from cleavages within the ring and side chain.[10]
A summary of these predicted key fragments is presented below.
Table 1: Predicted Key Mass Fragments for C₁₃H₂₀ Norisoprenoid Isomers
| m/z Value | Proposed Fragment Ion/Neutral Loss | Rationale for Formation |
| 176 | [C₁₃H₂₀]⁺· | Molecular Ion (M⁺·) |
| 161 | [M - CH₃]⁺ | Loss of a methyl radical from the gem-dimethyl group. |
| 147 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the side chain or ring. |
| 133 | [M - C₃H₇]⁺ | Loss of a propyl radical. |
| 105 | [C₈H₉]⁺ | Complex rearrangement and cleavage of the side chain. |
| 91 | [C₇H₇]⁺ | Formation of a stable tropylium ion or related structure. |
A Comparative Review of Major Mass Spectral Libraries
The choice of mass spectral library is a critical decision that directly impacts the probability of a correct identification. The three most prominent libraries in the field are the NIST/EPA/NIH library, the Wiley Registry, and the open-source MassBank.
| Feature | NIST/EPA/NIH Mass Spectral Library | Wiley Registry of Mass Spectral Data | MassBank |
| Primary Strength | Highly curated and considered the de facto standard; excellent software integration. | Largest commercially available collection, maximizing the chance of finding a match.[11][12] | Open-source and publicly accessible, with a focus on metabolomics.[13] |
| Approx. EI Spectra | Over 350,000 | Over 870,000[11] | Varies, continuously growing public repository. |
| Data Quality | Rigorously evaluated by NIST experts; includes retention index data.[5] | High-quality spectra processed under strict protocols.[14] | Quality can be variable as it's a collection of depositions from multiple sources. |
| Coverage Focus | Broad, covering general chemistry, environmental, forensic, and natural products. | Extremely broad, including pharmaceuticals, illicit drugs, and metabolites.[15] | Metabolomics, exposomics, and environmental compounds. |
| Search Software | NIST MS Search (powerful tool with multiple search algorithms and RI filtering). | Often integrated with instrument manufacturer software; also available with KnowItAll®. | Web-based search functionalities (spectral, structure, compound search).[13] |
| Best For... | General-purpose analysis, methods requiring retention index validation. | Untargeted screening where the broadest possible coverage is needed. | Academic research, metabolomics, and labs where budget is a primary concern. |
For the identification of a specific natural product isomer like Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl-, the NIST library is often the most practical starting point due to its high-quality curated data and, most importantly, its integration of Retention Index (RI) data, which is crucial for isomer differentiation.
Experimental Protocol: A Self-Validating Workflow for Identification
This protocol outlines a multi-step, self-validating workflow that leverages both library search and orthogonal data to achieve confident identification. The causality behind each step is explained to provide a deeper understanding of the analytical process.
Workflow for Confident Isomer Identification
Caption: A self-validating workflow for compound identification.
Step 1: Optimized GC-MS Analysis
The goal of the chromatographic method is to achieve the best possible separation of the target isomers from the sample matrix.
-
Rationale: A slow temperature ramp and a long, non-polar capillary column are employed to maximize the resolution between structurally similar, semi-volatile compounds like sesquiterpenes and norisoprenoids.[16][17]
Table 2: Recommended GC-MS Parameters
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Injector | 250 °C, Splitless mode |
| Oven Program | 50 °C for 2 min, ramp 3 °C/min to 240 °C, hold for 5 min |
| MS Source | 230 °C, Electron Ionization (EI) at 70 eV |
| MS Quad | 150 °C |
| Scan Range | m/z 40-500 |
Step 2: Library Search and Initial Evaluation
After data acquisition, the extracted mass spectrum for the chromatographic peak of interest is searched against the selected libraries.
-
Rationale: The initial search provides a list of potential candidates based on spectral similarity, quantified by a match factor. However, for isomers, this is only the first step. A high match factor (>800) suggests a structural similarity, not necessarily an identity.[5][6]
Step 3: Validation with Linear Retention Indices (LRI)
This is the most critical step for differentiating isomers. The LRI relates the retention time of the analyte to those of a homologous series of n-alkanes.
-
Rationale: The LRI is more reproducible between laboratories and instruments than retention time alone. Isomers, while having similar mass spectra, often have slightly different boiling points and interactions with the stationary phase, resulting in distinct LRI values.[2] A match is considered valid only if both the mass spectrum and the LRI are in agreement.
Methodology:
-
Analyze an n-alkane standard mix (e.g., C8-C20) using the exact same GC method as the sample.
-
Record the retention times for each n-alkane.
-
Calculate the LRI for the unknown peak using the following formula: LRI = 100n + 100[(t_a - t_n) / (t_{n+1} - t_n)] Where:
-
t_a is the retention time of the analyte.
-
t_n is the retention time of the n-alkane eluting just before the analyte.
-
t_{n+1} is the retention time of the n-alkane eluting just after the analyte.
-
n is the carbon number of the n-alkane eluting just before the analyte.
-
-
Compare the calculated LRI to the LRI values reported in the NIST library or other literature for the top library hits. A difference of <10 LRI units is a strong indicator of a correct match. The NIST WebBook reports an LRI of 1370 for an isomer of our target compound on a DB-5 column.[2]
Illustrative Fragmentation Pathway
Caption: Predicted EI fragmentation of the parent molecule.
Conclusion
The reliable identification of Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- and its isomers by mass spectrometry is a task that demands more than a simple library search. The high degree of spectral similarity among isomers necessitates a multi-faceted, self-validating approach. By combining high-resolution gas chromatography with a systematic evaluation of library hits and, most critically, the use of Linear Retention Indices as an orthogonal filter, researchers can move from tentative matches to confirmed identifications. This guide underscores the principle that for challenging analytes like structural isomers, trustworthiness in results is achieved not just by the power of the mass spectrometer, but by the rigor of the analytical workflow.
References
- Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil. (2023). Arabian Journal of Chemistry.
-
Beilstein J Org Chem. (2019). Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS). [Link]
-
Molecules. (2015). Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS. [Link]
-
Jurnal Biologi Makassar. (2025). Major Sesquiterpenes of Patchouli Leaf Essential Oil (Pogostemon cablin Benth.): A GC-MS Study. [Link]
-
Doc Brown's Chemistry. (2025). mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis. [Link]
-
Food Research. (2020). GC-MS olfactometry reveals sesquiterpenes α-humulene and δ-cadinene significantly influence the aroma of treated Aquilaria malaccensis essential oil. [Link]
-
Analytical Chemistry. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. [Link]
-
ACS Publications. (2012). Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification. [Link]
-
NIST WebBook. Megastigma-4,6(E),8(E)-triene. [Link]
-
NIST WebBook. 6-But-2-enylidene-1,5,5-trimethylcyclohexene (isomer II). [Link]
-
PMC. (2014). Mass Spectral Library Quality Assurance by Inter-Library Comparison. [Link]
-
NIST WebBook. Megastigma-4,6(E),8(E)-triene. [Link]
-
ResearchGate. (2018). Mass spectrum of cyclohexene,1,5,5trimethyl-6-acetylmethyl with retention time (RT)= 5.124. [Link]
-
PubChem. Cyclohexene, 1,5,5-trimethyl-6-(2-propenylidene)-. [Link]
-
Spectroscopy Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. [Link]
-
NIST WebBook. Cyclohexene, 1,5,5-trimethyl-3-methylene-. [Link]
-
NIST WebBook. Cyclohexene. [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP005325. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChemLite. Cyclohexene, 6-(2-buten-1-ylidene)-1,5,5-trimethyl-. [Link]
-
J. Cheminform. (2019). Isomer Differentiation Using in silico MS2 Spectra. A Case Study for the CFM-ID Mass Spectrum Predictor. [Link]
-
PubChem. (6E,8E)-4,6,8-Megastigmatriene. [Link]
-
US EPA. Cyclohexene, 6-(2-buten-1-ylidene)-1,5,5-trimethyl-. [Link]
-
Wiley Science Solutions. Mass Spectral Databases. [Link]
-
MS Wil. Wiley Spectral Libraries. [Link]
-
MSP Kofel. Wiley Registry of Mass Spectral Data, 10th Edition. [Link]
-
MassBank. Welcome to MassBank. [Link]
-
MasCom. Wiley Registry® of Mass Spectral Data, 11th Edition. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
OERT. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
University of Arizona. Interpretation of mass spectra. [Link]
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Technical Comparison: NOESY-Driven Elucidation of E/Z Isomers in 6-(2-butenylidene)-1,5,5-trimethyl-cyclohex-1-ene
This guide provides a technical comparison and protocol for differentiating the E and Z isomers of 6-(2-butenylidene)-1,5,5-trimethylcyclohex-1-ene (a key megastigmane derivative) using NOESY NMR .
Executive Summary
The Challenge: Differentiating the geometric isomers of 6-(2-butenylidene)-1,5,5-trimethylcyclohex-1-ene is critical in fragrance and flavor chemistry, as the stereochemistry of the exocyclic double bond (C6=C1') significantly dictates olfactory thresholds and stability.
The Problem: Standard 1D
Structural Analysis & Isomer Definition
Before applying NOESY, one must define the spatial targets. The molecule consists of a trimethylcyclohexene ring with an exocyclic diene chain.
-
The Critical Bond: The double bond connecting the ring (C6) to the chain (C1').
-
Cahn-Ingold-Prelog (CIP) Priorities:
-
At C6 (Ring): The C1-C2 double bond (sp
) has higher priority than the C5 gem-dimethyl group (sp ). -
At C1' (Chain): The butenyl chain (C2'...) has higher priority than the proton H1'.
-
This dictates the geometry:
-
Z-Isomer (Cis-like): The high-priority chain (C2') and Ring C1 are on the same side. Consequently, H1' is spatially close to the C5-gem-dimethyls .
-
E-Isomer (Trans-like): The high-priority chain (C2') and Ring C1 are on opposite sides. Consequently, H1' is spatially close to the C1-Methyl .
Diagram: Isomer Geometry & Expected NOE Contacts
Figure 1: Diagnostic NOE correlations. The Z-isomer shows interaction between the chain proton and gem-dimethyls, while the E-isomer shows interaction with the C1-methyl.
Comparative Methodologies
While NOESY is the gold standard, it is vital to understand why alternatives fail or serve only as supporting data.
| Methodology | Mechanism | Pros | Cons | Verdict |
| 1D | Chemical Shift ( | Fast (< 5 min). | Screening Only | |
| 1D NOE (Selective) | Transient NOE upon selective irradiation | Quantitative; clear for isolated peaks. | Requires perfectly isolated peaks for irradiation (often impossible with methyls). | Secondary Option |
| 2D NOESY | Dipolar coupling (Through-space) | Maps all spatial proximities simultaneously. Resolves overlapping methyls via cross-peaks. | Longer acquisition (1-4 hrs). Requires careful mixing time optimization. | Primary Standard |
Experimental Protocol: The Self-Validating Workflow
Phase 1: Sample Preparation (Crucial Step)
-
Solvent Selection: Do not rely solely on Chloroform-d (
). Terpenes often exhibit methyl signal overlap in .-
Expert Recommendation: Prepare a second sample in Benzene-d6 (
) . The magnetic anisotropy of the benzene ring induces significant chemical shift dispersion, often resolving the critical C1-Me and C5-Me signals.
-
-
Concentration: 10–20 mg in 0.6 mL solvent. High concentration improves NOE signal-to-noise but avoid aggregation effects.
-
Degassing: Briefly flush with argon or nitrogen to remove dissolved paramagnetic oxygen, which can quench the NOE signal (shorten
).
Phase 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: noesygpphpp (Gradient-enhanced NOESY with zero-quantum suppression).
-
Mixing Time (
): 500 ms (Optimal for medium molecules, MW ~200-400).-
Too short (<300ms): NOE may not build up.
-
Too long (>800ms): Spin diffusion (indirect NOE) may cause false positives.
-
-
Relaxation Delay (
): 2.0 – 3.0 seconds (Must be to ensure quantitative accuracy). -
Scans (NS): Minimum 16 (32 recommended for clear cross-peaks).
Phase 3: Data Analysis Logic
Follow this logical pathway to assign the isomer.
Figure 2: Analytical workflow. The decision hinges on which methyl group correlates with the chain proton.
Diagnostic Data Reference
The following table summarizes the expected chemical shifts and NOE correlations. Note: Exact ppm values vary by solvent; relative order is consistent.
| Proton Label | Description | Approx | Z-Isomer Diagnostic NOE | E-Isomer Diagnostic NOE |
| H-1' | Exocyclic Olefinic Proton | 5.8 – 6.1 (d) | Strong NOE to H-8/H-9 (gem-dimethyl) | Strong NOE to H-7 (C1-Methyl) |
| H-7 | C1-Methyl (Allylic) | 1.6 – 1.8 (s) | Weak/No NOE to H-1' | Strong NOE to H-1' |
| H-8, H-9 | C5-Methyls (gem-dimethyl) | 1.0 – 1.2 (s) | Strong NOE to H-1' | Weak/No NOE to H-1' |
| H-2' | Chain Olefinic Proton | 6.1 – 6.5 (m) | Correlates with H-1' (vicinal) | Correlates with H-1' (vicinal) |
Expert Insight: In the Z-isomer , the steric crowding between the chain and the gem-dimethyl group often causes a slight deshielding (downfield shift) of the H-1' proton compared to the E-isomer, due to van der Waals compression. However, this is less reliable than the NOE cross-peak.
References
-
National Institute of Standards and Technology (NIST). Megastigma-4,6(E),8(E)-triene Spectral Data. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5372935, Cyclohexene, 1,5,5-trimethyl-6-(2-propenylidene)-. PubChem.[3][4] Available at: [Link]
-
Beilstein Journals. The chemistry of bisallenes and related conjugated systems. Beilstein J. Org. Chem. Available at: [Link]
-
Royal Society of Chemistry. Catalytic asymmetric construction of stereocenters. Chemical Science. Available at: [Link]
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- 3. 6-[(E)-but-1-enyl]-1,5,5-trimethylcyclohexene | C13H22 | CID 13329038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexene, 1,5,5-trimethyl-6-(2-propenylidene)- | C12H18 | CID 5372935 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Profiling of Megastigmane Aroma Compounds in Nicotiana tabacum Cultivars
Content Type: Publish Comparison Guide Audience: Researchers, Flavor Chemists, and Product Development Scientists
Executive Summary
Megastigmanes (C13-norisoprenoids) represent a critical class of aroma-active compounds in tobacco, directly influencing the sensory quality of the final product. Derived from the oxidative degradation of carotenoids, these compounds—specifically megastigmatrienones ,
This guide provides a comparative analysis of megastigmane profiles across the three dominant industrial cultivars: Flue-Cured Virginia (FCV) , Burley , and Oriental . It synthesizes experimental data to demonstrate how genetic background and curing methodologies (thermal vs. oxidative) drive the divergence in these aroma profiles. Furthermore, it outlines a validated HS-SPME-GC-MS protocol for the precise quantification of these volatile markers.
Scientific Foundation: The Carotenoid-Megastigmane Pathway
The concentration of megastigmanes in cured tobacco is not merely a product of plant genetics but a result of the specific stress conditions applied during curing.
Mechanism of Action
Fresh tobacco leaves are rich in carotenoids (lutein,
-
Enzymatic Cleavage: Mediated by Carotenoid Cleavage Dioxygenases (CCDs).
-
Auto-oxidation: Facilitated by reactive oxygen species (ROS) during the drying phase.
This process yields C13-norisoprenoids. For instance,
Pathway Visualization
Figure 1: Simplified biosynthetic pathway of key megastigmane aroma compounds from carotenoid precursors.
Comparative Analysis: Cultivar Profiles
The following data synthesizes comparative profiling from multiple chromatographic studies.
Table 1: Comparative Megastigmane Profiles (mg/100g Dry Weight)
| Compound Class | Marker Compound | Flue-Cured (Virginia) | Burley | Oriental | Sensory Contribution |
| Megastigmatrienones | Megastigma-4,6,8-trien-3-one | Low - Moderate | High | Moderate | Sweet, spicy, tobacco-like, woody. |
| Damascenones | High (1.26 avg) | High (1.35 avg) | Low - Moderate (0.36 - 1.23) | Stewed apple, floral, honey. | |
| Ionones | 0.61 | 0.73 | Variable (0.20 - 1.[2][3]43) | Violet, floral, woody. | |
| Ionones | Trace | Trace | High (1.08 in some vars) | Cedar wood, raspberry. |
Analysis of Divergence
-
Burley (The "Robust" Profile):
-
Observation: Burley tobacco consistently exhibits the highest total concentration of megastigmatrienones.
-
Causality: Burley is air-cured.[4][5][6][7] The slow dehydration process allows for prolonged enzymatic activity and oxidation, maximizing the conversion of carotenoids into downstream oxidation products like megastigmatrienones. This contributes to the heavy, cigar-like, and earthy aroma of Burley.
-
-
Flue-Cured Virginia (The "Sweet" Profile):
-
Observation: High levels of
-damascenone but lower megastigmatrienones compared to Burley. -
Causality: The rapid heat application (flue-curing) inactivates enzymes earlier than in air-curing, preserving high sugar levels. However, the thermal stress promotes the acid-catalyzed rearrangement of precursors into
-damascenone, enhancing the characteristic fruity/hay-like notes.
-
-
Oriental (The "Aromatic" Profile):
-
Observation: Highly variable but often rich in
-ionone and specific isomers. -
Causality: Sun-curing exposes leaves to direct UV radiation, driving distinct photo-oxidation pathways. The high density of glandular trichomes in Oriental varieties also serves as a reservoir for these semi-volatiles.
-
Methodological Framework: Validated Analysis Protocol
To replicate these profiles, a robust extraction and detection method is required. Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the industry gold standard due to its solvent-free nature and high sensitivity for semi-volatiles.
Experimental Workflow
Figure 2: HS-SPME-GC-MS workflow for the isolation and quantification of tobacco megastigmanes.
Step-by-Step Protocol
1. Sample Preparation
-
Grinding: Mill cured tobacco leaves to a fine powder (pass through a 40-mesh sieve) to ensure homogeneity.
-
Slurry Creation: Weigh 1.0 g of tobacco powder into a 20 mL headspace vial.
-
Matrix Modification: Add 10 mL of saturated NaCl solution. The salt effect ("salting out") decreases the solubility of organic volatiles in the water, driving them into the headspace.
-
Internal Standard: Add 10 µL of internal standard solution (e.g., n-tetradecane or deuterated
-ionone at 50 µg/mL in methanol). Cap the vial immediately with a PTFE/silicone septum.
2. HS-SPME Extraction
-
Fiber Selection: Use a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. This triple-phase fiber covers the wide polarity range of megastigmanes.
-
Equilibration: Incubate the vial at 60°C for 20 minutes with agitation (500 rpm).
-
Adsorption: Expose the fiber to the headspace for 40 minutes at 60°C.
3. GC-MS Configuration
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar phase.
-
Inlet: 250°C, Splitless mode (0.75 min purge).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold at 60°C for 2 min.
-
Ramp 5°C/min to 200°C.
-
Ramp 10°C/min to 280°C.
-
Hold for 5 min.
-
-
MS Parameters:
Self-Validation Check
-
Linearity: Construct a calibration curve (R² > 0.99) using synthetic standards spiked into a "blank" matrix (e.g., extracted cellulose or corn silk).
-
Recovery: Spike samples with known concentrations of megastigmanes; acceptable recovery is 80-120%.
-
Blank Run: Run a fiber blank between samples to prevent carryover, as megastigmatrienones are "sticky" on SPME fibers.
References
-
BenchChem. (2025).[2] A Comparative Analysis of Megastigmatrienone A in Different Tobacco Varieties. Retrieved from
- Popova, V., et al. (2019). Carotenoid-related volatile compounds in tobacco essential oils from different Bulgarian tobacco varieties. Industrial Crops and Products.
-
Bolt, O. (2025). Changes in Chemical Composition of Tobacco Lamina during Senescence and Curing. USDA ARS. Retrieved from
- Slaghenaufi, D., & Ugliano, M. (2018). Norisoprenoids in Tobacco and Grape Products: Common Analytical Approaches. (Methodology adapted for HS-SPME).
-
Shimadzu Application News. (2020). Analysis of Volatile Compounds in Tobacco by GC-MS. Retrieved from
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- 3. researchgate.net [researchgate.net]
- 4. glowingcharcoal.com [glowingcharcoal.com]
- 5. Key Differences Between Virginia, Burley, and Oriental Tobacco [orchidtobacco.com]
- 6. Influence of Tobacco Variety and Curing on Free Radical Production in Cigarette Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of GC-FID and GC-MS results for cyclohexene quantification
Title: Orthogonal Cross-Validation of GC-FID and GC-MS for Cyclohexene Quantification: A Senior Scientist's Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of accurately quantifying cyclohexene in complex hydrocarbon matrices (e.g., during the catalytic hydrogenation of benzene). Relying on a single analytical detector introduces critical blind spots. Gas Chromatography-Flame Ionization Detection (GC-FID) offers an unparalleled linear dynamic range and robust carbon-counting capabilities, but it lacks structural specificity[1]. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive structural confirmation but often suffers from non-linear responses at higher concentrations due to detector saturation[2].
To establish a truly self-validating analytical system, we must cross-validate these two orthogonal detectors. This guide details the mechanistic foundations and step-by-step protocols for validating cyclohexene quantification in strict accordance with the ICH Q2(R2) guidelines[3][4].
Mechanistic Foundations: Why Cross-Validate?
Causality in Detector Response: The FID response is governed by the combustion of carbon-hydrogen bonds in a hydrogen/air flame, producing ions that generate a measurable current. Because this is a continuous, proportional physical process, FID yields a strictly linear calibration curve over a wide concentration range[5]. However, in complex mixtures where cyclohexane, benzene, and cyclohexene exhibit nearly identical retention indices, FID cannot distinguish co-eluting peaks.
GC-MS, utilizing 70 eV Electron Ionization (EI), bombards the eluting molecules with electrons. Cyclohexene (
Fig 1. Retro-Diels-Alder fragmentation pathway of cyclohexene under 70 eV electron ionization.
A Self-Validating Experimental Protocol
To ensure data integrity, every analytical workflow must be self-validating. This means incorporating internal controls that automatically flag systemic errors (e.g., injection volume variations, partial syringe clogs, or matrix suppression). The following protocol aligns with ICH Q2(R2) standards for analytical procedure validation[4].
Fig 2. Orthogonal cross-validation workflow for cyclohexene using parallel GC-FID and GC-MS.
Step-by-Step Methodology:
Step 1: Internal Standard (IS) Selection & Sample Preparation
-
Action: Spike all calibration standards and unknown samples with a constant concentration of an internal standard (e.g., Toluene-d8 or Heptane).
-
Causality: An internal standard corrects for run-to-run variations in split-ratio discrimination and injection volumes. If the absolute peak area of cyclohexene drops due to a mechanical injection error, the IS area will drop proportionally, keeping the area ratio constant. This is the core mechanism of a self-validating system.
Step 2: Chromatographic Separation
-
Action: Utilize a non-polar capillary column (e.g., 100% dimethylpolysiloxane, 30m x 0.25mm x 0.25µm). Set the oven program to start at 40°C (hold 3 min), then ramp at 10°C/min to 150°C.
-
Causality: Cyclohexene is highly volatile. A low initial oven temperature ensures sufficient focusing at the head of the column, preventing peak broadening and ensuring baseline resolution from cyclohexane and benzene[8].
Step 3: GC-FID Acquisition (The Quantitative Anchor)
-
Action: Set the FID temperature to 250°C. Establish a calibration curve from 1 to 10,000 µg/mL.
-
Causality: The high detector temperature prevents the condensation of analytes. The wide calibration range exploits the FID's linear response to oxidizable carbon, serving as the primary quantitative reference[2][5].
Step 4: GC-MS Acquisition (The Specificity Check)
-
Action: Operate the MS in Selected Ion Monitoring (SIM) mode, targeting m/z 82, 67, and 54. Establish a calibration curve from 0.1 to 500 µg/mL.
-
Causality: SIM mode maximizes dwell time on specific ions, drastically lowering the Limit of Detection (LOD) compared to full-scan mode[7]. However, because the MS response may become non-linear at high concentrations, we restrict the upper calibration limit and apply non-linear polynomial regression if heteroscedasticity is observed[2].
Step 5: ICH Q2(R2) Statistical Cross-Validation
-
Action: Analyze three concentration levels (low, medium, high) in hexaplicate (n=6) on both detectors. Perform a paired t-test on the calculated concentrations.
-
Causality: According to ICH Q2(R2), proving that two orthogonal analytical procedures yield statistically equivalent results confirms that the method is robust, accurate, and fit for its intended purpose[3][4].
Quantitative Data & Performance Metrics
The following table summarizes the field-proven performance metrics when cross-validating these two detectors for cyclohexene quantification.
| Validation Parameter (ICH Q2) | GC-FID Performance | GC-MS (SIM Mode) Performance | Mechanistic Driver / Causality |
| Linear Dynamic Range | 1 – 10,000 µg/mL ( | 0.1 – 500 µg/mL ( | FID relies on continuous ion generation; MS is limited by electron multiplier saturation[2]. |
| Limit of Detection (LOD) | ~1.0 µg/mL | ~0.05 µg/mL | MS (in SIM mode) eliminates background noise, drastically lowering the LOD[7][9]. |
| Limit of Quantitation (LOQ) | ~3.0 µg/mL | ~0.15 µg/mL | Derived from 10σ of the baseline noise. MS provides superior trace-level sensitivity[9]. |
| Specificity / Selectivity | Low (relies solely on retention time) | High (m/z 82, 67, 54) | MS resolves co-eluting peaks via extracted ion chromatograms (EIC)[6]. |
| Precision (RSD%, n=6) | < 1.0% | < 2.5% | FID flame stability exceeds MS ion source stability over extended analytical runs[9]. |
Conclusion
For the rigorous quantification of cyclohexene, neither GC-FID nor GC-MS should be used in isolation when developing a new method. GC-FID provides the quantitative backbone with its exceptional linearity and precision, while GC-MS guarantees the structural identity of the analyte, safeguarding against false positives from co-eluting matrix interferences. By cross-validating these techniques under the ICH Q2(R2) framework, analytical scientists can deliver data that is both mechanistically sound and regulatory-compliant.
References
-
[2] Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene. Biblioteka Nauki. 2
-
[1] GC-MS or GC-FID? What to use in Oil Analysis. Labio Scientific. 1
-
[3] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). 3
-
[5] Analysis of Cyclohexane by Gas Chromatography. Antpedia. 5
-
[8] Gas Chromatography–Mass Spectrometry for Characterization of Liquid Products. AKJournals. 8
-
[6] Understanding GC-MS Chromatograms. ResolveMass Laboratories Inc. 6
-
[7] A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method. ACS Publications. 7
-
[4] ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. 4
Sources
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- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. img.antpedia.com [img.antpedia.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. akjournals.com [akjournals.com]
- 9. gcms.cz [gcms.cz]
Comparative Extraction Efficiencies of SDE vs. HS-SPME for Trimethylcyclohexenes
Executive Summary
Trimethylcyclohexenes—including critical volatile organic compounds (VOCs) such as
This guide provides an objective, data-driven comparison between two primary extraction methodologies: Simultaneous Distillation-Extraction (SDE) and Headspace Solid-Phase Microextraction (HS-SPME) . By understanding the mechanistic causality behind each technique, researchers can select the optimal workflow for either exhaustive absolute recovery or high-fidelity native profiling.
Mechanistic Causality: SDE vs. HS-SPME
Simultaneous Distillation-Extraction (SDE)
SDE, typically performed using a Likens-Nickerson apparatus, relies on the continuous co-distillation of an aqueous sample and an immiscible organic solvent[1].
-
The Causality of High Recovery: As the sample and solvent are heated to their boiling points, their vapors mix in a central condensation chamber. The continuous condensation and phase separation drive an exhaustive thermodynamic shift, forcing hydrophobic trimethylcyclohexenes into the organic phase. This results in exceptionally high absolute recoveries (up to 95% for
-ionone)[1]. -
The Causality of Artifact Formation: The prolonged application of heat (often >100°C for 2 hours) can induce thermal degradation. For example, picrocrocin is known to thermally degrade into safranal (a trimethylcyclohexene derivative) under high heat, creating an artificial inflation of safranal concentrations[2]. Furthermore, high temperatures can trigger lipid oxidation and Strecker degradation of amino acids, masking target analytes[3].
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, equilibrium-based technique. A polymer-coated fiber is exposed to the headspace above a sample matrix.
-
The Causality of High Sensitivity: Trimethylcyclohexenes are highly volatile. By utilizing a mixed-phase fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), HS-SPME leverages multiple adsorption mechanisms (pores and partitioning) to trap low-molecular-weight compounds with extreme efficiency[4]. Because the analytes are concentrated directly onto the fiber and thermally desorbed into the GC-MS without solvent dilution, the Limit of Detection (LOD) drops into the low ng/L range[5].
-
The Causality of Native Profiling: Operating at mild temperatures (e.g., 40–60°C) prevents the thermal breakdown of precursors (like carotenoids), ensuring the extracted profile accurately represents the native state of the sample[6]. However, because SPME is an equilibrium technique, it favors highly volatile compounds and may underrepresent higher-molecular-weight sesquiterpenes compared to SDE[3].
Quantitative Data Presentation
The following table summarizes the experimental performance of both techniques based on peer-reviewed analytical data.
| Analytical Metric | SDE (Likens-Nickerson) | HS-SPME (DVB/CAR/PDMS) |
| Extraction Mechanism | Exhaustive co-distillation & solvent partitioning | Equilibrium-based headspace adsorption |
| Absolute Recovery ( | ~95%[1] | Matrix-dependent (Requires SIDA for absolute %) |
| Limit of Detection (LOD) | Low µg/L range | < 1.5 ng/L[5] |
| Extraction Time | 120 - 180 minutes | 30 - 60 minutes[4] |
| Thermal Artifact Risk | High (e.g., picrocrocin to safranal conversion)[2] | Minimal (Preserves true native profile) |
| Molecular Weight Bias | Favors semi-volatiles & higher MW compounds[3] | Favors highly volatile, low MW monoterpenes[4] |
| Solvent Requirement | High (e.g., Dichloromethane, Diethyl ether) | None (Green analytical technique) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every extraction must function as a self-validating system. Below are the optimized protocols for both methods, integrating internal validation steps.
Protocol A: SDE Workflow (Exhaustive Extraction)
Objective: Achieve maximum absolute recovery of semi-volatile trimethylcyclohexenes.
-
Sample Preparation & Internal Standardization: Homogenize 50g of the sample in 250 mL of distilled water. Validation Step: Spike the aqueous mixture with a known concentration of a surrogate standard (e.g., an unnatural isomer like
-ionone, if absent in the matrix) to calculate absolute recovery and account for evaporative losses later. -
Apparatus Setup: Place the aqueous sample in the sample flask of a Likens-Nickerson apparatus. Place 50 mL of high-purity dichloromethane in the solvent flask.
-
Co-Distillation: Heat both flasks to their respective boiling points. Allow the vapors to mix and condense in the central chamber. Maintain continuous extraction for exactly 120 minutes to ensure exhaustive partitioning.
-
Phase Separation & Drying: Collect the organic phase. Add anhydrous sodium sulfate (
) to remove residual water, which can damage GC columns. -
Concentration: Concentrate the extract to 1.0 mL under a gentle stream of ultra-pure nitrogen at room temperature to prevent the volatilization of target analytes. Inject 1 µL into the GC-MS.
Protocol B: HS-SPME Workflow (Native Headspace Profiling)
Objective: Achieve trace-level sensitivity of highly volatile trimethylcyclohexenes without thermal artifacts.
-
Sample Preparation & SIDA: Place 5g of homogenized sample into a 20 mL headspace vial. Causality Step: Add 1g of NaCl to increase the ionic strength. This "salting-out" effect decreases the solubility of non-polar trimethylcyclohexenes in water, thermodynamically driving them into the headspace[5]. Validation Step: Spike with a Stable Isotope-Labeled internal standard (e.g.,
- -ionone). The ratio of native analyte to labeled standard validates extraction efficiency and negates matrix effects. -
Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes with magnetic stirring to reach vapor-phase equilibrium.
-
Extraction: Pierce the septum and expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C[4].
-
Desorption: Retract the fiber, remove it from the vial, and immediately insert it into the GC-MS injection port at 250°C for 5 minutes for complete thermal desorption.
Methodological Visualization
The following diagram illustrates the divergent pathways and physical states the analytes undergo during SDE versus HS-SPME.
Caption: Workflow comparison of SDE and HS-SPME for the extraction of trimethylcyclohexenes.
Conclusion & Recommendations
For drug development professionals and flavor scientists analyzing trimethylcyclohexenes:
-
Choose HS-SPME when the primary goal is identifying trace-level odorants (LOD < 1.5 ng/L) or when the sample matrix contains thermolabile precursors (like carotenoids or picrocrocin) that could generate false artifacts under heat.
-
Choose SDE when exhaustive, absolute quantification of higher-molecular-weight derivatives is required, provided that the target analytes are thermally stable and the risk of artifact generation has been controlled for.
References
-
Analytical tools for the analysis of β-carotene and its degradation products Source: PMC (NIH) URL:[Link][1]
-
Comparison of simultaneous distillation extraction (SDE) and solid-phase microextraction (SPME) for the analysis of volatile compounds in dry-cured ham Source: ResearchGate URL:[Link][3]
-
Analysis of Volatile Constituents in Platostoma palustre (Blume) Using Headspace Solid-Phase Microextraction and Simultaneous Distillation-Extraction Source: MDPI URL:[Link][4]
-
Effects of Different Extraction Methods on Vanilla Aroma Source: PMC (NIH) URL:[Link][6]
-
Chapter 16. Bioactive ingredients of saffron: extraction, analysis, applications Source: NSC Poltek URL:[Link][2]
-
Analysis of five earthy-musty odorants in environmental water by HS-SPME/GC-MS Source: ResearchGate URL:[Link][5]
Sources
- 1. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nscpolteksby.ac.id [nscpolteksby.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Different Extraction Methods on Vanilla Aroma - PMC [pmc.ncbi.nlm.nih.gov]
Bioassay Validation for Antimicrobial Properties of Cyclohexene Derivatives
Executive Summary
The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds.[1] Cyclohexene derivatives , particularly functionalized cyclohexane-1,2-diamines and cyclohexenones, have emerged as high-potential candidates due to their unique lipophilicity and stereochemical flexibility. Unlike rigid aromatic systems (e.g., benzene), the cyclohexene ring allows for "induced fit" binding interactions with bacterial targets.
This guide provides a rigorous technical framework for validating bioassays used to assess these compounds. It moves beyond simple screening, establishing a CLSI-compliant validation protocol to ensure data reproducibility, accuracy, and translatability in drug development.
Part 1: The Chemical Scaffold & Mechanism
Why Cyclohexene?
The cyclohexene moiety serves as a lipophilic core that facilitates membrane permeation.[2] When functionalized (e.g., with diamine or hydrazide groups), it acts as a "Trojan horse," carrying reactive groups through the lipid bilayer.
-
Lipophilicity (LogP): Optimized for membrane traversing (LogP 2.0–4.0).
-
Stereochemistry: The ability to exist in half-chair conformations allows for specific binding to enzymes like DNA gyrase or glmS riboswitches , distinct from planar aromatic intercalators.
Mechanism of Action (MoA) Visualization
The following diagram illustrates the dual-action mechanism often observed in high-potency cyclohexene derivatives: membrane disruption followed by intracellular targeting.
Caption: Dual-mechanism pathway of cationic cyclohexene derivatives: Membrane depolarization facilitates entry for intracellular target inhibition.
Part 2: Validated Bioassay Methodologies
To transition from academic discovery to preclinical development, assays must adhere to CLSI M07 (Aerobes) and M100 standards.
Broth Microdilution (The Gold Standard)
Why: superior to agar diffusion for hydrophobic compounds (like cyclohexenes) which diffuse poorly in agar.
Validation Parameters:
-
Inoculum Precision: Must be
CFU/mL. Validated via colony counts (target: 20–80 colonies on 0.01 mL spread plate). -
Solvent Interference: Cyclohexene derivatives often require DMSO.
-
Constraint: Final DMSO concentration must be ≤ 1% (v/v) .
-
Validation Control: Solvent-only wells must show growth
of growth control.
-
Validation Metrics for Assay Performance
When validating a new cyclohexene analog, the assay itself must meet these criteria using Quality Control (QC) strains (e.g., S. aureus ATCC 29213).
| Parameter | Definition | Acceptance Criteria (CLSI/FDA) |
| Z-Factor | Measure of assay window and variation (for HTS) | > 0.5 (Excellent assay) |
| CV% (Precision) | Coefficient of Variation between replicates | < 15% |
| Essential Agreement (EA) | % of MICs within ±1 doubling dilution of reference | ≥ 90% |
| Categorical Agreement (CA) | Concordance of S/I/R interpretation | ≥ 90% |
| Selectivity Index (SI) | Ratio of Cytotoxicity ( | > 10 (Promising lead) |
Part 3: Comparative Performance Analysis
The following data compares specific cyclohexene classes against standard antibiotics. Note the distinction between diamine derivatives (high potency) and carboxylic acid derivatives (moderate potency).
Table 1: Comparative MIC Values (µg/mL)
| Compound Class | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa | Reference |
| N,N-dibenzyl-cyclohexane-1,2-diamine | 0.0005 - 0.032 | 0.5 - 2.0 | 4.0 - 8.0 | [1, 3] |
| Amidrazone Cyclohexene Derivatives | 64 - 256 | 256 - >512 | >512 | [2] |
| Adamantyl-cyclohexane diamines | 8 - 64 (MRSA) | >128 | >128 | [5] |
| Tetracycline (Standard) | 0.125 - 1.0 | 1.0 - 4.0 | Resistant | [1] |
| Ciprofloxacin (Standard) | 0.12 - 0.5 | 0.004 - 0.015 | 0.25 - 1.0 | [2] |
Analysis:
-
High Potency: The diamine derivatives [1] exhibit superior potency to Tetracycline against Gram-positives, likely due to the cationic amine mimicking antimicrobial peptides.
-
Spectrum Gap: Most cyclohexene derivatives show reduced efficacy against P. aeruginosa due to efflux pumps, unless specifically functionalized to bypass porins.
Part 4: Experimental Protocols
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Objective: Determine the lowest concentration inhibiting visible growth.[2][3][4][5][6][7][8]
-
Preparation of Stock Solution:
-
Dissolve 10 mg of Cyclohexene Derivative in 1 mL 100% DMSO (Stock: 10,000 µg/mL).
-
Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach 100 µg/mL (1% DMSO).
-
-
Plate Setup:
-
Dispense 100 µL CAMHB into columns 2–12 of a 96-well plate.
-
Add 100 µL of compound (from step 1) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Controls: Column 11 (Growth Control: Broth + Inoculum + 1% DMSO). Column 12 (Sterility Control: Broth only).
-
-
Inoculation:
-
Prepare bacterial suspension to 0.5 McFarland standard.
-
Dilute 1:150 in CAMHB.
-
Add 100 µL of inoculum to wells 1–11. (Final test volume: 200 µL; Final inoculum:
CFU/mL).
-
-
Incubation:
- C for 16–20 hours (24h for MRSA).
-
Readout:
-
Visual: No turbidity.
-
Optical: Absorbance at 600nm (
).
-
Protocol B: Validation Workflow (Decision Tree)
This workflow ensures that the data generated in Protocol A is valid before publication or advancement.
Caption: Step-by-step decision tree for validating MIC assay results according to CLSI standards.
References
-
Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry.
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Int. J. Mol.[4][6] Sci.
-
Antimicrobial Potential of Functionalized Cyclohexane Derivatives: A Technical Guide. BenchChem.
-
Performance Standards for Antimicrobial Susceptibility Testing (M100). Clinical and Laboratory Standards Institute (CLSI).
-
Cyclohexane and its functionally substituted derivatives: Important class of organic compounds with potential antimicrobial activities. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- proper disposal procedures
Standardized Disposal Protocol: Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl-
Executive Summary & Chemical Identity
The chemical Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- is a conjugated terpene hydrocarbon, commonly known in the industry as Megastigmatriene (specifically isomers such as Megastigma-4,6,8-triene). While often used in flavor and fragrance applications, its disposal requires strict adherence to protocols for Flammable Liquids and Marine Pollutants .
Critical Warning: This compound contains a conjugated triene system. While not as unstable as ethers, it is susceptible to autoxidation. Old or chemically compromised samples should be evaluated for peroxide formation or polymerization before consolidation with bulk waste.
| Parameter | Technical Specification |
| Systematic Name | Cyclohexene, 6-(2-butenylidene)-1,5,5-trimethyl- |
| Common Name | Megastigmatriene (Isomer) |
| CAS Number | 51468-86-1 (Isomer specific) / 68956-56-9 (Generic Terpenes) |
| UN Number | UN2319 (Terpene Hydrocarbons, N.O.S.)[1][2][3] |
| RCRA Code | D001 (Ignitable Characteristic) |
| Hazard Class | 3 (Flammable Liquid) |
| Flash Point | ~45–60°C (Estimated for C13 Terpenes) |
Hazard Profile & Safety Directives
Before initiating disposal, operators must acknowledge the active hazards. This compound is lipophilic and volatile; it poses significant aquatic toxicity risks and aspiration hazards.
GHS Classification Table
| Hazard Category | Signal Word | Hazard Statement |
| Flammable Liquid | WARNING | H226: Flammable liquid and vapor.[2] |
| Skin Irritation | WARNING | H315: Causes skin irritation.[2][4] |
| Aspiration Hazard | DANGER | H304: May be fatal if swallowed and enters airways. |
| Aquatic Toxicity | WARNING | H410: Very toxic to aquatic life with long-lasting effects. |
Required PPE:
-
Hand Protection: Nitrile rubber gloves (0.11 mm thickness minimum) for splash protection. Viton gloves for prolonged exposure.
-
Eye Protection: Chemical splash goggles.
-
Body Protection: Flame-Retardant (FR) lab coat and closed-toe chemical-resistant shoes.
Operational Disposal Procedures
Do NOT dispose of this chemical down the drain. It is a severe marine pollutant and will disrupt municipal water treatment biofilms.
Scenario A: Routine Waste Disposal (Expired/Unused Reagent)
Objective: Consolidate into the facility’s non-halogenated organic solvent stream.
-
Segregation: Ensure the waste container is designated for Non-Halogenated Organics . Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as terpenes are reducing agents and can react exothermically.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Steel safety can (Type I) with a flame arrestor.
-
Labeling: Apply a hazardous waste label containing:
-
Chemical Name: "Terpene Hydrocarbons (Megastigmatriene)"
-
Hazards: "Flammable," "Irritant," "Marine Pollutant."
-
-
Transfer:
-
Final Disposition: Transfer to EHS for Fuel Blending/Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
Scenario B: Spillage Cleanup Protocol
Objective: Containment without environmental release.
-
Evacuate & Ventilate: Remove ignition sources immediately. Open fume hoods or local exhaust.
-
Block Drains: Place urethane drain covers over any floor drains to prevent sewer entry.
-
Absorb:
-
Do NOT use paper towels (increases surface area for flammability).
-
Use inert mineral absorbents: Vermiculite , Diatomaceous Earth , or Activated Carbon .
-
-
Collect: Use non-sparking (plastic) scoops to transfer absorbed material into a wide-mouth HDPE jar or pail.
-
Decontaminate: Wash the surface with a detergent solution (surfactant) to emulsify residual oils, then absorb the wash water. Do not rinse wash water down the drain.
Decision Logic & Workflow
The following diagram illustrates the critical decision-making pathway for handling this chemical, ensuring compliance with EPA and safety standards.
Figure 1: Decision tree for the safe disposal of Megastigmatriene isomers, prioritizing containment of marine pollutants.
Regulatory Compliance & Transport
When preparing for off-site disposal, strict adherence to Department of Transportation (DOT) and IATA regulations is mandatory.
-
Proper Shipping Name: Terpene hydrocarbons, n.o.s.
-
Hazard Class: 3
-
Packing Group: III
-
Marine Pollutant: Yes (Must be marked on the manifest).
Prohibited Actions:
-
NO disposal in trash (Volatility/Flammability risk).
-
NO evaporation in fume hoods (VOC compliance violation).
-
NO drain disposal (Clean Water Act violation).
References
-
European Chemicals Agency (ECHA). Substance Information: Terpene Hydrocarbons, n.o.s. (UN2319).[1][2][3][4][5] Retrieved from
-
The Good Scents Company. Safety Data Sheet Data: Megastigmatriene Isomers. Retrieved from
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste (D001 Ignitability). Retrieved from
-
PubChem. Compound Summary: Megastigmatrienone (Related Structure). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
